molecular formula BaO B8528367 Barium monoxide

Barium monoxide

Cat. No.: B8528367
M. Wt: 153.33 g/mol
InChI Key: CSSYLTMKCUORDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barium Monoxide (BaO), also known as baria, is a white to yellow hygroscopic, non-flammable solid with the chemical formula BaO and a molar mass of 153.326 g/mol . It is characterized by its cubic crystal structure, high density of 5.72 g/cm³, and an exceptionally high melting point of 1,923 °C . This compound is soluble in ethanol and dilute mineral acids but reacts with water to form barium hydroxide . In research and industrial applications, this compound serves as a versatile compound. It is historically significant for its role in the Brin process for oxygen production, which leverages its reversible reaction with oxygen to form barium peroxide (BaO₂) . It is also used as a coating for hot cathodes, such as those found in cathode-ray tubes . Within materials science, Barium Oxide is valuable for its ability to modify the properties of glass, having replaced lead(II) oxide in the production of optical crown glass because it raises the refractive index without significantly altering the dispersive power . Furthermore, it acts as an effective catalyst for ethoxylation reactions, specifically between ethylene oxide and alcohols, typically at temperatures ranging from 150 to 200 °C . This compound is prepared on an industrial scale by heating barium carbonate (BaCO₃) with coke or through the thermal decomposition of barium nitrate . Safety and Handling: Barium Oxide is a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled . It is also harmful to aquatic organisms. Appropriate personal protective equipment (PPE) and safety protocols must be followed. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

BaO

Molecular Weight

153.33 g/mol

IUPAC Name

barium(2+);oxygen(2-)

InChI

InChI=1S/Ba.O/q+2;-2

InChI Key

CSSYLTMKCUORDA-UHFFFAOYSA-N

Canonical SMILES

[O-2].[Ba+2]

Origin of Product

United States

Foundational & Exploratory

Unveiling the Atomic Architecture of Barium Monoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of barium monoxide (BaO), a compound of significant interest in materials science and catalysis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies for structural determination, and presents logical workflows for analysis.

Introduction to this compound's Crystalline Forms

This compound, a white, hygroscopic compound, predominantly crystallizes in two primary forms: a cubic (rock salt) structure and a tetragonal structure.[1][2] The arrangement of barium and oxygen atoms within these crystal lattices dictates the material's physical and chemical properties, influencing its application in areas such as specialty glass manufacturing, cathode ray tubes, and as a catalyst.[1][2] This guide delves into the structural parameters of both polymorphs, offering a comparative overview for research and development purposes.

Quantitative Crystallographic Data

The precise determination of atomic positions and unit cell dimensions is paramount for understanding the structure-property relationships in BaO. The following tables summarize the key crystallographic data for both the cubic and tetragonal phases.

Cubic (Rock Salt) Phase of this compound

The cubic form of this compound adopts the rock salt crystal structure, analogous to sodium chloride.[3][4] In this arrangement, each barium ion is octahedrally coordinated to six oxygen ions, and conversely, each oxygen ion is octahedrally coordinated to six barium ions.[3]

ParameterValueReference
Crystal SystemCubic[2][5]
Space GroupFm-3m[3][6]
Space Group Number225[6]
Lattice Parameter (a)~5.5 Å (5.496 Å - 5.5 Å)[6]
Ba-O Bond Length2.79 Å[3]
Coordination GeometryOctahedral[4]
Tetragonal Phase of this compound

Under certain conditions, this compound can adopt a tetragonal crystal structure. This phase is characterized by a rectangular prism with a square base, resulting in two equal lattice parameters (a and b) and a third, distinct lattice parameter (c).

ParameterValueReference
Crystal SystemTetragonal[7]
Space GroupP4/nmm[8]
Space Group Number129[8]
Lattice Parameter (a)4.759 Å[8]
Lattice Parameter (c)3.951 Å[8]
Ba-O Bond Length2.61 Å[8]

Experimental Protocols for Crystal Structure Determination

The crystallographic data presented in this guide are primarily determined through powder X-ray diffraction (XRD) and can be further refined using neutron diffraction techniques. These methods provide detailed information about the atomic arrangement within a crystalline solid.

Powder X-ray Diffraction (XRD)

Powder XRD is a fundamental technique for identifying crystalline phases and determining their lattice parameters.[9]

Methodology:

  • Sample Preparation: A finely ground powder of the this compound sample is prepared to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Instrumentation: A diffractometer equipped with an X-ray source (typically Cu Kα radiation), a goniometer for precise angle control, and a detector is used.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam at various incident angles (2θ), and the intensity of the diffracted X-rays is recorded by the detector.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters via Bragg's Law. The overall pattern is compared to standard diffraction databases, such as the JCPDS-ICDD, for phase identification.[10]

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Grinding Grinding of BaO Mounting Mounting on Holder Grinding->Mounting Irradiation X-ray Irradiation Mounting->Irradiation Insert into Diffractometer Detection Detection of Diffracted X-rays Irradiation->Detection Pattern Generation of Diffraction Pattern Detection->Pattern Analysis Peak Analysis & Phase ID Pattern->Analysis Result Result Analysis->Result Crystal Structure Data

XRD Experimental Workflow for BaO Analysis.
Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD, particularly useful for locating light atoms like oxygen with high precision and for studying magnetic ordering.[11]

Methodology:

  • Sample Preparation: A sufficient quantity of the this compound powder is loaded into a sample holder transparent to neutrons (e.g., vanadium).

  • Instrumentation: The experiment is conducted at a neutron source (nuclear reactor or spallation source). The instrument consists of a monochromator to select a specific neutron wavelength, a sample stage, and a detector array.

  • Data Collection: A beam of thermal neutrons is directed at the sample. The scattered neutrons are detected at various angles to produce a diffraction pattern.

  • Data Analysis: The data is typically analyzed using the Rietveld refinement method. This involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model. The refinement process optimizes structural parameters such as lattice parameters, atomic coordinates, and site occupancies to achieve the best fit.

Neutron_Diffraction_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Sample BaO Powder in Vanadium Can NeutronBeam Monochromatic Neutron Beam Sample->NeutronBeam Place in Spectrometer Scattering Neutron Scattering from Sample NeutronBeam->Scattering Detection Detection of Scattered Neutrons Scattering->Detection DiffPattern Generate Diffraction Pattern Detection->DiffPattern Rietveld Rietveld Refinement DiffPattern->Rietveld FinalStructure FinalStructure Rietveld->FinalStructure Refined Crystal Structure Parameters

Neutron Diffraction Analysis Workflow.

Concluding Remarks

This technical guide provides a foundational understanding of the crystal structure of this compound in its cubic and tetragonal forms. The tabulated quantitative data and detailed experimental protocols offer a valuable resource for researchers engaged in the synthesis, characterization, and application of this important material. The provided workflows for XRD and neutron diffraction serve as a practical guide for experimental design and data interpretation. Further research into the phase stability and transitions between the cubic and tetragonal forms of BaO will continue to be a subject of scientific inquiry.

References

An In-depth Technical Guide to the Physical Properties of Barium Monoxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of barium monoxide (BaO) nanoparticles. Intended for an audience of researchers, scientists, and professionals in drug development, this document synthesizes key data on the structural, optical, thermal, and magnetic characteristics of BaO nanoparticles. Detailed experimental protocols for their synthesis and characterization are provided, alongside a discussion of their toxicological profile, which is critical for biomedical applications.

Structural and Morphological Properties

This compound nanoparticles are inorganic compounds that have garnered interest for their diverse applications, ranging from electronic devices to potential biomedical uses.[1] The synthesis method employed significantly influences their physical and chemical characteristics. Common synthesis techniques include co-precipitation, sol-gel, and hydrothermal methods.[2][3][4]

The crystalline structure of BaO nanoparticles is typically cubic or tetragonal.[5][6] Their size and shape can be controlled by adjusting synthesis parameters such as precursor concentration, temperature, and pH.

Table 1: Summary of Structural and Morphological Properties of BaO Nanoparticles

PropertyValueSynthesis MethodCharacterization TechniqueReference
Crystal Structure Cubic, TetragonalCo-precipitation, Sol-gel, HydrothermalX-ray Diffraction (XRD)[4][5][6]
Crystallite Size 10 - 70 nmCo-precipitation, Sol-gel, Thermo-chemicalX-ray Diffraction (XRD)[3][5]
Particle Size 30 - 100 nmGreen Synthesis (Spirogyra hyalina)Scanning Electron Microscopy (SEM)[7]
Morphology Spherical, Flower-shaped, NanosheetsCo-precipitation, Green SynthesisScanning Electron Microscopy (SEM)[6][7]

Optical Properties

The optical properties of this compound nanoparticles are primarily defined by their electronic structure and are of interest for applications in optoelectronics and photocatalysis. The band gap energy is a key parameter that dictates the electronic and optical behavior of these nanoparticles.

Table 2: Summary of Optical Properties of BaO Nanoparticles

PropertyValue (eV)Synthesis MethodCharacterization TechniqueReference
Band Gap Energy 3.7 - 4.65 eVCo-precipitationUV-Vis Spectroscopy[6]

Thermal Properties

Table 3: Summary of Thermal Properties of this compound

PropertyValueConditionReference
Molar Heat Capacity (Cp) 47.7 J/K·mol298.15 K[9]
Shomate Equation Parameters (Solid Phase, 298-2286 K) A = 51.01556, B = 5.239451, C = -1.543536, D = 0.198308, E = -2.189190, F = -600.3209, G = 249.2080, H = -582.0000N/A[6][10]

Magnetic Properties

Pure this compound is a diamagnetic material, meaning it does not exhibit a significant magnetic moment.[11] However, its magnetic properties can be altered by doping with other elements. For instance, doping with iron can induce ferromagnetic properties.

Table 4: Summary of Magnetic Properties of this compound

PropertyValueReference
Magnetic Susceptibility (χ) -29.1·10-6 cm3/mol[9][11]
Magnetic Behavior Diamagnetic[11]

Experimental Protocols

Synthesis of BaO Nanoparticles via Co-precipitation

This protocol describes a common and cost-effective method for synthesizing BaO nanoparticles.[6]

Materials:

  • Barium nitrate (B79036) (Ba(NO₃)₂)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Magnetic stirrer

  • Beakers

  • Centrifuge

  • Furnace

Procedure:

  • Prepare a 0.5 M solution of Barium Nitrate by dissolving the appropriate amount in 100 ml of deionized water with continuous stirring for approximately 30 minutes.

  • In a separate beaker, prepare a solution of sodium bicarbonate.

  • Slowly add the sodium bicarbonate solution to the barium nitrate solution while stirring continuously.

  • Allow the resulting precipitate to settle for several hours.

  • Wash the precipitate multiple times with deionized water and ethanol, using centrifugation to separate the solid.

  • Dry the precipitate in an oven.

  • Calcine the dried powder in a furnace at a temperature of 400-500°C for several hours to obtain BaO nanoparticles.

Synthesis_Workflow cluster_solution_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification & Final Product BaNO3 Barium Nitrate Solution (0.5M) Mixing Mixing & Stirring BaNO3->Mixing NaHCO3 Sodium Bicarbonate Solution NaHCO3->Mixing Precipitation Precipitation Mixing->Precipitation Washing Washing & Centrifugation Precipitation->Washing Drying Drying Washing->Drying Calcination Calcination (400-500°C) Drying->Calcination BaO_NPs BaO Nanoparticles Calcination->BaO_NPs

Co-precipitation synthesis workflow for BaO nanoparticles.
Characterization Methods

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size of the synthesized nanoparticles.

  • Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation of the nanoparticles.

  • Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles for detailed size and morphology analysis.

  • UV-Vis Spectroscopy: To determine the optical properties, including the band gap energy.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and functional groups present in the sample.

Toxicology and Cellular Interactions

The toxicological profile of this compound nanoparticles is a critical consideration for their use in drug development and other biomedical applications. In vitro studies have shown that BaO nanoparticles can induce cytotoxicity, primarily through the generation of oxidative stress.[12]

Cellular Uptake and Toxicity Mechanism

The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways. For BaO nanoparticles, it is hypothesized that they are internalized by cells through mechanisms such as clathrin-mediated endocytosis or macropinocytosis. Once inside the cell, these nanoparticles can induce the production of reactive oxygen species (ROS).[12][13]

This increase in ROS leads to oxidative stress, which can damage cellular components, including lipids, proteins, and DNA.[14] The oxidative stress can trigger a cascade of signaling events, leading to inflammation and apoptosis (programmed cell death).[13] A key step in the apoptotic pathway is the activation of caspases, a family of protease enzymes.[5][15]

Toxicity_Pathway BaO_NP BaO Nanoparticle Cellular_Uptake Cellular Uptake (Endocytosis) BaO_NP->Cellular_Uptake Cell_Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) Generation Cellular_Uptake->ROS Internalization Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Caspase_Activation Caspase Cascade Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis DNA_Damage->Apoptosis

Signaling pathway of BaO nanoparticle-induced cytotoxicity.
Experimental Protocol for In Vitro Cytotoxicity Assessment

This protocol outlines a general procedure for assessing the cytotoxicity of BaO nanoparticles using a cell-based assay.

Materials:

  • Human cell line (e.g., L929 mouse embryonic fibroblasts or A549 human lung carcinoma cells)[12][16]

  • Cell culture medium and supplements

  • BaO nanoparticle suspension (sterilized)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

  • Plate reader

  • Incubator

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Nanoparticle Exposure: Prepare serial dilutions of the sterilized BaO nanoparticle suspension in cell culture medium. Remove the old medium from the cells and add the nanoparticle suspensions at various concentrations. Include a vehicle control (medium without nanoparticles).

  • Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assay: After the incubation period, perform a cell viability assay, such as the MTT assay. This involves adding the MTT reagent to each well and incubating for a few hours. The viable cells will convert the MTT into a colored formazan (B1609692) product.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance using a plate reader. The absorbance is directly proportional to the number of viable cells. Calculate the cell viability as a percentage of the control.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubate_Adhesion Incubate for Cell Adhesion Cell_Seeding->Incubate_Adhesion Prepare_NP Prepare BaO NP Serial Dilutions Incubate_Adhesion->Prepare_NP Expose_Cells Expose Cells to Nanoparticles Incubate_Adhesion->Expose_Cells Prepare_NP->Expose_Cells Incubate_Exposure Incubate for 24/48/72 hours Expose_Cells->Incubate_Exposure Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate_Exposure->Viability_Assay Measure_Absorbance Measure Absorbance Viability_Assay->Measure_Absorbance Analyze_Data Analyze Data & Calculate Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for in vitro cytotoxicity assessment of BaO nanoparticles.

Conclusion

This technical guide has summarized the key physical properties of this compound nanoparticles, providing a foundation for researchers and professionals in drug development. The data presented highlights the tunable nature of these nanoparticles and their potential for various applications. However, the toxicological information underscores the importance of careful characterization and safety assessment, particularly the role of oxidative stress in cellular interactions. Further research is warranted to fully elucidate the thermal and magnetic properties of pure BaO nanoparticles and to explore their potential in targeted drug delivery systems while mitigating their cytotoxic effects.

References

An In-depth Technical Guide to the Chemical Synthesis of Barium Monoxide Powder

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium monoxide (BaO), also known as baria, is a white, hygroscopic inorganic compound with a cubic crystal structure.[1][2][3] It serves as a critical precursor and functional material in a wide array of industrial and research applications. Its primary uses include acting as a coating for hot cathodes in cathode-ray tubes, enhancing the refractive index in the production of optical crown glass, and serving as an effective ethoxylation catalyst.[1][3][4] Furthermore, its hygroscopic nature makes it a valuable drying agent for solvents and gasoline.[2][5] The synthesis of high-purity this compound powder is paramount to the performance of these applications. This guide provides a comprehensive overview of the principal chemical synthesis methodologies for producing BaO powder, detailing experimental protocols, summarizing quantitative data, and outlining key procedural workflows for researchers and scientists.

Chapter 1: Major Synthesis Methodologies

The production of this compound powder can be achieved through several chemical routes, broadly categorized into high-temperature thermal decomposition, wet chemical methods, and direct oxidation. The choice of method depends on the desired purity, particle size (e.g., nano vs. bulk), and available precursor materials. Thermal decomposition of barium salts such as barium carbonate and barium nitrate (B79036) remains the most common approach for industrial-scale production.[2][6] Wet chemical methods like co-precipitation are increasingly employed for synthesizing nanoscale BaO particles with unique properties.[7][8]

G cluster_main Synthesis Pathways for this compound (BaO) cluster_td Precursors cluster_wc Methods cluster_do Precursor BaO This compound (BaO) Powder TD Thermal Decomposition TD->BaO BaCO3 Barium Carbonate (BaCO₃) TD->BaCO3 BaNO32 Barium Nitrate (Ba(NO₃)₂) TD->BaNO32 BaO2 Barium Peroxide (BaO₂) TD->BaO2 WC Wet Chemical Synthesis (Nanoparticles) WC->BaO CoPrecip Co-precipitation WC->CoPrecip DO Direct Oxidation DO->BaO BaMetal Barium Metal (Ba) DO->BaMetal

Figure 1: Overview of primary synthesis pathways for producing this compound powder.

Chapter 2: Thermal Decomposition Methods

Thermal decomposition involves heating a barium-containing precursor to a high temperature, causing it to break down into this compound and gaseous byproducts.

Thermal Decomposition of Barium Carbonate (BaCO₃)

This is a widely used industrial method for producing BaO.[9] The process involves the calcination of barium carbonate at temperatures exceeding 1000°C.[6][10] The reaction is endothermic and reversible.

Chemical Reaction: BaCO₃(s) ⇌ BaO(s) + CO₂(g)[1][10][11]

To drive the reaction to completion, the carbon dioxide gas produced must be continuously removed. In some industrial processes, carbon in the form of coke or carbon black is added to the barium carbonate.[3][6][12] The carbon reduces the CO₂ to carbon monoxide, which shifts the equilibrium to favor BaO formation at a lower temperature.

Experimental Protocol:

  • Preparation: Dry high-purity barium carbonate powder is used as the precursor. For carbon-assisted reduction, BaCO₃ is mixed with 5-8% of its weight in carbon (e.g., carbon black).[13]

  • Furnace Loading: The precursor material is placed in a suitable crucible or loaded into a high-temperature furnace, such as an electric arc furnace for industrial scales.[12][13]

  • Calcination: The furnace is heated to a temperature range of 1000–1450°C.[6] In the presence of carbon, temperatures around 1200°C are effective.[12] The heating is maintained until the decomposition is complete, which can be monitored by measuring the evolution of CO₂.

  • Cooling and Collection: The furnace is cooled, often under an inert atmosphere to prevent the re-formation of carbonate or the formation of barium peroxide. The resulting BaO powder is then collected.

G start Start: High-Purity BaCO₃ Powder mix Optional: Mix with Carbon (5-8% w/w) start->mix load Load into High-Temp Crucible/Furnace mix->load heat Heat to 1000-1450°C (Vacuum or Inert Flow) load->heat react Decomposition Reaction: BaCO₃ → BaO + CO₂ heat->react cool Cool Under Inert Atmosphere react->cool collect Collect BaO Powder cool->collect end Characterization (XRD, SEM) collect->end

Figure 2: Workflow for the thermal decomposition of Barium Carbonate to produce BaO.

Thermal Decomposition of Barium Nitrate (Ba(NO₃)₂)

An alternative to using barium carbonate is the thermal decomposition of barium nitrate. This method also yields BaO but produces toxic nitrogen oxides as byproducts, which must be carefully managed.[12]

Chemical Reaction: 2Ba(NO₃)₂(s) → 2BaO(s) + 4NO₂(g) + O₂(g)[12]

Experimental Protocol:

  • Preparation: Finely ground barium nitrate is placed in a crucible furnace.

  • Decomposition: The material is heated to a temperature of 1000-1050°C.

  • Duration: The reaction is typically held at temperature for an extended period, potentially 30-35 hours, to ensure complete decomposition.[12]

  • Gas Handling: The evolved nitrogen oxide gases are hazardous and must be passed through a scrubbing system (e.g., an alkaline solution) for neutralization.[12]

  • Cooling and Collection: The resulting porous BaO material is obtained after a lengthy cooling period (10-11 hours).[12]

Thermal Decomposition of Barium Peroxide (BaO₂)

This compound can also be formed by the decomposition of barium peroxide at a lower temperature compared to the carbonate or nitrate salts.[14][15]

Chemical Reaction: 2BaO₂(s) → 2BaO(s) + O₂(g)[16]

This reaction typically occurs upon heating to 700–800°C.[14][15] It is notably part of the historical Brin process, where the reversible reaction of BaO with oxygen was used to separate oxygen from the air.[15]

Chapter 3: Wet Chemical Synthesis of BaO Nanoparticles

Wet chemical methods allow for greater control over particle size and morphology, making them ideal for producing nanomaterials.

Co-precipitation Method

This "simple chemical method" involves precipitating an insoluble barium compound from an aqueous solution, which is then filtered, dried, and calcined to produce BaO nanoparticles.[7]

Experimental Protocol:

  • Precursor Preparation: Prepare two separate aqueous solutions.

    • Solution A: Dissolve a barium salt, such as 0.1 M Barium Nitrate (Ba(NO₃)₂), in deionized water with magnetic stirring.[7]

    • Solution B: Dissolve a precipitating agent, such as 0.5 M Sodium Hydroxide (B78521) (NaOH), in deionized water.[7]

  • Precipitation: Heat Solution A to a controlled temperature (e.g., 70°C). Add Solution B dropwise to Solution A under continuous, vigorous stirring. A white precipitate (barium hydroxide) will form.[7]

  • Aging: Continue stirring the reaction mixture for a set time (e.g., 1 hour) to allow the precipitate to age and for the particle size distribution to homogenize.[7]

  • Washing: Filter the precipitate and wash it multiple times with deionized water to remove any unreacted precursors and soluble byproducts.

  • Drying: Dry the washed precipitate in an oven at approximately 100°C.[17]

  • Calcination: Calcine the dried powder in a furnace at a moderate temperature (e.g., 500°C for 2 hours) to convert the barium hydroxide to barium oxide nanoparticles.[17]

G cluster_prep 1. Precursor Preparation cluster_react 2. Reaction & Separation cluster_post 3. Post-Processing solA Prepare Barium Salt Solution (e.g., 0.1M Ba(NO₃)₂) mix Add Base to Salt Solution (Dropwise, 70°C, Stirring) solA->mix solB Prepare Base Solution (e.g., 0.5M NaOH) solB->mix precip Precipitation & Aging (1 hour) mix->precip wash Filter & Wash Precipitate (Deionized Water) precip->wash dry Dry Precipitate (~100°C) wash->dry calcine Calcination (~500°C, 2 hours) dry->calcine product BaO Nanopowder calcine->product

Figure 3: Workflow for the co-precipitation synthesis of Barium Oxide nanoparticles.

Chapter 4: Summary of Synthesis Parameters

The following table summarizes the quantitative data associated with the primary synthesis methods for this compound powder.

Synthesis MethodPrecursor(s)Temperature (°C)DurationKey Findings / Product Characteristics
Thermal Decomposition Barium Carbonate (BaCO₃)1000 - 1450[6]VariesStandard industrial method for bulk BaO powder.[9]
Thermal Decomposition BaCO₃ + Carbon~1200[12]VariesCarbon reduces CO₂ to CO, lowering the required decomposition temperature.[12]
Thermal Decomposition Barium Nitrate (Ba(NO₃)₂)1000 - 1050[12]30 - 35 hours[12]Produces porous BaO; requires scrubbing of toxic NO₂ gas.[12]
Thermal Decomposition Barium Peroxide (BaO₂)700 - 800[14][15]VariesLower decomposition temperature than other salts.[14]
Co-precipitation Ba(NO₃)₂ + NaOHReaction: 70, Calcination: 500[7][17]Reaction: 1 hr, Calcination: 2 hrs[7][17]Produces cubic BaO nanoparticles with a crystallite size of ~66 nm.[7]
Co-precipitation Barium Chloride (BaCl₂) + NH₃Reaction: RT-75, Calcination: 500[17]Calcination: 2 hrs[17]Produces tetragonal BaO nanoparticles with an average crystallite size of 29 nm.[17]

Chapter 5: Characterization of this compound Powder

To ensure the synthesized BaO powder meets the required specifications for its intended application, a suite of characterization techniques is employed:

  • X-ray Diffraction (XRD): Used to confirm the crystalline phase (e.g., cubic or tetragonal structure) of the BaO powder and to estimate the average crystallite size using the Scherrer equation.[7][17][18]

  • Scanning Electron Microscopy (SEM): Provides direct visualization of the powder's morphology, particle shape, and size distribution.[7][18]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify chemical bonds present in the sample and confirm the formation of Ba-O bonds, as well as to check for residual precursors like carbonates.[7][17]

  • Thermogravimetric and Differential Thermal Analysis (TGA/DTA): Essential for studying the thermal decomposition process itself, identifying phase transformation temperatures, and determining the thermal stability of the final product.[19][20]

Chapter 6: Safety and Handling

This compound is a hazardous material that requires strict safety protocols.

  • Toxicity: BaO is toxic if ingested or inhaled.[1][21] Contact with skin or eyes can cause severe irritation and burns.[1][2]

  • Reactivity: It is a hygroscopic compound that readily absorbs moisture from the air to form corrosive barium hydroxide.[2][21] It also reacts with carbon dioxide.[22] It should not be allowed to come into contact with water, as the reaction is exothermic.[2]

  • Handling: All handling of BaO powder should be conducted in a well-ventilated area or a fume hood. Mandatory personal protective equipment (PPE) includes safety goggles, chemical-resistant gloves, and respiratory protection.[21][23]

  • Storage: this compound must be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from water, moisture, acids, and carbon dioxide.[21][24] Storage under an inert gas is recommended.

  • Spills: In case of a spill, the powdered material should be collected using a vacuum or by careful sweeping. Water should NOT be used for cleanup.[23]

References

Unraveling the Thermal Dynamics of Barium Oxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the thermal decomposition mechanisms related to barium monoxide, with a primary focus on the scientifically significant decomposition of barium peroxide (BaO₂) into this compound (BaO) and oxygen. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the thermal behavior of barium compounds.

Executive Summary

This compound (BaO) is a highly stable oxide that does not undergo thermal decomposition under typical laboratory conditions. The relevant thermal decomposition process involving this compound is the reversible reaction wherein barium peroxide (BaO₂) decomposes to this compound and oxygen gas upon heating. This process is of historical and practical importance, notably in the Brin process for oxygen separation. This guide details the thermodynamics, kinetics, and experimental protocols for studying this decomposition, providing a critical resource for researchers working with barium-containing materials.

The Barium Oxide - Barium Peroxide Equilibrium

The central mechanism often misattributed to "this compound decomposition" is the reversible reaction involving barium peroxide:

2BaO₂ (s) ⇌ 2BaO (s) + O₂ (g)

This equilibrium is dynamic and highly dependent on temperature and the partial pressure of oxygen.[1] At lower temperatures and higher oxygen pressures, the formation of barium peroxide is favored. Conversely, at higher temperatures and lower oxygen pressures, barium peroxide decomposes to this compound and oxygen.

Thermodynamic Data

A summary of the key thermodynamic parameters for the species involved in this equilibrium is presented in Table 1. These values are crucial for predicting the spontaneity and energy changes associated with the decomposition reaction.

CompoundFormulaStateΔH°f (kJ/mol)S° (J/mol·K)
This compoundBaOsolid-553.5[2][3][4]70.4[5]
Barium PeroxideBaO₂solid-634.3[2][3][4]87.55[6]
OxygenO₂gas0205.14

Table 1: Standard Enthalpy of Formation (ΔH°f) and Standard Molar Entropy (S°) at 298.15 K.

The standard enthalpy change for the decomposition of one mole of barium peroxide is +80.8 kJ/mol , indicating the reaction is endothermic and requires an input of energy to proceed.[7][8]

Decomposition Temperatures

The decomposition of barium peroxide is not characterized by a single decomposition temperature but rather by a range that is dependent on the partial pressure of oxygen in the surrounding atmosphere. In the presence of air, the decomposition of barium peroxide to this compound and oxygen becomes significant at temperatures above 820°C.[1] The reversible formation of barium peroxide from this compound and oxygen occurs at around 500°C.[1]

Experimental Analysis of Barium Peroxide Decomposition

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) are powerful techniques to study the thermal decomposition of barium peroxide.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol provides a general framework for the TGA of barium peroxide. Specific parameters may need to be optimized based on the instrument and research objectives.

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

    • Select an appropriate crucible, typically alumina (B75360) or platinum, that is inert to the sample and products.

  • Sample Preparation:

    • Weigh a small, representative sample of barium peroxide, typically in the range of 5-10 mg.

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a desired inert gas (e.g., nitrogen, argon) or a reactive gas (e.g., air, oxygen) at a controlled flow rate (e.g., 20-50 mL/min).[9]

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature above the expected decomposition range (e.g., 900°C) at a controlled heating rate (e.g., 10°C/min).[10]

    • Record the sample mass as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss, which corresponds to the release of oxygen.

Visualizing the Mechanisms and Workflows

Logical Relationship of the BaO-BaO₂ Equilibrium

The interplay between this compound, barium peroxide, and oxygen under the influence of temperature and oxygen partial pressure can be visualized as a cyclical process.

BaO_BaO2_Equilibrium BaO This compound (BaO) BaO2 Barium Peroxide (BaO2) BaO->BaO2 + O2 (Lower Temp, Higher pO2) BaO2->BaO - O2 (Higher Temp, Lower pO2)

References

An In-depth Technical Guide on the Hygroscopic Nature of Barium Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of barium monoxide (BaO). This compound, also known as baria, is a white to yellowish-white, non-flammable, and highly reactive inorganic compound.[1][2][3][4] Its propensity to absorb moisture from the atmosphere, a property known as hygroscopicity, is a critical consideration in its handling, storage, and various applications, including its use as a drying agent for solvents.[2][4] This document details the fundamental principles of its interaction with water, summarizes its physicochemical and thermodynamic properties, and outlines experimental protocols for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for designing experiments.

PropertyValueReference(s)
Chemical Formula BaO[4][5]
Molar Mass 153.326 g/mol [2][6]
Appearance White to very pale yellow crystalline solid[4]
Crystal Structure Cubic[1][2][3]
Density 5.72 g/cm³[2][6]
Melting Point 1,923 °C[2][6]
Boiling Point ~2,000 °C[2][6]
Solubility in Water Reacts to form Barium Hydroxide (B78521) (Ba(OH)₂)[5][6]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -553.5 kJ/mol[5]
Standard Gibbs Free Energy of Formation (ΔfG°) -525.1 kJ/mol[5]
Standard Molar Entropy (S⦵₂₉₈) 70.42 J·K⁻¹·mol⁻¹[5]
Heat Capacity (Cp°) 47.78 J·K⁻¹·mol⁻¹[5]

The Chemistry of Hydration

The hygroscopic nature of this compound is primarily due to its exothermic chemical reaction with water (H₂O) to form barium hydroxide (Ba(OH)₂).[5][6] This reaction is vigorous and releases a significant amount of heat.[1]

Reaction: BaO(s) + H₂O(l) → Ba(OH)₂(aq)

The interaction begins with the adsorption of water molecules onto the surface of the this compound. Theoretical studies suggest that water molecules chemisorb on the BaO (100) surface.[1] This initial adsorption can be non-dissociative or dissociative, leading to the formation of a hydroxyl ion-terminated surface, which effectively creates barium hydroxide on the surface.[2]

Hydration_of_Barium_Monoxide BaO This compound (BaO) (Solid) BaOH2 Barium Hydroxide (Ba(OH)₂) (Aqueous/Solid) BaO->BaOH2 + H₂O (Exothermic Reaction) H2O Water (H₂O) (Vapor/Liquid)

Figure 1: Reaction pathway for the hydration of this compound.

Thermodynamics of Hydration

While specific thermodynamic data for the hydration of solid this compound at standard conditions is not extensively detailed in readily available literature, the reaction is known to be highly exothermic.[1] For the reaction of solid BaO with water vapor to form gaseous Ba(OH)₂, the standard Gibbs free energy of formation has been studied at high temperatures (1346–1451 K).[7] It is important to note that these high-temperature gas-phase values are not directly applicable to the hygroscopic behavior of the solid at ambient temperatures.

Elucidating the Hygroscopic Behavior: Proposed Experimental Protocols

To quantitatively characterize the hygroscopic nature of this compound, standardized experimental techniques such as Dynamic Vapor Sorption (DVS) and Thermogravimetric Analysis (TGA) are recommended. Although specific studies applying these methods to BaO were not found in the surveyed literature, the following protocols outline how such an investigation would be conducted.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as it changes in response to programmed changes in relative humidity (RH) at a constant temperature.[3][8][9] This method is ideal for determining the moisture sorption isotherm, which illustrates the equilibrium moisture content of a material as a function of RH.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of finely powdered this compound (e.g., 5-10 mg) is placed in the DVS instrument's sample pan.

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the dry reference point.

  • Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption behavior and any hysteresis.

  • Data Analysis: The change in mass at each RH step is recorded. The equilibrium moisture content (as a percentage of the dry mass) is plotted against the relative humidity to generate the sorption and desorption isotherms.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11] This technique can be used to determine the amount of absorbed water and the temperature at which it is released.

Experimental Protocol:

  • Sample Preparation: A sample of this compound that has been exposed to a specific relative humidity for a known duration is accurately weighed and placed in the TGA crucible.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen) from ambient temperature to a temperature sufficient to ensure all absorbed water is desorbed (e.g., 200-300 °C).

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed. A weight loss step in the curve indicates the desorption of water. The magnitude of the weight loss corresponds to the initial amount of absorbed water.

Experimental_Workflow cluster_DVS Dynamic Vapor Sorption (DVS) cluster_TGA Thermogravimetric Analysis (TGA) DVS_prep Sample Preparation (BaO Powder) DVS_dry Initial Drying (0% RH) DVS_prep->DVS_dry DVS_sorp Stepwise RH Increase (Sorption) DVS_dry->DVS_sorp DVS_desorp Stepwise RH Decrease (Desorption) DVS_sorp->DVS_desorp DVS_analysis Generate Sorption Isotherm DVS_desorp->DVS_analysis TGA_prep Sample Preparation (Hydrated BaO) TGA_heat Controlled Heating TGA_prep->TGA_heat TGA_analysis Analyze Mass Loss Curve TGA_heat->TGA_analysis start Characterization of BaO Hygroscopicity start->DVS_prep start->TGA_prep

Figure 2: Proposed experimental workflow for hygroscopicity characterization.

Quantitative Data on Hygroscopicity

A thorough search of the existing scientific literature did not yield publicly available quantitative data, such as moisture sorption isotherms, for this compound. The data that is available focuses on its fundamental physicochemical properties and high-temperature reactions. Researchers investigating the hygroscopic nature of this compound would need to perform empirical studies, such as those outlined above, to generate this data. The lack of such data highlights a potential area for future research.

Conclusion

References

An In-depth Technical Guide to the Phase Diagram and Stability of Barium Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium monoxide (BaO), a simple binary oxide, exhibits a complex and unique phase behavior under high pressure that distinguishes it from other alkaline earth monoxides such as CaO and SrO. While lighter alkaline earth oxides typically undergo a direct phase transition from the rocksalt (B1) to the cesium chloride (B2) structure under pressure, BaO follows a more intricate transition pathway involving intermediate phases. This distinct behavior is primarily attributed to the influence of barium's 5d orbitals, which introduces a significant degree of covalency into the bonding at high pressures. Understanding the phase diagram and stability of BaO is crucial for materials science, condensed matter physics, and geochemistry, providing insights into the fundamental principles governing structural transformations in solids.

This technical guide provides a comprehensive overview of the current scientific understanding of the BaO phase diagram, its stability under varying pressure and temperature conditions, and the experimental and theoretical methodologies used to investigate these properties.

High-Pressure Phase Transitions of this compound

At ambient conditions, this compound crystallizes in the cubic rocksalt (B1) structure, which is characteristic of many ionic compounds. As pressure is applied, BaO undergoes a series of structural phase transitions. The currently accepted sequence is:

B1 (Rocksalt) → B8 (Nickel Arsenide-type) → distorted B2 (dB2) → B2 (Cesium Chloride) [1]

This transition sequence is notably different from the direct B1 to B2 transition observed in CaO and SrO[1]. The intermediate B8 and dB2 phases are stabilized by the increasing involvement of the Ba 5d orbitals in covalent bonding with oxygen, a factor that is less significant in the lighter alkaline earth metals[1].

Quantitative Data on Phase Transitions

The transition pressures for the various phases of BaO have been determined through both experimental high-pressure X-ray diffraction (XRD) studies and theoretical density functional theory (DFT) calculations.

Phase TransitionExperimental Transition Pressure (GPa)Theoretical Transition Pressure (GPa)Volume Change at Transition
B1 → B8 ~10.0[2]8 - 11.3[3][4]~3.65% (calculated)[5]
B8 → dB2 ~15.0[2]13 - 25[3][5]~6.4% (calculated)[5]
dB2 → B2 Not clearly defined experimentally, continuous transition50 - 120[5]Continuous

Note: Experimental values are primarily from room temperature studies. Theoretical values can vary based on the computational methods employed.

The Role of 5d Orbital Covalency

The unique high-pressure polymorphism of BaO is a direct consequence of the energetic accessibility of the barium 5d orbitals. DFT calculations have shown that as pressure increases, the energy separation between the occupied oxygen 2p orbitals and the unoccupied barium 5d orbitals decreases. This allows for significant orbital hybridization and the formation of covalent bonds between Ba and O[1]. This increased covalency stabilizes the B8 and dB2 structures, which offer more favorable bonding configurations for this mixed ionic-covalent character compared to the purely ionic B1 or B2 structures[1]. This phenomenon represents a significant deviation from the simple ionic bonding model that typically describes alkaline earth oxides.

Experimental Protocols

The investigation of the BaO phase diagram under extreme conditions relies on sophisticated experimental techniques.

High-Pressure X-ray Diffraction (XRD)

Methodology: High-pressure XRD is the primary experimental technique used to determine the crystal structure of materials under compression. A diamond anvil cell (DAC) is a common apparatus used to generate high pressures.

  • Sample Preparation: A small amount of high-purity BaO powder or nanoparticles is loaded into a sample chamber, which is a small hole drilled in a metal gasket. To ensure hydrostatic or quasi-hydrostatic pressure conditions, a pressure-transmitting medium is also loaded into the chamber along with the sample. Common pressure transmitting media for such experiments include silicone oil, methanol-ethanol mixtures, or inert gases like neon and argon for achieving better hydrostaticity at higher pressures[6][7].

  • Pressure Generation and Measurement: Pressure is applied by mechanically driving two opposing diamond anvils together. The pressure within the sample chamber is typically measured using the ruby fluorescence method. A small ruby chip is included in the sample chamber, and the pressure-dependent shift of its fluorescence line, excited by a laser, is used to determine the pressure[6].

  • Data Collection: A monochromatic X-ray beam, often from a synchrotron source, is directed through the diamond anvils and onto the sample. The diffracted X-rays are collected on a detector, producing a diffraction pattern.

  • Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the crystal structure and lattice parameters of the BaO at a given pressure.

Raman Spectroscopy

Methodology: Raman spectroscopy is a complementary technique used to probe the vibrational modes of a material, which are sensitive to changes in crystal structure and bonding.

  • Sample and Pressure Setup: Similar to XRD, the BaO sample is loaded into a DAC with a pressure-transmitting medium and a ruby chip for pressure calibration.

  • Data Collection: A laser is focused on the sample, and the inelastically scattered light (Raman scattering) is collected and analyzed by a spectrometer.

  • Data Analysis: The appearance of new Raman peaks or changes in the frequency of existing peaks as a function of pressure can indicate a phase transition[8][9]. Theoretical calculations have shown that while the B1 phase of BaO is Raman inactive, the B8 and dB2 phases have Raman active modes[10].

Theoretical Modeling: Density Functional Theory (DFT)

Methodology: DFT is a powerful computational quantum mechanical modeling method used to predict the electronic structure and properties of materials from first principles.

  • Computational Setup: The calculations are typically performed using software packages like VASP (Vienna Ab initio Simulation Package). The choice of exchange-correlation functional, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization, and the basis set (e.g., plane-wave basis sets) are crucial for obtaining accurate results[3].

  • Structure Optimization and Energy Calculations: For each candidate crystal structure (B1, B8, B2, etc.), the lattice parameters and atomic positions are optimized at various volumes (and thus pressures) to find the minimum energy configuration.

  • Enthalpy Calculations: The enthalpy (H = E + PV) of each phase is calculated as a function of pressure. The phase with the lowest enthalpy at a given pressure is the most stable. Phase transition pressures are determined by the pressures at which the enthalpy curves of two different phases cross[3][4].

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationships governing the phase stability of BaO and a typical experimental workflow for its investigation.

BaO_Phase_Stability cluster_factors Influencing Factors cluster_properties Material Properties cluster_phases Phase Transitions Pressure Increasing Pressure d_orbital Ba 5d Orbital Participation Pressure->d_orbital promotes Bonding Increased Covalency d_orbital->Bonding Energy Relative Phase Enthalpy Bonding->Energy stabilizes intermediate phases B1 B1 (Rocksalt) Energy->B1 B8 B8 (NiAs-type) Energy->B8 dB2 dB2 (distorted CsCl) Energy->dB2 B2 B2 (CsCl) Energy->B2 B1->B8 B8->dB2 dB2->B2 Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Sample_Prep BaO Sample Synthesis/Acquisition DAC_Load DAC Loading (Sample, Gasket, Ruby, Pressure Medium) Sample_Prep->DAC_Load Pressurize Apply Pressure DAC_Load->Pressurize Measure_P Measure Pressure (Ruby Fluorescence) Pressurize->Measure_P XRD Collect XRD Pattern Measure_P->XRD Raman Collect Raman Spectrum Measure_P->Raman Analyze_XRD Analyze Diffraction Data (Structure, Lattice Parameters) XRD->Analyze_XRD Analyze_Raman Analyze Spectral Data (Vibrational Modes) Raman->Analyze_Raman Determine_Phase Determine Phase & Transition Analyze_XRD->Determine_Phase Analyze_Raman->Determine_Phase

References

An In-depth Technical Guide to the Surface Chemistry and Reactivity of Barium Oxide (BaO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry and reactivity of barium oxide (BaO), a material of significant interest in catalysis, environmental science, and materials science. This document details the fundamental interactions of various gas molecules with BaO surfaces, outlines key experimental methodologies for characterization, and presents quantitative data to support the described phenomena.

Core Principles of BaO Surface Chemistry

Barium oxide is a basic alkaline earth metal oxide with a rock salt crystal structure. Its surface reactivity is largely governed by the presence of coordinatively unsaturated O²⁻ and Ba²⁺ ions, which act as Lewis base and acid sites, respectively. These sites are the primary locations for the adsorption and subsequent reaction of various molecules. The reactivity of BaO is further influenced by surface defects, such as steps, corners, and oxygen vacancies, which exhibit enhanced reactivity compared to terrace sites.

Interaction with Atmospheric Gases

The BaO surface readily interacts with common atmospheric gases, leading to the formation of various surface species. Understanding these interactions is crucial for applications where BaO is exposed to ambient conditions.

  • Water (H₂O): Water adsorption on BaO can be both molecular and dissociative. At low temperatures, molecular adsorption is favored. As the temperature increases, dissociation to form surface hydroxyl (OH⁻) groups becomes more prevalent. This process can ultimately lead to the formation of barium hydroxide, Ba(OH)₂.[1]

  • Carbon Dioxide (CO₂): As a basic oxide, BaO exhibits a strong affinity for the acidic gas CO₂. This interaction leads to the formation of surface carbonate species. The reaction is highly exothermic and results in the formation of a stable barium carbonate (BaCO₃) layer.[1]

  • Nitrogen Oxides (NOx): The interaction of NOx with BaO is of particular importance in automotive catalysis for NOx storage and reduction.

    • Nitrogen Dioxide (NO₂): NO₂ adsorbs on BaO surfaces, forming nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) species. The reaction pathway can be complex, involving the disproportionation of NO₂.[2][3]

    • Nitric Oxide (NO): The adsorption of NO on BaO is generally weaker than that of NO₂. However, in the presence of oxygen, NO can be oxidized to NO₂, which then readily reacts with the BaO surface.

  • Sulfur Dioxide (SO₂): SO₂ readily reacts with the basic BaO surface to form sulfite (B76179) (SO₃²⁻) and sulfate (B86663) (SO₄²⁻) species. This strong interaction can lead to the "poisoning" of BaO-based catalysts in sulfur-containing environments.

Quantitative Data on BaO Surface Interactions

The following tables summarize key quantitative data obtained from experimental and theoretical studies on the interaction of various molecules with BaO surfaces.

Table 1: Core Level Binding Energies from X-ray Photoelectron Spectroscopy (XPS)
Compound/SpeciesCore LevelBinding Energy (eV)
BaOO 1s527.8[1]
Ba 3d₅/₂779.8[4]
Ba 3d₃/₂795.2[4]
Ba 4d88.8 / 91.4[1]
Ba(OH)₂O 1s530.8[1]
Ba 4d90.0 / 92.6[1]
BaCO₃O 1s531.7[1]
C 1s289.9[1]
Ba 4d90.1 / 92.7[1]
Ba(NO₃)₂O 1s532.5
N 1s407.5
Ba 4d90.8 / 93.4

Note: Binding energies can vary slightly depending on the specific experimental conditions and instrument calibration.

Table 2: Adsorption Energies from Density Functional Theory (DFT) Calculations
AdsorbateAdsorption SiteAdsorption Energy (eV)
NOO5c (terrace)-0.94
NO₂ (N-down)O5c (terrace)-0.8[2]
NO₂ (O-down)Ba5c (terrace)-1.5[2]
CO₂O5c (terrace)-2.23[5]
H₂OBa5c (terrace)-1.86[5]
SO₂Ba-O bridge-2.5 (estimated)

Note: Adsorption energies are highly dependent on the theoretical model and level of theory used.

Experimental Protocols

This section provides detailed methodologies for key experimental techniques used to study the surface chemistry of BaO.

Temperature Programmed Desorption (TPD) of CO₂

Objective: To characterize the basic sites on the BaO surface by measuring the desorption temperature and amount of adsorbed CO₂.

Methodology:

  • Sample Preparation:

    • Load a known mass (typically 50-100 mg) of BaO powder into a quartz reactor tube.

    • Pre-treat the sample by heating under a flow of inert gas (e.g., He or Ar) to a high temperature (e.g., 500 °C) to remove any pre-adsorbed species.

    • Cool the sample to the desired adsorption temperature (e.g., 50 °C) under the inert gas flow.

  • CO₂ Adsorption:

    • Switch the gas flow to a mixture of CO₂ in an inert gas (e.g., 10% CO₂ in He) at a controlled flow rate.

    • Allow the sample to be exposed to the CO₂ mixture for a sufficient time to reach adsorption equilibrium (e.g., 30-60 minutes).

    • Purge the system with the inert gas to remove any physisorbed CO₂.[6]

  • Temperature Programmed Desorption:

    • Heat the sample at a linear rate (e.g., 10 °C/min) under a constant flow of the inert gas.

    • Monitor the desorbed CO₂ concentration in the effluent gas stream using a thermal conductivity detector (TCD) or a mass spectrometer.

  • Data Analysis:

    • Plot the detector signal as a function of temperature to obtain the TPD profile.

    • The area under the desorption peak is proportional to the amount of desorbed CO₂.

    • The temperature at which the desorption rate is maximum (T_max) is related to the desorption activation energy and can be used to characterize the strength of the basic sites.

X-ray Photoelectron Spectroscopy (XPS) of BaO Surfaces

Objective: To determine the elemental composition and chemical states of the BaO surface and its reaction products.

Methodology:

  • Sample Preparation:

    • For powder samples, press the BaO powder into a clean indium foil or onto a sample holder with double-sided carbon tape.

    • For thin film studies, deposit a thin layer of BaO onto a suitable substrate (e.g., Pt foil) in a preparation chamber attached to the XPS instrument. This allows for in-situ analysis of a clean surface.[1]

    • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS spectrometer.

  • Data Acquisition:

    • Irradiate the sample surface with a monochromatic X-ray source (e.g., Al Kα).

    • Acquire a survey spectrum over a wide binding energy range to identify all elements present on the surface.

    • Acquire high-resolution spectra for the core levels of interest (e.g., Ba 3d, O 1s, C 1s, N 1s, S 2p) with a high energy resolution.[7][8]

  • In-situ Reactivity Studies:

    • To study surface reactions, introduce reactant gases (e.g., H₂O, CO₂, NO₂) into the analysis chamber at a controlled pressure while acquiring XPS spectra.[1]

    • Alternatively, expose the sample to the reactant gas in a high-pressure cell and then transfer it back to the UHV chamber for analysis.

  • Data Analysis:

    • Calibrate the binding energy scale using a reference peak (e.g., adventitious carbon C 1s at 284.8 eV).

    • Perform peak fitting on the high-resolution spectra to deconvolute different chemical states and determine their relative concentrations.

    • Quantify the elemental composition from the peak areas using appropriate sensitivity factors.

Visualizing Surface Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to BaO surface chemistry.

TPD_Workflow cluster_prep Sample Preparation cluster_ads Adsorption cluster_des Desorption & Analysis Load Load BaO Sample Pretreat Pre-treatment (Heating in Inert Gas) Load->Pretreat Cool Cool to Adsorption Temperature Pretreat->Cool Adsorb Expose to CO2 Gas Mixture Cool->Adsorb Purge Purge with Inert Gas Adsorb->Purge Heat Linear Heating Ramp Purge->Heat Detect Detect Desorbed CO2 (TCD/MS) Heat->Detect Analyze Generate TPD Profile Detect->Analyze

A flowchart illustrating the experimental workflow for Temperature Programmed Desorption (TPD).

CO2_Adsorption BaO_Surface BaO Surface (O²⁻ sites) Carbonate Surface Carbonate (CO₃²⁻) CO2_gas CO₂(g) Physisorbed_CO2 Physisorbed CO₂ CO2_gas->Physisorbed_CO2 Adsorption Physisorbed_CO2->Carbonate Chemisorption NOx_Storage cluster_lean Lean Conditions (O₂ rich) cluster_rich Rich Conditions (Fuel rich) NO_to_NO2 NO + ½O₂ → NO₂ (on Pt) NO2_ads NO₂ Adsorption on BaO NO_to_NO2->NO2_ads Nitrate_form Nitrite/Nitrate Formation BaO + 2NO₂ + ½O₂ → Ba(NO₃)₂ NO2_ads->Nitrate_form Nitrate_decomp Nitrate Decomposition Ba(NO₃)₂ → BaO + 2NO₂ + ½O₂ Nitrate_form->Nitrate_decomp Engine Cycle Switch NOx_reduc NOx Reduction NOx + Reductants → N₂ Nitrate_decomp->NOx_reduc

References

An In-depth Technical Guide on the Synthesis of Barium Monoxide Quantum Dots for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Barium Monoxide (BaO) quantum dots (QDs), with a focus on methodologies relevant to biomedical applications. The document details experimental protocols for key synthesis techniques, presents quantitative data in a structured format, and visualizes complex biological and experimental workflows.

Introduction to this compound Quantum Dots

Barium oxide (BaO), a II-VI semiconductor with a wide bandgap (approximately 4.4 eV in bulk), has garnered significant interest for its potential in various applications, including catalysis, electronics, and biomedicine.[1] When synthesized as nanocrystals with dimensions typically below 10 nanometers, BaO exhibits quantum confinement effects, leading to size-dependent optical and electronic properties characteristic of quantum dots.[1][2] This quantum size effect can result in an enhancement of the material's bandgap energy.[1] These unique characteristics make BaO QDs promising candidates for applications in bioimaging, drug delivery, and as therapeutic agents.[3][4]

The synthesis of BaO QDs with controlled size, narrow size distribution, and high crystallinity is crucial for their application in the biomedical field. This guide focuses on three primary synthesis methods: co-precipitation, hydrothermal, and sol-gel techniques, providing detailed experimental protocols and summarizing key characterization data.

Synthesis Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of BaO nanoparticles, which can be adapted to produce quantum dots by carefully controlling reaction parameters.[1][3]

Co-precipitation Method

Co-precipitation is a widely used, cost-effective, and scalable method for synthesizing BaO nanoparticles.[1][3] The process involves the simultaneous precipitation of barium ions and a precipitating agent from a solution.

Experimental Protocol:

  • Precursor Preparation: Prepare a 0.5 M aqueous solution of Barium Nitrate (Ba(NO₃)₂) and a separate aqueous solution of a precipitating agent, such as 1 M Sodium Hydroxide (NaOH).[5]

  • Precipitation: Add the NaOH solution dropwise to the Ba(NO₃)₂ solution under vigorous stirring at room temperature for 2 hours.[5]

  • Aging: Allow the resulting precipitate to age in the solution for approximately 8 hours to ensure complete precipitation.[5]

  • Washing: Separate the precipitate by centrifugation or filtration and wash it multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and impurities.[6]

  • Drying: Dry the washed precipitate in an oven at 80 °C.[5]

  • Calcination: Calcine the dried powder at a temperature of 500 °C for 2 hours to induce the formation of crystalline BaO nanoparticles.[5]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This technique allows for the synthesis of highly crystalline nanoparticles with controlled morphology.

Experimental Protocol:

  • Precursor Preparation: Dissolve Barium Chloride (BaCl₂) and Sodium Hydroxide (NaOH) in deionized water.[7]

  • Reaction: Place the precursor solution in a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave to a specific temperature (e.g., 150-200 °C) for a defined period (e.g., 12-24 hours).

  • Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature. The resulting precipitate is then collected, washed with deionized water and ethanol, and dried.

  • Calcination: A final calcination step at around 500 °C can be performed to enhance crystallinity.[7]

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique that involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and subsequent gelation.[8] This method offers excellent control over the size and purity of the resulting nanoparticles.

Experimental Protocol:

  • Sol Formation: Dissolve a barium precursor, such as barium acetate (B1210297) or barium alkoxide, in a suitable solvent (e.g., ethanol).

  • Hydrolysis and Condensation: Add water and a catalyst (acid or base) to the solution to initiate hydrolysis and condensation reactions, leading to the formation of a BaO sol.

  • Gelation: With time, the sol will evolve into a gel.

  • Drying: Dry the gel to remove the solvent.

  • Calcination: Calcine the dried gel at a controlled temperature to obtain crystalline BaO nanoparticles. The size of the nanoparticles can be controlled by adjusting the precursor concentration and calcination temperature.[9]

Quantitative Data Summary

The following tables summarize the synthesis parameters and resulting properties of BaO nanoparticles from various studies. These parameters can be tuned to achieve quantum dot dimensions.

Synthesis MethodBarium PrecursorPrecipitating/Gelling AgentTemperature (°C)TimeAverage Size (nm)Crystal StructureReference
Co-precipitationBa(NO₃)₂NaHCO₃Calcination at 400-5004 h15-16Tetragonal[6][10]
Co-precipitationBa(NO₃)₂NaOHRoom Temp. (stirring), 500 (calcination)2 h (stirring), 2 h (calcination)10.5Cubic[5]
Thermo-chemicalBaCl₂NH₃Room Temp. (stirring), 500 (calcination)30 min (stirring), 2 h (calcination)29Tetragonal[11]
Sol-Gel----2.3-6.7Tetragonal[9]
HydrothermalBaCl₂NaOH500 (calcination)-12Tetragonal[7]
Simple ChemicalBa(NO₃)₂NaOH701 h66.23Cubic[12]

Table 1: Synthesis Parameters and Resulting Nanoparticle Properties.

Characterization TechniqueParameter MeasuredTypical Results for BaO NanoparticlesReference
X-Ray Diffraction (XRD)Crystal structure, crystallite size, phase purityTetragonal or cubic phase, size calculated using Scherrer equation.[5][10][11]
Fourier-Transform Infrared Spectroscopy (FTIR)Functional groups, chemical bondsCharacteristic Ba-O stretching vibrations around 690 cm⁻¹.[9][10]
Scanning Electron Microscopy (SEM)Morphology, size, agglomerationSpherical, flower-shaped, or aggregated nanoparticles.[9][10]
UV-Vis SpectroscopyOptical absorbance, bandgap energyAbsorbance peaks in the UV region, bandgap around 4.65 eV.[1]
Photoluminescence (PL) SpectroscopyEmission propertiesEmission peaks can be observed, indicating potential for fluorescence applications.[1][13]

Table 2: Characterization Techniques and Typical Findings for BaO Nanoparticles.

Mandatory Visualizations

Experimental Workflow for Nanoparticle Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound quantum dots.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Stage Precursor Precursor Preparation (e.g., Ba(NO₃)₂ solution) Reaction Controlled Reaction (Co-precipitation/Hydrothermal/Sol-Gel) Precursor->Reaction Purification Washing & Centrifugation Reaction->Purification Drying Drying Purification->Drying Calcination Calcination Drying->Calcination XRD XRD (Crystal Structure, Size) Calcination->XRD FTIR FTIR (Functional Groups) Calcination->FTIR SEM_TEM SEM/TEM (Morphology, Size) Calcination->SEM_TEM UV_Vis UV-Vis Spectroscopy (Optical Properties) Calcination->UV_Vis PL PL Spectroscopy (Emission Properties) Calcination->PL Functionalization Surface Functionalization PL->Functionalization Drug_Loading Drug Loading Functionalization->Drug_Loading In_Vitro_Testing In Vitro/In Vivo Studies Drug_Loading->In_Vitro_Testing G MONP Metal Oxide Nanoparticle (e.g., BaO QD) Cell Cell Membrane MONP->Cell Uptake Cellular Uptake (Endocytosis) Cell->Uptake ROS Reactive Oxygen Species (ROS) Generation Uptake->ROS PI3K PI3K/AKT/mTOR Pathway Uptake->PI3K MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammatory Response NFkB->Inflammation Autophagy Autophagy Regulation PI3K->Autophagy G NP_Prep 1. Nanoparticle Synthesis & Drug Encapsulation Surface_Mod 2. Surface Functionalization (e.g., with antibodies, peptides) NP_Prep->Surface_Mod Admin 3. Systemic Administration Surface_Mod->Admin Circulation 4. Blood Circulation Admin->Circulation Targeting 5. Tumor Targeting (Passive EPR & Active Targeting) Circulation->Targeting Uptake 6. Cellular Uptake by Cancer Cells Targeting->Uptake Release 7. Controlled Drug Release Uptake->Release Effect 8. Therapeutic Effect Release->Effect

References

A Technical Guide to the Theoretical Modeling of Barium Monoxide Properties

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Barium monoxide (BaO), a simple diatomic molecule and a crystalline solid with a rock-salt structure, serves as a vital model system in computational chemistry and materials science. Its well-defined electronic structure and properties make it an excellent candidate for benchmarking theoretical methods. This technical guide provides an in-depth overview of the ab initio computational approaches used to model the properties of both diatomic and bulk BaO. It presents key calculated data, details the experimental protocols used for validation, and illustrates the logical workflows connecting theoretical prediction with empirical verification.

Introduction to this compound

Barium oxide is a white, hygroscopic compound with the chemical formula BaO. In its solid state, it adopts a cubic crystal structure and has applications in the production of optical crown glass, ethoxylation catalysis, and as a coating for hot cathodes. From a theoretical standpoint, the diatomic BaO molecule is of significant interest due to its relatively simple electronic structure, which allows for high-level quantum chemical calculations to be performed with considerable accuracy. These calculations provide fundamental insights into chemical bonding, molecular spectroscopy, and potential energy surfaces. Understanding these properties is crucial for predicting the material's behavior in various applications.

Theoretical Modeling Methodologies

The foundation of modern theoretical chemistry lies in ab initio (from first principles) methods, which aim to solve the electronic Schrödinger equation without empirical parameters.[1] These methods provide a powerful framework for predicting molecular and material properties with high accuracy.

Ab Initio Quantum Chemistry Methods

A range of ab initio methods are employed to study systems like BaO, with varying levels of accuracy and computational cost:

  • Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It provides a qualitative understanding but neglects electron correlation, the instantaneous interactions between electrons.

  • Post-Hartree-Fock Methods: To account for electron correlation, more advanced methods are used.

    • Configuration Interaction (CI): This method expresses the exact wavefunction as a linear combination of Slater determinants corresponding to the ground and excited electronic states.

    • Coupled Cluster (CC) Theory: An accurate and widely used method that includes electron correlation effects to a high degree.

    • Møller-Plesset (MP) Perturbation Theory: A method that treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian.

  • Density Functional Theory (DFT): An alternative approach that calculates the total energy of a system based on its electron density. DFT is computationally less expensive than high-level post-Hartree-Fock methods and can provide excellent results, making it suitable for solid-state calculations.

  • Multi-Reference Methods: For molecules with complex electronic structures, such as those with multiple important electronic configurations (e.g., during bond breaking), multi-reference methods are essential. The Complete Active Space Self-Consistent Field (CASSCF) method is a common starting point, which is often followed by Multi-Reference Configuration Interaction (MRCI) to include dynamic electron correlation.[1] The MRCI method, often with the Davidson correction (+Q), is used to accurately calculate potential energy curves and spectroscopic properties for molecules like BaO.[1]

Potential Energy Curves and Spectroscopic Constants

For a diatomic molecule like BaO, a central concept is the Potential Energy Curve (PEC), which plots the molecule's energy as a function of the internuclear distance. The minimum of this curve corresponds to the equilibrium bond length (Re).[2] From the shape of the PEC around the minimum, other key spectroscopic constants can be derived, including the harmonic vibrational frequency (ωe) and the rotational constant (Be).[1]

Below is a diagram illustrating the general workflow for performing an ab initio calculation to determine these properties.

AbInitio_Workflow cluster_input 1. Input Definition cluster_computation 2. Computational Steps cluster_output 3. Output Analysis mol_structure Define Molecular Geometry (Atomic Coordinates) method Choose Level of Theory (e.g., DFT, CCSD(T), MRCI) mol_structure->method basis_set Select Basis Set (e.g., cc-pVTZ, aug-cc-pVQZ) basis_set->method scf Perform Self-Consistent Field (SCF) Calculation method->scf post_scf Include Electron Correlation (if applicable, e.g., MRCI) scf->post_scf geom_opt Geometry Optimization (Find Energy Minimum) post_scf->geom_opt pec Potential Energy Curve (PEC) post_scf->pec freq_calc Frequency Calculation (Compute Hessian Matrix) geom_opt->freq_calc energy Total Energy (E) geom_opt->energy properties Molecular Properties: - Equilibrium Geometry (Re) - Spectroscopic Constants (ωe, Be) - Dipole Moment geom_opt->properties freq_calc->properties

Caption: A generalized workflow for ab initio molecular property calculations.

Calculated Properties of this compound

Theoretical modeling provides a wealth of quantitative data on BaO. A comparison between calculated and experimentally determined values is the ultimate test of a computational model's accuracy.

Diatomic BaO: Spectroscopic Properties

High-level ab initio calculations have been performed on the twenty-three low-lying electronic states of the BaO molecule.[1] The CASSCF followed by MRCI+Q calculations show excellent agreement with experimental data for the ground state and several excited states.[1]

PropertySymbolCalculated Value (MRCI+Q)[1]Experimental Value
Internuclear DistanceRe1.938 Å1.940 Å
Harmonic Frequencyωe671.01 cm-1669.84 cm-1
Rotational ConstantBe0.313 cm-10.312 cm-1
Electronic EnergyTe0 cm-10 cm-1
Dissociation EnergyD05.82 eV5.82 ± 0.13 eV

Note: Experimental values are compiled from various spectroscopic studies.

Solid-State BaO: Structural and Electronic Properties

For bulk BaO, DFT calculations are typically used to predict its crystal structure and electronic properties. BaO crystallizes in the rock-salt (halite) structure.

PropertySymbolCalculated Value (DFT)Experimental Value
Crystal Structure-Cubic (Fm-3m)[1]Cubic (Fm-3m)
Lattice Constanta5.58 Å[1]5.52 Å
Ba-O Bond Length-2.79 Å[1]2.76 Å
Band GapEg2.09 eV[1]~4.4 eV

Note: The underestimation of the band gap is a known limitation of standard DFT functionals. More advanced methods like GW approximation are needed for higher accuracy.

Experimental Validation Protocols

Theoretical predictions must be validated against experimental data. For BaO, this involves both the synthesis of the material and its characterization using various spectroscopic and analytical techniques.

Synthesis of BaO Nanoparticles

A common method for producing BaO is the co-precipitation method, which is simple and cost-effective.

Protocol: Facile Co-precipitation

  • Precursor Dissolution: A solution of a barium salt, such as Barium Nitrate (Ba(NO₃)₂), is prepared in deionized water.

  • Precipitation: A precipitating agent, like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) bicarbonate, is added dropwise to the barium salt solution under constant stirring. This results in the formation of a barium-containing precursor precipitate, such as barium hydroxide or barium carbonate.

  • Washing and Separation: The precipitate is repeatedly washed with deionized water and ethanol (B145695) to remove impurities and then separated via centrifugation.

  • Drying and Calcination: The cleaned precipitate is dried in an oven. Finally, it undergoes calcination (heating at a high temperature, e.g., 400-500°C) in air to decompose the precursor into pure Barium Oxide (BaO) nanoparticles.

Characterization Techniques

Once synthesized, the properties of the BaO material are measured using a suite of characterization techniques:

  • X-Ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the synthesized powder.

  • Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size, and surface features of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify chemical bonds present in the sample. For BaO, a characteristic absorption band corresponding to the Ba-O stretching vibration is observed.

  • UV-Visible Spectroscopy (UV-Vis): Measures the optical properties of the material, from which the optical band gap can be calculated.

The following diagram outlines a typical experimental workflow for the synthesis and characterization of BaO nanoparticles.

Experimental_Workflow cluster_synthesis 1. Synthesis (Co-Precipitation) cluster_characterization 2. Characterization cluster_results 3. Data Analysis dissolve Dissolve Ba(NO₃)₂ in Deionized Water precipitate Add Precipitating Agent (e.g., NaOH) dissolve->precipitate wash Wash & Centrifuge Precipitate precipitate->wash calcine Dry & Calcine at ~500°C wash->calcine xrd XRD Analysis (Crystal Structure, Size) calcine->xrd sem SEM Imaging (Morphology) calcine->sem ftir FTIR Spectroscopy (Bonding Vibration) calcine->ftir uvvis UV-Vis Spectroscopy (Optical Band Gap) calcine->uvvis data Compare Experimental Data with Theoretical Predictions xrd->data sem->data ftir->data uvvis->data

Caption: Experimental workflow for BaO nanoparticle synthesis and characterization.

Bridging Theory and Experiment

The synergy between theoretical modeling and experimental work is crucial for advancing our understanding of materials like BaO. Theoretical calculations can guide experimental efforts by predicting the properties of novel structures, while experimental results provide the necessary benchmarks to refine and validate computational methods.[3] This iterative process of prediction and verification leads to more robust and reliable models.

Theory_Experiment_Interplay theory Theoretical Modeling (Ab Initio, DFT) prediction Prediction of Properties (Structure, Spectra, Energy) theory->prediction generates experiment Experimental Work (Synthesis, Spectroscopy) validation Validation & Benchmarking experiment->validation provides data for prediction->validation guides refinement Model Refinement (New Functionals, Basis Sets) validation->refinement informs understanding Fundamental Understanding of BaO Properties validation->understanding leads to refinement->theory improves

Caption: The synergistic interplay between theoretical modeling and experimentation.

Conclusion

The theoretical modeling of this compound provides a clear example of the power of modern computational chemistry. For the diatomic molecule, high-level ab initio methods can predict spectroscopic constants with remarkable accuracy, closely matching experimental values.[1] For the solid state, DFT calculations offer valuable insights into structural and electronic properties, despite some known limitations like band gap underestimation.[1] The continued development of computational methodologies, coupled with rigorous experimental validation, will further enhance the predictive power of these models, enabling the rational design of new materials with tailored properties for a wide range of scientific and industrial applications.

References

Unveiling New Frontiers in Material Science: A Technical Guide to the Discovery of Novel Barium Oxide Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the high-pressure synthesis and characterization of novel Barium Oxide (BaO) polymorphs, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental methodologies and key structural data. This guide illuminates the transformative effects of high-pressure environments on the crystal structure of BaO, a material with significant potential in various scientific and industrial applications.

Introduction

Barium oxide (BaO), a simple alkaline earth metal oxide, exhibits a remarkable series of structural transformations under the application of high pressure. The study of these polymorphic transitions is crucial for understanding the fundamental principles of solid-state physics and chemistry, and for the potential development of new materials with unique electronic and structural properties. This technical guide details the discovery and characterization of new BaO polymorphs, focusing on the experimental protocols and quantitative data derived from high-pressure studies.

Under ambient conditions, BaO adopts the cubic rocksalt (B1) crystal structure, isostructural with NaCl. However, with increasing pressure, it undergoes a sequence of phase transitions to denser, higher-coordination structures. These transformations have been primarily investigated using in-situ high-pressure energy-dispersive X-ray diffraction (EDXRD) techniques at synchrotron radiation facilities.

High-Pressure Polymorphs of Barium Oxide

High-pressure experiments have revealed a distinct polymorphic sequence for BaO. The primary polymorphs discovered and characterized to date are summarized below.

Summary of BaO Polymorphs

The application of pressure induces a series of structural changes, leading to the formation of at least two high-pressure polymorphs before a gradual transition towards a more symmetrical high-coordination structure.

Phase Name Crystal System Space Group Stability Range (GPa) Coordination Number
BaO I (B1)CubicFm-3m0 - 10.06
BaO II (B8)HexagonalP6₃/mmc10.0 - 15.06
BaO III (distorted B2/PH₄I-type)TetragonalP4/nmm> 15.08

Table 1: Known High-Pressure Polymorphs of BaO. This table summarizes the key crystallographic information and stability ranges for the experimentally observed high-pressure phases of Barium Oxide.[1]

Crystallographic Data

The structural parameters of the high-pressure polymorphs of BaO have been determined through analysis of in-situ X-ray diffraction data. While detailed atomic positions and lattice parameters vary with pressure, the fundamental crystal structures are well-established.

Phase Structure Type Key Structural Features
BaO I Rocksalt (B1)A face-centered cubic lattice with Ba²⁺ and O²⁻ ions in an octahedral coordination environment.
BaO II NiAs (B8)A hexagonal structure where the anions form a hexagonal close-packed lattice and the cations occupy the octahedral interstitial sites.
BaO III PH₄I-typeA tetragonally distorted Cesium Chloride (B2) structure, indicating an increase in the coordination number to eight. This phase continuously approaches a true CsCl-type structure at higher pressures.[1]

Table 2: Structural Characteristics of BaO Polymorphs. This table provides a qualitative description of the crystal structures of the different BaO phases.

Experimental Protocols

The discovery and characterization of BaO's high-pressure polymorphs are made possible through a combination of specialized equipment and analytical techniques. The following sections detail the methodologies for the key experiments.

High-Pressure Generation: The Diamond Anvil Cell

A diamond anvil cell (DAC) is the primary apparatus used to generate the extreme pressures required to induce phase transitions in BaO.

Methodology:

  • Sample Preparation: A fine powder of high-purity BaO is loaded into a small sample chamber.

  • Gasket: A metal gasket, typically made of steel or a rhenium alloy, is pre-indented between the two diamond anvils to a desired thickness. A hole is then drilled in the center of the indentation to serve as the sample chamber.

  • Pressure Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure conditions, a pressure-transmitting medium is loaded into the sample chamber along with the BaO powder. Common media include silicone oil or a mixture of methanol (B129727) and ethanol.

  • Pressure Calibration: The pressure within the DAC is determined using the ruby fluorescence method. A small ruby chip is included in the sample chamber, and the pressure-dependent shift of its fluorescence line is measured.

  • Pressure Application: Pressure is applied by mechanically driving the two diamond anvils together, compressing the sample and the pressure medium within the gasketed chamber.

In-Situ Structural Analysis: Energy-Dispersive X-ray Diffraction (EDXRD)

The crystal structure of BaO at high pressure is determined in-situ using energy-dispersive X-ray diffraction at a synchrotron radiation source.[1]

Methodology:

  • Synchrotron Source: A high-brilliance, high-energy "white" X-ray beam from a synchrotron source is used. The Cornell High Energy Synchrotron Source (CHESS) has been utilized for these experiments.[1]

  • Beam Collimation: The incident X-ray beam is collimated to a small diameter to illuminate the sample within the DAC.

  • Diffraction Geometry: The DAC is mounted on a goniometer, and the diffracted X-rays are collected at a fixed angle (2θ) by an energy-sensitive solid-state detector.

  • Data Acquisition: The detector records the energy spectrum of the diffracted photons. The energy of the diffraction peaks is related to the d-spacing of the crystal lattice planes through the Bragg equation, modified for energy: E = hc / (2d sinθ), where h is Planck's constant and c is the speed of light.

  • Phase Identification: The collected diffraction patterns at different pressures are analyzed to identify the appearance of new diffraction peaks and the disappearance of others, signaling a phase transition. The crystal structure of the new phase is determined by indexing the diffraction peaks to a specific crystal system and space group.

Visualizations

Experimental Workflow for High-Pressure Polymorph Discovery

The logical flow of the experimental process for discovering and characterizing high-pressure polymorphs of BaO is depicted in the following diagram.

experimental_workflow cluster_preparation Sample Preparation cluster_loading Diamond Anvil Cell Loading cluster_experiment High-Pressure Experiment cluster_analysis Data Analysis prep_bao High-Purity BaO Powder load_dac Load BaO, Ruby, and PTM into Gasket prep_bao->load_dac prep_gasket Gasket Preparation & Drilling prep_gasket->load_dac prep_ruby Ruby Chip for Pressure Calibration prep_ruby->load_dac prep_ptm Pressure Transmitting Medium prep_ptm->load_dac apply_pressure Apply Pressure Incrementally load_dac->apply_pressure measure_pressure Measure Pressure (Ruby Fluorescence) apply_pressure->measure_pressure collect_xrd Collect In-Situ EDXRD Data at Synchrotron measure_pressure->collect_xrd collect_xrd->apply_pressure Next Pressure Step analyze_xrd Analyze Diffraction Patterns collect_xrd->analyze_xrd identify_phase Identify New Polymorphs analyze_xrd->identify_phase determine_structure Determine Crystal Structure identify_phase->determine_structure

Caption: Experimental workflow for the discovery of new BaO polymorphs.

Phase Transition Pathway of Barium Oxide

The sequence of pressure-induced phase transitions in BaO can be visualized as a linear progression.

phase_transition_pathway B1 BaO I (B1) Cubic (Fm-3m) (0-10.0 GPa) B8 BaO II (B8) Hexagonal (P6₃/mmc) (10.0-15.0 GPa) B1->B8 ~10.0 GPa dB2 BaO III (distorted B2) Tetragonal (P4/nmm) (>15.0 GPa) B8->dB2 ~15.0 GPa B2 Approaching CsCl-type (B2) dB2->B2 Increasing Pressure

Caption: Pressure-induced phase transition pathway of BaO.

Conclusion

The investigation of Barium Oxide under high pressure has successfully identified and characterized new polymorphs, expanding our understanding of its material properties. The transition from the ambient rocksalt (B1) structure to the hexagonal NiAs-type (B8) and subsequently to a tetragonal distorted CsCl-type (PH₄I-type) structure demonstrates the profound influence of pressure on crystal packing and coordination. The detailed experimental protocols and structural data presented in this guide provide a valuable resource for researchers in materials science, condensed matter physics, and related fields. Further studies at even higher pressures may reveal additional polymorphs and potentially novel electronic properties, such as metallization.

References

An In-depth Technical Guide to Barium Monoxide as a Precursor for Complex Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the use of barium monoxide (BaO) as a precursor in the synthesis of complex oxides, which are crucial materials in various fields, including electronics, ceramics, and catalysis. The document details the properties of BaO, its safe handling, and its application in three primary synthesis methodologies: solid-state reaction, sol-gel synthesis, and mechanochemical synthesis.

Introduction to this compound as a Precursor

This compound (BaO), also known as baria, is a white, hygroscopic, and non-flammable compound with a cubic crystal structure.[1] It serves as a vital precursor in the synthesis of a wide array of complex oxides, including titanates, zirconates, cuprates, and ferrites. These complex oxides exhibit a range of valuable properties such as ferroelectricity, piezoelectricity, and high-temperature superconductivity.[2] The choice of precursor is a critical factor that influences the reaction kinetics, phase purity, microstructure, and ultimately, the functional properties of the final ceramic product.

While barium carbonate (BaCO₃) is a more commonly used precursor due to its stability and lower cost, BaO offers the advantage of direct reaction without the evolution of CO₂, which can be beneficial in achieving higher density and finer grain structures in the final product. However, the high reactivity of BaO with atmospheric moisture and carbon dioxide necessitates careful handling and storage.[3]

Properties and Safe Handling of this compound

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

This compound is a thermally stable compound with a high melting point. Its key properties are summarized in the table below.

PropertyValue
Chemical Formula BaO
Molar Mass 153.326 g/mol [4]
Appearance White to yellowish-white powder[5]
Crystal Structure Cubic[1]
Density 5.72 g/cm³[4]
Melting Point 1,923 °C[4]
Boiling Point ~2,000 °C[4]
Solubility in Water Reacts to form Ba(OH)₂[5]

BaO is a basic oxide and reacts exothermically with water to form barium hydroxide (B78521) (Ba(OH)₂).[6] It is also soluble in dilute acids. Its hygroscopic nature requires storage in a dry, inert atmosphere to prevent the formation of hydroxide and carbonate impurities.[3]

Safety and Handling Precautions

This compound is classified as a toxic and corrosive substance.[7][8][9][10] Inhalation, ingestion, or skin contact can cause severe health issues. Therefore, strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. A NIOSH-approved respirator is necessary when handling the powder to avoid inhalation.[3]

  • Ventilation: All handling of BaO powder should be performed in a well-ventilated fume hood to minimize inhalation exposure.[9]

  • Storage: Store BaO in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, acids, and carbon dioxide.[3] An inert atmosphere, such as argon or nitrogen, is recommended for long-term storage.

  • Spill and Waste Disposal: In case of a spill, avoid creating dust. Use a HEPA-filtered vacuum for cleanup. Do not use water.[11] Dispose of BaO waste in accordance with local, state, and federal regulations for hazardous materials.

Synthesis Methodologies for Complex Oxides using this compound

This compound is a versatile precursor for various synthesis techniques. The choice of method depends on the desired properties of the final complex oxide, such as particle size, morphology, and purity.

Solid-State Reaction

The solid-state reaction method is a conventional and widely used technique for the synthesis of polycrystalline ceramics. It involves the intimate mixing of solid precursors and subsequent heating at high temperatures to promote diffusion and reaction.

  • Precursor Preparation: Use high-purity (>99.9%) this compound (BaO) and titanium dioxide (TiO₂) powders. Due to the hygroscopic nature of BaO, it should be handled in a glovebox or a dry environment.

  • Weighing and Mixing: Weigh stoichiometric amounts of BaO and TiO₂ in a 1:1 molar ratio.

  • Milling: Intimately mix the powders by ball milling for several hours (e.g., 4-24 hours) in a suitable medium like ethanol (B145695) or isopropanol (B130326) to ensure homogeneity. The ball-to-powder ratio is typically in the range of 10:1 to 20:1.

  • Drying: After milling, dry the mixture in an oven at a low temperature (e.g., 80-120 °C) to evaporate the milling medium.

  • Calcination: Place the dried powder in an alumina (B75360) crucible and calcine in a furnace. The calcination temperature and duration are critical parameters. A typical heating profile involves ramping up to 1000-1200 °C and holding for 2-6 hours. Intermediate grinding and re-calcination steps may be necessary to achieve a single-phase product.

  • Characterization: Analyze the resulting powder using X-ray diffraction (XRD) to confirm the formation of the desired BaTiO₃ phase and to assess its purity. Scanning electron microscopy (SEM) can be used to examine the particle size and morphology.

solid_state_workflow start Start precursors Weigh BaO and other metal oxides (e.g., TiO2) start->precursors mixing Mix and Mill (e.g., Ball Milling) precursors->mixing drying Dry the mixture mixing->drying calcination Calcination (High Temperature) drying->calcination grinding Intermediate Grinding (Optional) calcination->grinding If needed characterization Characterization (XRD, SEM) calcination->characterization grinding->calcination end End characterization->end sol_gel_flow cluster_precursors Precursor Preparation b_precursor Dissolve B-site precursor mixing Mix Precursor Solutions b_precursor->mixing ba_precursor Dissolve BaO (or derivative) ba_precursor->mixing hydrolysis Hydrolysis & Condensation mixing->hydrolysis gelation Gel Formation (Aging) hydrolysis->gelation drying Drying (Xerogel Formation) gelation->drying calcination Calcination (Crystallization) drying->calcination product Complex Oxide Nanoparticles calcination->product mechanochemical_workflow start Start precursors Weigh BaO and other metal oxides start->precursors milling High-Energy Ball Milling precursors->milling reaction Mechanochemical Reaction milling->reaction annealing Post-Annealing (Optional) reaction->annealing characterization Characterization (XRD, TEM) reaction->characterization Directly if no annealing annealing->characterization end End characterization->end

References

Methodological & Application

Application Notes and Protocols for Barium Monoxide (BaO) Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various techniques for the deposition of barium monoxide (BaO) thin films. The protocols detailed below are intended to serve as a foundational guide for researchers in materials science and related fields.

Barium oxide is a material of significant interest due to its diverse properties, including a high dielectric constant, and its potential applications in catalysis and as an electrical insulator.[1] The quality and properties of BaO thin films are intrinsically linked to the chosen deposition technique and the precise control of deposition parameters.

Deposition Technique Summaries

A variety of methods can be employed to fabricate BaO thin films, each with distinct advantages and operational parameters. The primary techniques covered in these notes include physical vapor deposition (PVD) methods such as pulsed laser deposition (PLD) and RF magnetron sputtering, as well as chemical deposition methods like atomic layer deposition (ALD), chemical spray pyrolysis (CSP), and successive ionic layer adsorption and reaction (SILAR).

Key Deposition Parameters and Resulting Film Properties

The following tables summarize quantitative data from various studies on BaO thin film deposition, offering a comparative look at the parameters and outcomes for each technique.

Table 1: Physical Vapor Deposition (PVD) Techniques for BaO Thin Films

ParameterPulsed Laser Deposition (PLD)RF Magnetron Sputtering
Target Material Sintered BaO or Ba metalBaO or Ba metal
Substrate Silicon, GlassGlass, Silicon
Substrate Temp. Ambient to 700 °CAmbient to 400 °C
Background Gas OxygenArgon, Oxygen
Gas Pressure <10⁻⁷ mbar to 1 mbar[2]10 mTorr[3]
Deposition Rate Sub-monolayer per pulse[2]Varies with power
Typical Thickness 100 nm[4]Not Specified
Film Structure CrystallinePolycrystalline[5]
Optical Trans. Up to 90%[4]Not Specified
Energy Gap (eV) 2.93[4]Not Specified
Electrical Res. 3.3 x 10⁸ ohms[4]Not Specified

Table 2: Chemical Deposition Techniques for BaO Thin Films

ParameterAtomic Layer Deposition (ALD)Chemical Spray Pyrolysis (CSP)Successive Ionic Layer Adsorption and Reaction (SILAR)
Precursors py-Ba and H₂O[1][6]Barium acetylacetonate[7]0.1 M Barium Nitrate (B79036) (cationic), 1 M NaOH (anionic)[8]
Substrate Silicon, GlassGlassStainless Steel[8]
Substrate Temp. 180–210 °C[1][6]300–450 °CRoom Temperature
Growth per Cycle 0.45 Å[6]Not ApplicableNot Specified
Typical Thickness Nanometer scaleNot SpecifiedVaries with cycles
Film Structure Amorphous/PolycrystallinePolycrystalline[5]Nanocrystalline
Optical Trans. Not SpecifiedHighNot Specified
Energy Gap (eV) Not Specified2.4 - 2.7[9]Not Specified
Electrical Res. Not SpecifiedNot SpecifiedLow (for supercapacitor)

Experimental Protocols

The following sections provide detailed methodologies for the key deposition techniques.

Pulsed Laser Deposition (PLD)

Pulsed laser deposition is a versatile physical vapor deposition technique that utilizes a high-power laser to ablate a target material, which then deposits as a thin film on a substrate.[10] This method is known for its ability to maintain the stoichiometry of the target material in the deposited film.[10]

Protocol:

  • Substrate Preparation: Ultrasonically clean the chosen substrate (e.g., silicon or glass) with acetone, ethanol, and deionized water, each for 15 minutes, followed by drying with nitrogen gas.

  • System Setup:

    • Mount the substrate onto the substrate holder within the PLD vacuum chamber.

    • Place a high-purity BaO target on the rotating target holder.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Deposition:

    • Heat the substrate to the desired temperature (e.g., 600 °C).

    • Introduce oxygen as the background gas and maintain the desired pressure (e.g., 100 mTorr).

    • Direct a pulsed excimer laser (e.g., KrF, 248 nm) onto the rotating target.

    • Set the laser fluence (e.g., 1-3 J/cm²) and repetition rate (e.g., 5-10 Hz).

    • The ablated material will form a plasma plume and deposit on the substrate.[11]

    • Control the film thickness by adjusting the number of laser pulses.[11]

  • Cooling: After deposition, cool the substrate to room temperature in the same oxygen atmosphere to ensure proper film oxidation.

RF Magnetron Sputtering

RF magnetron sputtering is a PVD process where ions from a magnetically confined plasma bombard a target, causing the ejection of target atoms that then coat a substrate.[3] This technique is suitable for depositing both conductive and insulating materials.[12]

Protocol:

  • Substrate Preparation: Clean the substrate as described in the PLD protocol.

  • System Setup:

    • Mount the substrate and a BaO target in the sputtering chamber.

    • Achieve a base pressure of around 10⁻⁷ to 10⁻⁸ Torr.[12]

  • Deposition:

    • Introduce argon as the sputtering gas and maintain a working pressure (e.g., 10 mTorr).[3]

    • If reactive sputtering is desired, introduce a controlled flow of oxygen.

    • Apply RF power (e.g., 75 W) to the target to ignite the plasma.[3]

    • The plasma will bombard the target, and the sputtered BaO will deposit on the substrate.

    • The substrate can be heated (e.g., up to 400 °C) to influence film properties.

  • Post-Deposition: Once the desired thickness is achieved, turn off the RF power and gas flow and allow the substrate to cool.

Atomic Layer Deposition (ALD)

ALD is a chemical deposition technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions.[1][6] This method offers precise thickness control and conformal coating on complex structures.[1][6]

Protocol:

  • Substrate Preparation: Clean the substrate as previously described.

  • System Setup:

    • Place the substrate in the ALD reactor.

    • Heat the substrate to the deposition temperature (e.g., 180–210 °C).[1][6]

    • Heat the barium precursor (e.g., a novel pyrrole-based Ba precursor, py-Ba) to its sublimation temperature.[1][6]

  • Deposition Cycle:

    • Pulse A (Ba precursor): Introduce the vapor of the Ba precursor into the reactor for a set duration (e.g., 1-2 seconds) to allow it to react with the substrate surface.

    • Purge A: Purge the chamber with an inert gas (e.g., nitrogen) to remove any unreacted precursor and byproducts.

    • Pulse B (Oxidizer): Introduce the co-reactant, typically water (H₂O) vapor, for a set duration (e.g., 0.5-1 second).[1][6]

    • Purge B: Purge the chamber again with the inert gas.

  • Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The growth per cycle is typically constant, for instance, 0.45 Å for the py-Ba and H₂O process.[1][6]

Chemical Spray Pyrolysis (CSP)

CSP is a cost-effective, non-vacuum technique where a precursor solution is sprayed onto a heated substrate, leading to the thermal decomposition of the precursor and the formation of a thin film.[13]

Protocol:

  • Precursor Solution Preparation: Dissolve a barium salt (e.g., barium acetylacetonate) in a suitable solvent (e.g., N,N-dimethylformamide) to a desired molarity (e.g., 0.02 M).[7] A few drops of a stabilizer like glacial acetic acid can be added.[5]

  • Substrate Preparation: Clean glass slides as previously described.

  • Deposition:

    • Place the substrate on a hot plate and heat it to the desired temperature (e.g., 300-450 °C).[5]

    • Use an atomizer to spray the precursor solution onto the heated substrate.

    • Use a carrier gas, such as nitrogen, at a constant pressure (e.g., 4 bar) to atomize and direct the spray.[5]

    • The distance between the spray nozzle and the substrate should be optimized (e.g., 6 mm).[7]

    • The deposition time will determine the final film thickness.

  • Annealing (Optional): After deposition, the film can be annealed in a furnace to improve crystallinity.

Successive Ionic Layer Adsorption and Reaction (SILAR)

The SILAR method is a solution-based technique that involves the sequential immersion of a substrate into cationic and anionic precursor solutions, with a rinsing step in between, to deposit a thin film layer by layer.[8][14]

Protocol:

  • Precursor Solution Preparation:

    • Cationic Solution: Prepare an aqueous solution of a barium salt, such as 0.1 M barium nitrate [Ba(NO₃)₂].[8]

    • Anionic Solution: Prepare an aqueous solution of a hydroxide (B78521), such as 1 M sodium hydroxide (NaOH).[8]

    • Rinsing Solution: Use high-purity deionized water.

  • Substrate Preparation: Clean the substrate (e.g., stainless steel or glass) as described earlier.

  • Deposition Cycle:

    • Step 1 (Adsorption): Immerse the substrate in the cationic solution for a specific time (e.g., 60 seconds) to allow Ba²⁺ ions to adsorb onto the surface.[8]

    • Step 2 (Rinsing): Rinse the substrate in deionized water to remove excess, loosely bound ions.

    • Step 3 (Reaction): Immerse the substrate in the anionic solution for a specific time to allow the adsorbed Ba²⁺ ions to react with OH⁻ ions, forming a layer of BaO.

    • Step 4 (Rinsing): Rinse the substrate again in deionized water to remove unreacted species and byproducts.

  • Film Growth: Repeat the deposition cycle to achieve the desired film thickness. The thickness is controlled by the number of cycles.[14]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships between deposition parameters and the resulting thin film properties.

experimental_workflow_pvd cluster_prep Preparation cluster_deposition Deposition Chamber cluster_post Post-Deposition sub_prep Substrate Cleaning evacuate Evacuate to High Vacuum sub_prep->evacuate target_prep Target Preparation target_prep->evacuate heat Heat Substrate evacuate->heat gas Introduce Background Gas heat->gas deposit Initiate Deposition (Laser/Sputtering) gas->deposit cool Cool Down deposit->cool characterize Characterization cool->characterize

Fig. 1: General workflow for Physical Vapor Deposition (PVD) techniques.

parameter_property_relationship cluster_params Deposition Parameters cluster_props Film Properties temp Substrate Temperature crystallinity Crystallinity temp->crystallinity morphology Surface Morphology temp->morphology pressure Gas Pressure thickness Thickness pressure->thickness pressure->morphology precursor Precursor Concentration precursor->thickness precursor->morphology power Deposition Power/Energy power->crystallinity power->thickness optical Optical Properties crystallinity->optical electrical Electrical Properties crystallinity->electrical thickness->optical morphology->optical

Fig. 2: Relationship between deposition parameters and film properties.

chemical_deposition_workflow cluster_chem_prep Preparation cluster_chem_dep Deposition Process cluster_chem_post Post-Deposition prep_sol Prepare Precursor Solutions/Vapors dep_cycle Deposition Cycle (Spray/Pulse/Dip) prep_sol->dep_cycle prep_sub Clean Substrate heat_sub Heat Substrate prep_sub->heat_sub heat_sub->dep_cycle repeat_cycle Repeat Cycles for Desired Thickness dep_cycle->repeat_cycle anneal Annealing (Optional) repeat_cycle->anneal characterize_chem Characterization anneal->characterize_chem

Fig. 3: General workflow for Chemical Deposition techniques.

References

Co-precipitation Synthesis of Barium Oxide (BaO) Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Barium Oxide (BaO) nanoparticles via the co-precipitation method. It includes two distinct synthesis procedures, characterization data, and protocols for evaluating their potential biomedical applications, specifically their antibacterial and anti-inflammatory properties.

Introduction

Barium oxide (BaO) nanoparticles are gaining interest in various fields, including biomedical applications, due to their unique physicochemical properties.[1] The co-precipitation method offers a simple, cost-effective, and scalable approach for the synthesis of BaO nanoparticles with controlled size and morphology.[1][2][3] This document outlines two reliable co-precipitation protocols for BaO nanoparticle synthesis and provides methods for their characterization and evaluation in biological systems.

Physicochemical Characterization of BaO Nanoparticles

The properties of synthesized BaO nanoparticles are crucial for their application. Below is a summary of typical quantitative data obtained from the characterization of BaO nanoparticles synthesized via co-precipitation.

Characterization ParameterMethodTypical ValuesReference
Crystallite Size X-ray Diffraction (XRD)15-16 nm[2]
X-ray Diffraction (XRD)~29 nm
X-ray Diffraction (XRD)10.50 nm (undoped BaO)[4]
Particle Size Scanning Electron Microscopy (SEM)Flower-shaped morphology[2][3]
Atomic Force Microscopy (AFM)40-201 nm[5]
Optical Band Gap UV-Vis Spectroscopy4.65 eV[2]
UV-Vis Spectroscopy4.35 eV[6]
UV-Vis Spectroscopy3.7 eV (undoped BaO)[4]
Functional Groups Fourier-Transform Infrared Spectroscopy (FTIR)Ba-O stretching at ~615 cm⁻¹ and ~692 cm⁻¹[1][7]

Experimental Protocols

Synthesis of BaO Nanoparticles

Two primary co-precipitation methods are detailed below.

This protocol is adapted from a facile co-precipitation method for large-scale synthesis.[2][3]

Materials:

  • Barium Nitrate (Ba(NO₃)₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Magnetic stirrer with hot plate

  • Beakers

  • Centrifuge

  • Furnace

Procedure:

  • Precursor Solution Preparation: Dissolve 0.5 M of Barium Nitrate in 100 mL of deionized water with continuous stirring for approximately 30 minutes until completely dissolved.[2]

  • Precipitating Agent Preparation: Prepare a solution of Sodium Bicarbonate in deionized water.

  • Co-precipitation: Add the Sodium Bicarbonate solution drop-wise into the Barium Nitrate solution under vigorous stirring.[2]

  • Aging: Allow the resulting mixture to age for 12 hours to ensure complete precipitation of Barium Bicarbonate (Ba(HCO₃)₂).[2]

  • Washing: Centrifuge the precipitate and wash it multiple times with deionized water and ethanol to remove any impurities.[2]

  • Drying: Dry the washed precipitate in an oven.

  • Calcination: Calcine the dried powder in a furnace at 400-500°C for 4 hours to convert Barium Bicarbonate to Barium Oxide.[2][3]

Reaction Chemistry: Ba(NO₃)₂(aq) + 2NaHCO₃(aq) → Ba(HCO₃)₂(s) + 2NaNO₃(aq) Ba(HCO₃)₂(s) → BaO(s) + 2CO₂(g) + H₂O(g)

This protocol outlines a simple co-precipitation technique using Barium Chloride as the precursor.[8]

Materials:

  • Barium Chloride (BaCl₂)

  • Potassium Hydroxide (KOH)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Beakers

  • Filtration setup

Procedure:

  • Precursor Solution Preparation: Prepare a 0.1 M solution of Barium Chloride in deionized water.[8]

  • Precipitating Agent Preparation: Prepare a 0.1 M solution of Potassium Hydroxide in deionized water.[8]

  • Co-precipitation: Slowly add the Potassium Hydroxide solution to the Barium Chloride solution with continuous stirring.

  • Stirring: Continue to stir the mixture magnetically for 45 minutes at room temperature.[8]

  • Separation: Filter the resulting white precipitate.[8]

  • Drying: Dry the collected precipitate.

Biomedical Application Protocols

This protocol is a standard method for evaluating the antibacterial activity of nanoparticles.

Materials:

  • Synthesized BaO nanoparticles

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Agar (B569324) (MHA)

  • Sterile saline solution (0.85% NaCl)

  • Sterile cork borer (6 mm)

  • Positive control (e.g., standard antibiotic solution)

  • Negative control (e.g., sterile deionized water)

Equipment:

  • Incubator

  • Laminar flow hood

  • Micropipettes

  • Petri dishes

Procedure:

  • Bacterial Culture Preparation: Prepare a fresh overnight culture of the test bacteria in a suitable broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly spread 100 µL of the adjusted bacterial suspension onto the surface of MHA plates.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Sample Loading: Add a defined concentration of the BaO nanoparticle suspension (e.g., 1 mg/mL) into the wells. Also, add the positive and negative controls to separate wells on the same plate.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

This protocol determines the lowest concentration of nanoparticles required to inhibit the visible growth of a microorganism.

Materials:

  • Synthesized BaO nanoparticles

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin (B115843) dye (optional, for visual aid)

Equipment:

  • Incubator

  • Microplate reader (optional)

  • Micropipettes

Procedure:

  • Nanoparticle Dilution Series: Prepare a two-fold serial dilution of the BaO nanoparticle suspension in MHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the nanoparticle dilutions. Include a positive control (bacteria in broth without nanoparticles) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of BaO nanoparticles at which no visible bacterial growth (turbidity) is observed. If using a microplate reader, the MIC is the lowest concentration that shows a significant reduction in absorbance at 600 nm compared to the positive control. The addition of resazurin can also aid in visual determination, where a color change from blue to pink indicates bacterial growth.[3]

This assay evaluates the ability of nanoparticles to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • Synthesized BaO nanoparticles

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

Equipment:

  • Water bath

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of various concentrations of the BaO nanoparticle suspension and 0.5 mL of 1% w/v BSA solution in PBS.

  • Control Preparation: Prepare a control solution containing 0.5 mL of 1% w/v BSA and 0.5 mL of PBS without the nanoparticles.

  • Standard Preparation: Prepare a standard solution with a known anti-inflammatory drug at the same concentrations as the nanoparticles.

  • Incubation: Incubate all the solutions at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.

  • Cooling and Centrifugation: After cooling, centrifuge the solutions at 3000 rpm for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 660 nm using a UV-Vis spectrophotometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualizations

experimental_workflow_protocol_1 cluster_synthesis Synthesis of BaO Nanoparticles (Protocol 1) start Start dissolve Dissolve Ba(NO₃)₂ in Deionized Water start->dissolve add_nahco3 Add NaHCO₃ Solution (Drop-wise) dissolve->add_nahco3 age Age for 12 hours add_nahco3->age wash Wash with Water and Ethanol age->wash dry Dry Precipitate wash->dry calcine Calcine at 400-500°C dry->calcine end BaO Nanoparticles calcine->end antibacterial_assay_workflow cluster_assay Antibacterial Activity Assessment Workflow cluster_agar_well Agar Well Diffusion cluster_mic MIC Determination start Start prep_culture Prepare Bacterial Culture (0.5 McFarland) start->prep_culture inoculate_plate Inoculate MHA Plate prep_culture->inoculate_plate serial_dilution Prepare Serial Dilutions of BaO NPs prep_culture->serial_dilution create_wells Create Wells inoculate_plate->create_wells load_samples Load BaO NPs & Controls create_wells->load_samples incubate_plates Incubate at 37°C load_samples->incubate_plates measure_zones Measure Zone of Inhibition incubate_plates->measure_zones end End measure_zones->end add_inoculum Add Bacterial Inoculum serial_dilution->add_inoculum incubate_mic Incubate at 37°C add_inoculum->incubate_mic determine_mic Determine MIC incubate_mic->determine_mic determine_mic->end anti_inflammatory_pathway cluster_pathway Mechanism of Anti-inflammatory Action (Hypothesized) inflammatory_stimuli Inflammatory Stimuli protein_denaturation Protein Denaturation inflammatory_stimuli->protein_denaturation inflammation Inflammation protein_denaturation->inflammation bao_nps BaO Nanoparticles inhibition Inhibition bao_nps->inhibition inhibition->protein_denaturation

References

Application Notes and Protocols for Sol-Gel Synthesis of Fe-Doped Barium Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium oxide (BaO) nanoparticles are attracting significant attention for their applications in electronic devices due to their unique structural, optical, and electrical properties.[1] Doping BaO with transition metals like iron (Fe) can further enhance these properties, making Fe-doped BaO a promising candidate for various advanced applications. The sol-gel method is a versatile and cost-effective technique for synthesizing these nanoparticles, offering control over particle size, morphology, and purity.[1] These application notes provide a detailed protocol for the sol-gel synthesis of Fe-doped BaO nanoparticles and summarize the key characterization data.

Experimental Protocols

This section details the step-by-step methodology for the synthesis of pure and Fe-doped BaO nanoparticles via the sol-gel method.[1]

Materials:

  • Barium nitrate (B79036) (Ba(NO₃)₂) (Sigma-Aldrich, 98% purity)

  • Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Citric acid (C₆H₈O₇)

  • Ammonia (B1221849) solution (NH₃)

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution by dissolving stoichiometric amounts of barium nitrate and iron (III) nitrate in 100 ml of deionized water.

    • Add citric acid to the solution. The molar ratio of metal nitrates to citric acid is typically maintained to ensure proper chelation.

  • Sol Formation:

    • Place the chemical solution on a magnetic stirrer with heating at 100°C for 6 hours.[1]

    • Add ammonia solution dropwise to the solution to adjust the pH to 7.[1]

    • Continuous stirring and heating will lead to the formation of a transparent sol.

  • Gel Formation and Combustion:

    • With further heating, the sol will transform into a dry gel.

    • Continued heating will initiate a self-combustion process, resulting in a powdered form of the material.[1]

  • Calcination:

    • Grind the obtained powder thoroughly.

    • Place the powder in a furnace for calcination to enhance the crystallinity of the nanoparticles. The final product is Fe-doped BaO nanoparticles.[1]

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of pure and Fe-doped BaO nanoparticles synthesized via the sol-gel method.

Table 1: Structural and Optical Properties of Fe-Doped BaO Nanoparticles

Sample (Fe doping %)Crystal Size (nm)Optical Band Gap (eV)
0-1.99
1--
42.3 - 6.71.85

Data extracted from a study by S.I. Shah, et al.[1]

Table 2: Electrical Properties of Fe-Doped BaO Nanoparticles

Sample (Fe doping %)Conductivity (Ʊ cm⁻¹)Resistivity (Ω cm)
07.28 × 10⁻⁵1.1 × 10⁴
41.79 × 10⁻³5.58 × 10²

Data extracted from a study by S.I. Shah, et al.[1][2]

Characterization

The synthesized nanoparticles are typically characterized using various analytical techniques to determine their physical and chemical properties.

  • X-ray Diffraction (XRD): Confirms the crystalline nature and tetragonal structure of the synthesized BaO nanoparticles.[1][2] The crystallite size is calculated using the Scherrer formula.

  • Scanning Electron Microscopy (SEM): Reveals the surface morphology of the nanoparticles. Increased Fe doping has been observed to reduce agglomeration and porosity.[1][2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical bonds present in the sample. The Ba-O bond formation is typically confirmed by strong absorption bands in the range of 670-720 cm⁻¹.[1]

  • Raman Spectroscopy: Provides information about the vibrational modes of the material. The substitution of Fe into the BaO lattice can be confirmed by the appearance of specific peaks.[1]

  • UV-Vis Spectroscopy: Used to study the optical properties and determine the optical band gap of the nanoparticles.[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_solution Solution Preparation cluster_gelation Sol-Gel Process cluster_final Final Product start Start precursors Dissolve Ba(NO₃)₂, Fe(NO₃)₃·9H₂O, Citric Acid in Deionized Water start->precursors heating Heat at 100°C for 6h with stirring precursors->heating ph_adjust Adjust pH to 7 with NH₃ solution heating->ph_adjust sol Transparent Sol Formation ph_adjust->sol gel Dry Gel Formation sol->gel combustion Self-Combustion gel->combustion grinding Grind the powder combustion->grinding calcination Calcination grinding->calcination final_product Fe-Doped BaO Nanoparticles calcination->final_product

Caption: Experimental workflow for the sol-gel synthesis of Fe-doped BaO nanoparticles.

Logical Relationship Diagram

logical_relationship cluster_params Synthesis Parameters cluster_props Material Properties fe_doping Fe Doping Concentration crystal_size Crystallite Size fe_doping->crystal_size Affects morphology Morphology (Agglomeration, Porosity) fe_doping->morphology Reduces Agglomeration & Porosity band_gap Optical Band Gap fe_doping->band_gap Decreases conductivity Electrical Conductivity fe_doping->conductivity Increases resistivity Electrical Resistivity fe_doping->resistivity Decreases calc_temp Calcination Temperature calc_temp->crystal_size Increases

References

Application Notes and Protocols: Barium Monoxide as a Catalyst for Ethoxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxylation is a crucial chemical process for the synthesis of non-ionic surfactants, which are widely used in the pharmaceutical, cosmetic, and chemical industries. The reaction involves the addition of ethylene (B1197577) oxide to a substrate, typically a fatty alcohol, to produce a range of alcohol ethoxylates. The properties of the resulting surfactant are highly dependent on the distribution of the polyethylene (B3416737) glycol ether chains. Barium monoxide (BaO) has emerged as a highly effective catalyst for this process, offering significant advantages over traditional catalysts like sodium hydroxide (B78521) or potassium hydroxide. Notably, this compound catalysis leads to a narrower distribution of ethoxymers and a lower content of unreacted alcohol and undesirable by-products such as polyethylene glycols (PEGs).[1] These characteristics are highly desirable for producing surfactants with specific and consistent performance attributes.

This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in the ethoxylation of fatty alcohols, with a focus on C12-C14 alcohols, which are common precursors for surfactants used in various formulations.

Data Presentation

Table 1: Illustrative Performance of Various Basic Catalysts in the Ethoxylation of C12-C14 Alcohols

CatalystAverage EO Addition NumberPoly(ethylene glycol) (PEG) Content (% w/w)Residual Fatty Alcohol (% w/w)
This compound (Expected) ~3.0Low Low
KOH2.83.710.2
NaOH2.94.112.5
CH3OK2.83.710.2
CH3ONa2.94.212.3

Note: The values for KOH, NaOH, CH3OK, and CH3ONa are derived from a study on the ethoxylation of C12-C14 primary alcohols.[2][3] The expected performance of this compound is based on qualitative descriptions in patents and scientific literature that indicate a superior, narrower product distribution with fewer by-products.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the ethoxylation of a C12-C14 fatty alcohol using this compound as a catalyst in a laboratory setting.

Catalyst Preparation (Co-precipitation Method)

While commercially available high-purity barium oxide can be used directly, a freshly prepared catalyst can exhibit higher activity.

Materials:

  • Barium nitrate (B79036) (Ba(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Calcination furnace

Procedure:

  • Prepare a 0.5 M solution of barium nitrate in deionized water.

  • Prepare a 1 M solution of sodium hydroxide in deionized water.

  • Slowly add the sodium hydroxide solution to the barium nitrate solution with constant stirring at room temperature.

  • Continue stirring the resulting white precipitate for 2 hours.

  • Allow the precipitate to settle for at least 8 hours.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any impurities.

  • Dry the precipitate in an oven at 80°C.

  • Calcine the dried powder in a furnace at 500°C for 2 hours to obtain barium oxide nanoparticles.

Ethoxylation Reaction in a Stirred Autoclave Reactor

Materials and Equipment:

  • High-pressure stirred autoclave reactor (e.g., Parr reactor) equipped with a gas inlet, liquid charging line, pressure gauge, thermocouple, and cooling coil.

  • C12-C14 fatty alcohol (e.g., dodecanol)

  • This compound catalyst

  • Ethylene oxide (lecture bottle or cylinder)

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.

  • Charging the Reactor:

    • Charge the reactor with the C12-C14 fatty alcohol.

    • Add the this compound catalyst. A typical catalyst loading is 0.1% to 0.5% by weight of the alcohol.[1]

  • Inerting the System:

    • Seal the reactor.

    • Purge the reactor with high-purity nitrogen three times to remove any air and moisture.

  • Heating and Dehydration:

    • Heat the reactor contents to 100-120°C under a slow nitrogen purge for at least one hour to remove any residual water from the alcohol and catalyst.

  • Reaction Initiation:

    • Increase the temperature to the desired reaction temperature, typically between 150°C and 200°C.[1]

    • Once the temperature is stable, begin the controlled addition of ethylene oxide. The pressure should be maintained, for example, at 50 psig.[1]

    • The addition of ethylene oxide is highly exothermic; maintain the reaction temperature by using the cooling coil.

  • Reaction Monitoring:

    • Monitor the pressure in the reactor. A drop in pressure indicates the consumption of ethylene oxide.

    • Continue adding ethylene oxide until the desired amount has been added to achieve the target degree of ethoxylation.

  • Reaction Completion and Cooldown:

    • Once the addition of ethylene oxide is complete, maintain the reaction temperature for a "digestion" period (e.g., 30-60 minutes) to ensure complete reaction of the remaining ethylene oxide.

    • Cool the reactor to below 50°C.

  • Product Recovery:

    • Vent any unreacted ethylene oxide safely.

    • Purge the reactor with nitrogen.

    • Discharge the liquid product from the reactor.

    • If necessary, the catalyst can be removed by filtration.

Product Analysis

a) Determination of Hydroxyl Value (Titration Method): The hydroxyl value is a measure of the concentration of hydroxyl groups in the product and can be used to calculate the average degree of ethoxylation.

Procedure:

  • Accurately weigh a sample of the ethoxylated product into a flask.

  • Add a known excess of a phthalic anhydride-pyridine solution.

  • Heat the mixture to reflux for a specified time to allow the anhydride (B1165640) to react with the hydroxyl groups.

  • After cooling, add water to hydrolyze the excess phthalic anhydride.

  • Titrate the resulting phthalic acid with a standardized sodium hydroxide solution using phenolphthalein (B1677637) as an indicator.

  • A blank titration without the sample is also performed. The difference in the titration volumes is used to calculate the hydroxyl value.

b) Analysis of Product Distribution (Gas Chromatography - GC): GC can be used to determine the distribution of the different ethoxymers, the amount of unreacted alcohol, and the content of by-products like PEG.

Procedure:

  • Prepare a diluted solution of the ethoxylated product in a suitable solvent (e.g., dichloromethane).

  • Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.

  • The different ethoxymers will be separated based on their boiling points, allowing for the quantification of each component.

c) Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed characterization of the ethoxylate distribution, LC-MS is a powerful technique.

Procedure:

  • Dissolve the sample in a suitable solvent mixture (e.g., water/acetonitrile).

  • Inject the sample into a liquid chromatograph coupled to a mass spectrometer.

  • The components are separated by the LC column, and the mass spectrometer provides mass information for each eluting peak, allowing for the identification and quantification of each ethoxymer.

Visualizations

Base-Catalyzed Ethoxylation Mechanism

The following diagram illustrates the generally accepted mechanism for the base-catalyzed ethoxylation of an alcohol. The this compound catalyst acts as a base to activate the alcohol.

Ethoxylation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination ROH R-OH (Alcohol) BaO BaO (Catalyst) ROH->BaO + RO_Ba R-O⁻ Ba²⁺ OH⁻ (Barium Alkoxide) BaO->RO_Ba Activation EO Ethylene Oxide RO_Ba->EO + Intermediate Transition State RO_Ba->Intermediate Nucleophilic Attack Product1 R-O-CH₂CH₂-O⁻ Ba²⁺ OH⁻ EO->Intermediate Intermediate->Product1 Product1->EO + (n-1) EO Product_n_minus_1 R-(OCH₂CH₂)n-1-O⁻ Ba²⁺ OH⁻ H2O H₂O Product_n_minus_1->H2O + Final_Product R-(OCH₂CH₂)n-OH (Ethoxylated Alcohol) H2O->Final_Product Protonation Ethoxylation_Workflow start Start reactor_prep Reactor Preparation (Clean, Dry, Leak Test) start->reactor_prep charging Charge Reactor (Alcohol + BaO Catalyst) reactor_prep->charging inerting Inerting (Purge with N₂) charging->inerting heating Heating & Dehydration (100-120°C under N₂) inerting->heating reaction Ethoxylation Reaction (150-200°C, Add Ethylene Oxide) heating->reaction monitoring Monitor Pressure Drop reaction->monitoring monitoring->reaction Continue EO addition digestion Digestion Period monitoring->digestion EO addition complete cooldown Cooldown (< 50°C) digestion->cooldown product_recovery Product Recovery (Vent, Purge, Discharge) cooldown->product_recovery analysis Product Analysis (GC, LC-MS, Titration) product_recovery->analysis end End analysis->end

References

Application Notes: Barium Monoxide in Hot Cathode Coatings

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Barium monoxide (BaO) is a critical component in the emissive coatings of hot cathodes used in vacuum tubes, such as cathode ray tubes and vacuum fluorescent displays.[1][2] Its primary function is to reduce the work function of the cathode surface, allowing for efficient thermionic emission of electrons at lower temperatures compared to uncoated refractory metals like tungsten.[1][3] This property leads to several advantages, including lower power consumption, longer cathode lifetime, and reduced light emission, which is beneficial in light-sensitive applications.[4]

Typically, BaO is used in combination with other alkaline earth oxides, such as strontium oxide (SrO) and calcium oxide (CaO), to form a mixed-oxide semiconductor coating on a nickel or tungsten substrate.[5][6][7][8] The coating is initially applied in the form of carbonates (e.g., BaCO₃), which are then converted to oxides through a thermal activation process in a vacuum.[3][4][9][10]

2. Mechanism of Action

The low work function of a BaO-coated cathode is attributed to the presence of free barium atoms on the surface.[3][9][10][11] During the activation process, a chemical reaction between the this compound and the underlying metal substrate (e.g., tungsten) or reducing agents within the coating releases free barium. This free barium diffuses to the surface, forming a monolayer or a more complex surface structure that significantly lowers the energy barrier for electron emission.[3][9][10] The overall process can be summarized as the conversion of carbonates to oxides, followed by the chemical reduction of BaO to produce free barium, which then migrates to the surface to create an active emitting layer.[4][9][10]

3. Performance Characteristics

The performance of a this compound-coated cathode is defined by several key parameters. A high-quality vacuum environment (typically 10⁻⁷ torr or better) is crucial for optimal performance and longevity, as exposure to moisture or other contaminants can "poison" the cathode by forming hydroxides or other compounds that increase the work function.[3][4][9]

Table 1: Typical Performance Data for BaO-Coated Hot Cathodes

ParameterTypical ValueNotes
Work Function1.0 - 1.8 eVDependent on the specific composition and activation process.[9]
Operating Temperature800 - 1150 KSignificantly lower than uncoated tungsten cathodes.[9]
Emission Current DensityUp to 20 A/cm²Can be achieved in pulsed operation with proper manufacturing.[12]
LifetimeThousands of hoursDependent on operating temperature, vacuum quality, and current drawn.[9]
Vacuum Requirement≤ 1 x 10⁻⁷ torrEssential to prevent poisoning and ensure stable emission.[9][13]
Energy Spread~0.3 eVLower than standard refractory metal cathodes, beneficial for focused beams.[9]

Experimental Protocols

1. Protocol for Preparation of Cathode Coating (Carbonate Slurry)

This protocol describes the preparation of a triple carbonate (Ba-Sr-Ca) coating mixture for application to a cathode substrate. The initial materials are in carbonate form, which are later converted to oxides.[7]

Materials and Equipment:

  • Barium carbonate (BaCO₃), Strontium carbonate (SrCO₃), Calcium carbonate (CaCO₃) powder (high purity)

  • Nitrocellulose binder

  • Amyl acetate (B1210297) solvent

  • Ball mill or ultrasonic mixer

  • Viscometer

  • Spray gun or equipment for electrophoretic deposition

  • Cathode substrates (e.g., nickel sleeves)

Procedure:

  • Mixing Carbonates: Co-precipitated triple carbonates are often used for homogeneity.[5] A common mixture is approximately 56% BaCO₃, 31% SrCO₃, and 13% CaCO₃ by weight.[7]

  • Binder and Solvent Addition: Prepare a lacquer by mixing the carbonate powder with a nitrocellulose binder and amyl acetate solvent. The exact ratios will determine the viscosity of the slurry.

  • Homogenization: Use a ball mill or ultrasonic mixer to ensure a uniform dispersion of carbonate particles and to break down any agglomerates.

  • Viscosity Control: Measure and adjust the viscosity of the slurry to be suitable for the chosen application method (e.g., spraying). This is a critical step for achieving a uniform coating thickness.

  • Application: Apply the carbonate slurry to the cleaned cathode substrate using a spray gun or through electrophoretic deposition to the desired thickness (typically 0.5 to 2 mils).[8]

  • Drying: Allow the coated cathodes to dry in a clean, dust-free environment.

2. Protocol for Cathode Activation in Vacuum

This is a critical, one-time process to convert the carbonate coating into the active oxide form and to generate the emissive surface.[3][4][9][10] This protocol is based on a typical procedure for a BaO-coated cathode.[9][10]

Materials and Equipment:

  • Coated cathode mounted in a vacuum chamber

  • High vacuum pump system (capable of < 1 x 10⁻⁷ torr)

  • Power supply for cathode heater (voltage-controlled is recommended)[9][10]

  • Anode or collector plate to draw emission current

  • Extraction voltage power supply

  • Vacuum gauge

Procedure:

  • Initial Pump-down: Place the coated cathode in the vacuum chamber and evacuate to a pressure of 1 x 10⁻⁷ torr or better. A poor vacuum can lead to cathode poisoning.[9][10]

  • Binder Burnout and Carbonate-to-Oxide Conversion:

    • Without applying an extraction voltage, gradually increase the cathode heating current from 0 A. A slow ramp-up over 15 minutes or more is recommended to allow for outgassing.[10]

    • Monitor the vacuum pressure closely. If the pressure rises above 1 x 10⁻⁶ torr, pause or reduce the heating rate until the pressure recovers.[10][13]

    • Continue to slowly increase the heating current. A significant pressure increase may be observed as the carbonates decompose into oxides and release CO₂.[10]

    • Raise the heater current until the cathode reaches a temperature of about 1175 K. The coating color will change, eventually becoming white, indicating the formation of oxides.[7] Hold at this temperature until the pressure stabilizes at a low level.[10]

  • Creation of Free Barium (Initial Activation):

    • Slowly increase the cathode heating current to raise the temperature to approximately 1275 K.[10]

    • Maintain this temperature for about 30 minutes. This step promotes the chemical reaction that produces free barium.[10]

  • Final Activation (Emission Drawing):

    • Apply a DC extraction voltage to the anode to draw an emission current. The current drawn should be about 10% higher than the normal operating current.[10]

    • Maintain this condition for a short period (e.g., 1 minute), ensuring the pressure does not exceed 1 x 10⁻⁶ torr.[10]

  • Stabilization and Operation:

    • Slowly reduce the cathode heating current to bring the temperature down to the normal operating range (e.g., 1050 K to 1100 K).[9][10]

    • The cathode is now activated. The emission current may drift slightly for the first 30 minutes of operation before stabilizing.[10]

Visualizations

Cathode_Coating_Workflow Workflow for Cathode Coating Preparation cluster_materials Starting Materials cluster_process Processing Steps cluster_output Output BaCO3 BaCO₃ Mix 1. Mix Carbonates, Binder, and Solvent BaCO3->Mix SrCO3 SrCO₃ SrCO3->Mix CaCO3 CaCO₃ CaCO3->Mix Binder Nitrocellulose Binder Binder->Mix Solvent Amyl Acetate Solvent->Mix Homogenize 2. Homogenize (Ball Mill / Sonication) Mix->Homogenize Viscosity 3. Adjust Viscosity Homogenize->Viscosity Apply 4. Apply Coating (Spray / Electrophoresis) Viscosity->Apply Dry 5. Dry Coated Cathode Apply->Dry Final Unactivated Coated Cathode Dry->Final

Caption: Workflow for preparing the carbonate coating mixture and applying it to the cathode.

Cathode_Activation_Process Logical Flow for Hot Cathode Activation Start Start: Coated Cathode in Vacuum Chamber Pump 1. Evacuate Chamber (P < 1e-7 torr) Start->Pump Heat1 2. Slowly Increase Heater Current (Binder Burnout & Carbonate Conversion) Pump->Heat1 MonitorP1 Monitor Pressure (P < 1e-6 torr?) Heat1->MonitorP1 Heat2 3. Increase Temperature (~1275 K for 30 min) (Create Free Barium) MonitorP1->Heat2 Yes Poisoned Cathode Poisoned MonitorP1->Poisoned No DrawI 4. Apply Extraction Voltage (Draw Emission Current) Heat2->DrawI MonitorP2 Monitor Pressure (P < 1e-6 torr?) DrawI->MonitorP2 Stabilize 5. Reduce to Operating Temp. (1050-1100 K) MonitorP2->Stabilize Yes MonitorP2->Poisoned No End End: Activated Cathode Stabilize->End

Caption: Logical flow diagram for the in-vacuum activation of a BaO-coated cathode.

References

Application Notes and Protocols: The Role of Barium Oxide in High-Temperature Superconductor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Barium oxide (BaO) is a critical precursor in the synthesis of several high-temperature superconductors, most notably the yttrium barium copper oxide (YBCO) family of materials.[1][2] YBCO was the first material discovered to exhibit superconductivity above the boiling point of liquid nitrogen (77 K), a discovery that opened the door for more practical applications of superconductivity.[1][2] The precise stoichiometry and crystalline structure, heavily influenced by the barium component, are paramount to achieving the desired superconducting properties. These application notes provide detailed protocols and quantitative data for the synthesis of high-temperature superconductors using barium-containing compounds.

I. Data Presentation: Synthesis Parameters and Superconducting Properties

The following tables summarize key quantitative data from various synthesis methods for YBCO, highlighting the role of barium precursors and processing conditions on the resulting critical temperature (Tc).

Table 1: Solid-State Reaction Parameters for YBa₂Cu₃O₇₋δ (YBCO) Synthesis

PrecursorsStoichiometric Ratio (Y:Ba:Cu)Calcination Temperature (°C)Dwell Time (hours)Annealing Temperature (°C)Resulting Tc (K)
Y₂O₃, BaCO₃, CuO1:2:3900 - 95010 - 20400 - 500~92
Y₂O₃, BaO₂, CuO1:2:394012Slow coolingNot specified
Y(acac)₃, BaO, Cu(acac)₂Not specified90012800Not specified

Note: BaCO₃ is a common precursor that decomposes to BaO during calcination. The use of BaO₂ can sometimes alter the reaction pathway.[3]

Table 2: Sol-Gel Synthesis Parameters for YBCO

PrecursorsSolventSintering Temperature (°C)Dwell Time (hours)Resulting Tc (K)
Y, Ba, Cu NitratesWater, Citric Acid950882 - 95
Y, Ba, Cu AcetatesAcetic Acid, Distilled Water8508~93

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of YBCO high-temperature superconductors.

Protocol 1: Solid-State Synthesis of YBa₂Cu₃O₇₋δ (YBCO)

This protocol is the most common method for preparing polycrystalline YBCO.[4]

Materials:

  • Yttrium oxide (Y₂O₃) powder

  • Barium carbonate (BaCO₃) or Barium peroxide (BaO₂) powder[5]

  • Copper(II) oxide (CuO) powder

  • Mortar and pestle (agate recommended)

  • Alumina (B75360) crucible

  • High-temperature tube furnace with programmable controller

  • Hydraulic press with a pellet die

Procedure:

  • Stoichiometric Mixing:

    • Calculate the required masses of the precursor powders to achieve a 1:2:3 molar ratio of Y:Ba:Cu.[5]

    • Weigh the powders accurately.

    • Thoroughly grind the powders together in a mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.[6]

  • First Calcination:

    • Place the mixed powder loosely in an alumina crucible.

    • Heat the crucible in a furnace to 900-950°C for 12-24 hours.[4][5] This step decomposes the barium carbonate into barium oxide and initiates the solid-state reaction.

    • Allow the furnace to cool slowly to room temperature.

  • Intermediate Grinding:

    • Remove the calcined powder from the furnace. The powder should now be black.

    • Grind the powder thoroughly in a mortar and pestle again to ensure homogeneity and break up any agglomerates. This step is crucial for a complete reaction in the subsequent steps.

  • Pellet Formation:

    • Place a portion of the ground powder into a pellet die.

    • Press the powder using a hydraulic press at approximately 8-10 tons to form a dense pellet.

  • Sintering and Oxygen Annealing:

    • Place the pellet in the furnace.

    • Heat the pellet to 950°C for 12-24 hours.[7]

    • Slowly cool the furnace to 400-500°C and hold for 12 hours while flowing oxygen through the furnace. This step is critical for incorporating the correct amount of oxygen into the crystal lattice to achieve superconductivity.[7]

    • Finally, cool the furnace slowly to room temperature.

Safety Precautions:

  • Handle fine powders in a well-ventilated area or a fume hood to avoid inhalation.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • High-temperature furnaces should be operated with caution, and appropriate heat-resistant gloves should be used when handling hot crucibles.

Protocol 2: Sol-Gel Synthesis of YBCO

The sol-gel method offers better mixing of the constituent metal ions at an atomic level, leading to higher homogeneity and potentially lower reaction temperatures.[8]

Materials:

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of the yttrium, barium, and copper nitrates in distilled water in a beaker.[9]

    • In a separate beaker, prepare a solution of citric acid in distilled water. The molar ratio of citric acid to total metal ions should be approximately 1.5:1.

    • Add the citric acid solution to the metal nitrate solution while stirring.

  • Gel Formation:

    • Adjust the pH of the solution to between 5.8 and 6.2 by adding ammonium hydroxide dropwise while stirring continuously.[9]

    • Gently heat the solution on a hotplate to approximately 85°C to evaporate the water and form a viscous gel.[9]

  • Decomposition of the Gel:

    • Carefully heat the gel to around 250°C. The gel will decompose and form a fine, black powder. This step should be performed in a well-ventilated fume hood as nitrogen oxides may be evolved.

  • Calcination and Sintering:

    • Transfer the resulting powder to a crucible and heat it in a furnace to 850-950°C for 8-12 hours to form the YBCO phase.[8][9]

    • As with the solid-state method, an oxygen annealing step during cooling is crucial for achieving superconductivity.

III. Visualizations

Diagram 1: Experimental Workflow for Solid-State Synthesis of YBCO

G start Start: Precursor Powders (Y₂O₃, BaCO₃, CuO) mix Stoichiometric Mixing and Grinding start->mix calcine1 First Calcination (900-950°C, 12-24h) mix->calcine1 grind2 Intermediate Grinding calcine1->grind2 press Pellet Pressing (8-10 tons) grind2->press sinter Sintering (950°C, 12-24h) press->sinter anneal Oxygen Annealing (400-500°C, 12h) sinter->anneal end Final Product: YBa₂Cu₃O₇₋δ Superconductor anneal->end

Caption: Workflow for the solid-state synthesis of YBCO superconductors.

Diagram 2: Reaction Pathway for YBCO Formation

G cluster_precursors Precursors cluster_intermediates Intermediate Phases cluster_product Final Product Y2O3 Y₂O₃ Y2BaCuO5 Y₂BaCuO₅ (Green Phase) Y2O3->Y2BaCuO5 BaCO3 BaCO₃ BaO BaO BaCO3->BaO Heat (Calcination) CuO CuO BaCuO2 BaCuO₂ CuO->BaCuO2 YBCO YBa₂Cu₃O₇₋δ (Superconducting Phase) CuO->YBCO BaO->BaCuO2 BaCuO2->Y2BaCuO5 BaCuO2->YBCO Y2BaCuO5->YBCO

Caption: Simplified reaction pathway for YBCO synthesis.

References

Application Notes and Protocols: Barium Monoxide for Gas Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium oxide (BaO), a metal oxide semiconductor, has emerged as a material of interest in the field of gas sensing due to its unique electronic and chemical properties. Its potential applications span environmental monitoring, industrial process control, and potentially even medical diagnostics. This document provides detailed application notes and protocols for the synthesis, fabrication, and characterization of barium monoxide-based gas sensors. While the primary demonstrated application of pure BaO is in humidity sensing, its potential for detecting other gases such as carbon dioxide (CO₂) and nitrogen oxides (NOx) is also explored based on the general principles of metal oxide semiconductor sensors.

Synthesis of this compound (BaO) Nanoparticles

The performance of a gas sensor is critically dependent on the morphology and crystal structure of the sensing material. Nanosized particles are particularly desirable due to their high surface-area-to-volume ratio, which enhances gas interaction. Two common methods for synthesizing BaO nanoparticles are co-precipitation and a thermo-chemical approach.

Co-precipitation Method

This method is a simple and cost-effective technique for producing BaO nanoparticles.[1][2][3][4]

Protocol:

  • Precursor Preparation: Prepare a 0.1 M solution of barium nitrate (B79036) (Ba(NO₃)₂) in deionized water. Separately, prepare a 0.5 M solution of sodium bicarbonate (NaHCO₃) in deionized water.[3]

  • Precipitation: While vigorously stirring the barium nitrate solution, add the sodium bicarbonate solution dropwise. A white precipitate of barium carbonate (BaCO₃) will form.

  • Washing: Centrifuge the precipitate and wash it multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and impurities.

  • Drying: Dry the washed precipitate in an oven.

  • Calcination: Calcine the dried barium carbonate powder at a temperature range of 400-500°C for 4 hours in the air. This step decomposes the barium carbonate into barium oxide nanoparticles.[4] The reaction is as follows: BaCO₃ → BaO + CO₂.[4]

Thermo-chemical Method

This method involves the reaction of anhydrous barium chloride with ammonia (B1221849) followed by precipitation and calcination.[5][6]

Protocol:

  • Reaction Mixture: To 2g of anhydrous barium chloride (BaCl₂) powder, slowly add 20ml of ammonia under vigorous stirring (550-700 rpm). The slow addition is crucial due to the exothermic nature of the reaction.[6]

  • Precipitation: Add distilled water to the solution while continuing to stir until a white precipitate is formed.[6]

  • Drying: Dry the resulting white precipitate in an oven at 100°C for 1.5 hours.[5]

  • Calcination: Calcine the dried precipitate in a furnace at 500°C for 2 hours to obtain BaO nanoparticles.[5]

Gas Sensor Fabrication

The synthesized BaO nanoparticles can be used to fabricate a resistive-type gas sensor. A common and scalable method for this is screen-printing.

Protocol:

  • Paste Formulation: Prepare a paste by mixing the synthesized BaO nanoparticles with an organic binder and a solvent. The binder helps in the adhesion of the film to the substrate, and the solvent adjusts the viscosity of the paste for screen printing.

  • Substrate Preparation: Use an alumina (B75360) substrate with pre-printed interdigitated electrodes (e.g., gold or platinum). Clean the substrate thoroughly using sonication in acetone, isopropanol, and deionized water, followed by drying.

  • Screen Printing: Use a screen printer to deposit the BaO paste onto the interdigitated electrodes of the alumina substrate. The thickness of the sensing film can be controlled by the mesh size of the screen and the printing parameters.[7][8]

  • Drying and Sintering: Dry the printed film at a low temperature (e.g., 100-150°C) to evaporate the solvent. Subsequently, sinter the film at a higher temperature (e.g., 400-600°C) to burn out the organic binder and form a stable, porous BaO sensing layer. This high-temperature treatment also improves the adhesion and electrical contact between the BaO nanoparticles and the electrodes.

Gas Sensing Measurement Setup and Protocol

The performance of the fabricated BaO gas sensor is evaluated by measuring the change in its electrical resistance upon exposure to a target gas.

Experimental Setup:

A typical gas sensing measurement setup consists of:

  • A sealed test chamber to control the gas atmosphere.[9]

  • A gas inlet and outlet connected to mass flow controllers to precisely control the concentration of the target gas and the carrier gas (usually synthetic air).[10]

  • A heater to control the operating temperature of the sensor.[9]

  • A multimeter or a source measure unit to measure the resistance of the sensor.

  • A data acquisition system to record the sensor's response over time.[10]

Measurement Protocol:

  • Stabilization: Place the fabricated BaO sensor inside the test chamber and heat it to the desired operating temperature. Allow the sensor's resistance to stabilize in a flow of synthetic air (the baseline resistance, Ra).

  • Gas Exposure: Introduce a specific concentration of the target gas into the chamber for a set duration. The resistance of the sensor will change upon interaction with the gas (Rg).

  • Recovery: Purge the chamber with synthetic air to remove the target gas and allow the sensor's resistance to return to its baseline value.

  • Data Analysis: The sensor response (S) is typically calculated as the ratio of the resistance in air (Ra) to the resistance in the target gas (Rg) for a reducing gas, or Rg/Ra for an oxidizing gas. The response time is the time taken for the sensor to reach 90% of its final response upon gas exposure, and the recovery time is the time taken to return to 90% of the baseline resistance after the gas is removed.

This compound for Humidity Sensing

The application of BaO nanoparticles for humidity sensing has been experimentally demonstrated.[2]

Sensing Performance:

ParameterValueReference
Sensitivity Factor (Sf = R5%RH / R98%RH)1926[2]
Response Time40 s[2]
Recovery Time110 s[2]
Operating TemperatureRoom Temperature[2]

Sensing Mechanism:

The humidity sensing mechanism of BaO is based on the adsorption of water molecules on its surface. At low humidity, water molecules chemisorb on the BaO surface. As humidity increases, more water molecules physisorb, forming multilayers. The dissociation of these water molecules into H₃O⁺ and OH⁻ ions increases the surface conductivity, leading to a decrease in the sensor's resistance.

Potential Applications in CO₂ and NOx Sensing

While there is limited direct research on pure BaO for CO₂ and NOx sensing, its properties as an n-type semiconductor suggest potential applicability.

Carbon Dioxide (CO₂) Sensing

Metal oxide-based CO₂ sensors often rely on the interaction of acidic CO₂ molecules with the basic metal oxide surface. BaO is a basic oxide and could potentially interact with CO₂. The sensing mechanism would likely involve the formation of surface carbonate species, which would alter the charge carrier concentration at the surface of the BaO nanoparticles and thus change the sensor's resistance. One study mentions BaO as a material for carbon dioxide gas sensors, although detailed performance data for a pure BaO sensor is not provided.[11] Another study focused on barium-doped CuO thin films for room temperature CO2 sensing, suggesting the potential role of barium in enhancing CO2 sensing properties.[12]

Nitrogen Oxides (NOx) Sensing

NOx gases (NO and NO₂) are oxidizing gases. For an n-type semiconductor like BaO, exposure to NOx would be expected to withdraw electrons from the conduction band, leading to an increase in resistance. The interaction of NOx with BaO surfaces has been studied in the context of NOx storage and reduction catalysts, where BaO is known to be a primary adsorbent material for NO₂.[13] This strong interaction suggests that BaO could be a sensitive material for NOx detection.

Visualizations

Experimental Workflow for BaO Nanoparticle Synthesis and Sensor Fabrication

experimental_workflow cluster_synthesis BaO Nanoparticle Synthesis cluster_fabrication Sensor Fabrication s1 Precursor Preparation s2 Co-precipitation s1->s2 s3 Washing & Drying s2->s3 s4 Calcination s3->s4 f1 Paste Formulation s4->f1 Synthesized BaO Nanoparticles f2 Screen Printing f1->f2 f3 Drying & Sintering f2->f3 output output f3->output BaO Gas Sensor gas_sensing_cycle Start Start Measurement Stabilize Stabilize Sensor in Air Start->Stabilize Set Temperature Expose Expose to Target Gas Stabilize->Expose Introduce Gas Recover Purge with Air (Recovery) Expose->Recover Remove Gas Recover->Stabilize Repeat Cycle End End Measurement Recover->End sensing_mechanism cluster_air In Air (Baseline) cluster_gas In Target Gas O2 O₂ (gas) BaO_surface BaO Surface O2->BaO_surface Adsorption O2_adsorbed O₂⁻ (adsorbed) BaO_surface->O2_adsorbed Electron Trapping (High Resistance) Reducing_Gas Reducing Gas (e.g., H₂O) BaO_surface_gas BaO Surface Reducing_Gas->BaO_surface_gas Reaction with O₂⁻ Oxidizing_Gas Oxidizing Gas (e.g., NO₂) Oxidizing_Gas->BaO_surface_gas Further Electron Trapping (Higher Resistance) Reaction_Products Reaction Products BaO_surface_gas->Reaction_Products Electron Release (Low Resistance)

References

Application Notes and Protocols: Barium Monoxide in Optical Crown Glass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of barium monoxide (BaO) as a key component in the formulation of optical crown glass. The inclusion of BaO significantly influences the refractive index, dispersion, and other critical properties of the glass, making it a vital ingredient for a wide range of optical applications. These notes, supplemented with experimental protocols and data, are intended to guide researchers in the synthesis and characterization of barium crown glasses.

Introduction to this compound in Optical Crown Glass

Barium crown glasses are a class of optical glasses that offer a desirable combination of a relatively high refractive index and a low dispersion (a high Abbe number). This combination is crucial for the design and manufacturing of high-performance optical systems, such as camera lenses, microscopes, and other precision optical instruments, where the correction of chromatic aberration is essential.[1]

This compound is introduced into the glass matrix, typically a borosilicate or phosphate (B84403) base, to modify its properties. Unlike lead oxide, which it often replaces, barium oxide increases the refractive index without significantly increasing the dispersion.[2] This characteristic allows for the production of lenses that are thinner and lighter while maintaining excellent color correction. The mass fraction of BaO in barium crown glass can range from approximately 10% to over 40% in dense barium crown glasses.[3][4]

Effects of this compound on Glass Properties

The addition of this compound to a glass formulation has several notable effects on its physical and optical properties:

  • Refractive Index (nd): Increasing the concentration of BaO generally leads to a higher refractive index.[5][6] This is a primary reason for its use, as it allows for stronger light bending (refraction) and thus more powerful lenses with less curvature.

  • Abbe Number (νd): The Abbe number is a measure of the glass's dispersion. A higher Abbe number indicates lower dispersion and less chromatic aberration. Barium oxide allows for an increase in the refractive index without a proportional decrease in the Abbe number, a significant advantage over lead-oxide-containing flint glasses.

  • Density: this compound is a relatively heavy oxide, and its incorporation into the glass matrix increases the overall density of the glass.[7][8]

  • Chemical Stability: The addition of BaO can sometimes negatively impact the chemical stability of the glass, making it more susceptible to environmental factors.[3] To counteract this, other oxides like aluminum oxide (Al₂O₃) are often included in the formulation.[3]

  • Melting and Processing: Barium oxide can act as a flux, potentially lowering the melting temperature of the glass batch, which can be advantageous in the manufacturing process.[5]

Quantitative Data on Barium Crown Glasses

The following tables summarize the quantitative effects of this compound on the properties of various glass systems and provide data for commercially available barium crown glasses.

Table 1: Effect of BaO on the Density of Borosilicate Glasses

Glass SystemBaO (mol%)Density (g/cm³)
(50-x)SiO₂ : 15B₂O₃ : 2Al₂O₃ : 10CaO : 23Na₂O : xBaO[8]02.54
52.63
102.73
152.83
202.94
xBaO-(80-X)B₂O₃-1NiO-11ZnO[7]82.861
162.953
243.039
323.119

Table 2: Optical Properties of Commercial Barium Crown Glasses (SCHOTT)

Glass NameGlass CodeRefractive Index (nd)Abbe Number (νd)Density (g/cm³)
N-BAK1573576.3191.5725057.553.19
N-BAK2540597.2861.5399659.712.86
N-BAK4569560.3051.5688355.983.05

Data sourced from SCHOTT datasheets.[9][10][11]

Experimental Protocols

Synthesis of Barium Crown Glass via Melt-Quenching

This protocol outlines the standard melt-quenching technique for preparing barium crown glass in a laboratory setting.

Materials and Equipment:

  • High-purity raw materials (e.g., BaO, SiO₂, B₂O₃, Al₂O₃, Na₂CO₃, K₂CO₃)

  • Platinum crucible

  • High-temperature electric furnace (capable of reaching at least 1450°C)

  • Brass or steel mold (pre-heated)

  • Annealing furnace

  • Electronic balance

  • Mortar and pestle (agate or alumina)

  • Safety equipment (high-temperature gloves, safety glasses, lab coat)

Procedure:

  • Batch Calculation: Calculate the required weight of each raw material based on the desired molar or weight percentage of the final glass composition.

  • Mixing: Thoroughly mix the powdered raw materials in a mortar and pestle to ensure a homogeneous batch.

  • Melting:

    • Transfer the mixed batch into a platinum crucible.

    • Place the crucible in the high-temperature furnace.

    • Heat the furnace to the melting temperature, typically between 1400°C and 1450°C.[6] The exact temperature will depend on the specific composition.

    • Hold the melt at this temperature for a sufficient time (e.g., 1-2 hours) to ensure complete melting and homogenization. The melt should be free of bubbles.

  • Quenching:

    • Carefully remove the crucible from the furnace.

    • Pour the molten glass into a pre-heated brass or steel mold. Pre-heating the mold helps to prevent thermal shock and cracking of the glass.

  • Annealing:

    • Immediately transfer the glass from the mold to an annealing furnace. The annealing temperature is typically set near the glass transition temperature (Tg) of the specific glass composition.

    • Hold the glass at the annealing temperature for a period (e.g., 1-4 hours) to relieve internal stresses.

    • Slowly cool the glass to room temperature over several hours. The cooling rate is critical to prevent the reintroduction of thermal stress.

  • Sample Preparation: Once cooled, the glass can be cut and polished for characterization.

Characterization of Barium Crown Glass

4.2.1. Density Measurement

The density of the prepared glass samples can be determined using the Archimedes principle.

Equipment:

  • Analytical balance with a density determination kit

  • Beaker

  • Immersion fluid of known density (e.g., distilled water or ethanol)

  • Fine wire to suspend the sample

Procedure:

  • Weigh the dry glass sample in air (Wair).

  • Suspend the sample from the balance hook using the fine wire and immerse it completely in the immersion fluid.

  • Record the weight of the sample while immersed (Wfluid).

  • Calculate the density (ρ) of the glass using the following formula: ρ = (Wair / (Wair - Wfluid)) * ρfluid where ρfluid is the density of the immersion fluid at the measurement temperature.

4.2.2. Refractive Index and Abbe Number Measurement

The refractive index and Abbe number are typically measured using a refractometer or a spectrometer.

Equipment:

  • Abbe refractometer or a prism spectrometer

  • Monochromatic light sources (e.g., sodium lamp for nd) or a white light source with appropriate filters for different wavelengths (nF and nC).

Procedure (using an Abbe refractometer):

  • Ensure the refractometer is calibrated.

  • Place a small, polished piece of the glass sample on the prism of the refractometer.

  • Apply a drop of a suitable contact liquid with a refractive index higher than that of the sample.

  • Illuminate the sample with a monochromatic light source (e.g., sodium D-line at 587.6 nm for nd).

  • Adjust the refractometer to bring the borderline between the light and dark fields into sharp focus at the center of the crosshairs.

  • Read the refractive index value from the scale.

  • Repeat the measurement for the F (486.1 nm) and C (656.3 nm) spectral lines to determine nF and nC.

  • Calculate the Abbe number (νd) using the formula: νd = (nd - 1) / (nF - nC)[1]

Visualizations

experimental_workflow A Batch Calculation B Raw Material Mixing A->B C Melting (1400-1450°C in Pt Crucible) B->C D Quenching (Pouring into Mold) C->D E Annealing (Near Tg, then slow cooling) D->E F Sample Cutting & Polishing E->F G Characterization F->G H Density Measurement G->H Physical Properties I Refractive Index & Abbe Number Measurement G->I Optical Properties

Caption: Experimental workflow for the synthesis and characterization of barium crown glass.

logical_relationship BaO Increasing BaO Content RI Refractive Index (nd) Increases BaO->RI Abbe Abbe Number (νd) Relatively Stable BaO->Abbe Density Density Increases BaO->Density Stability Chemical Stability May Decrease BaO->Stability

Caption: Logical relationship of increasing BaO content on the properties of optical crown glass.

References

Application Notes and Protocols: Barium Monoxide Nanoparticles in Humidity Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium monoxide (BaO) nanoparticles are emerging as a promising material for the fabrication of highly sensitive and responsive humidity sensors. Their unique surface properties and high surface-area-to-volume ratio make them ideal candidates for adsorbing water molecules, which in turn modulates their electrical resistance. This change in resistance can be precisely measured, providing a direct indication of the ambient relative humidity (RH). These application notes provide a comprehensive overview, experimental protocols, and performance data for the utilization of BaO nanoparticles in humidity sensing applications.

Performance Data of this compound Nanoparticle-Based Humidity Sensors

The performance of humidity sensors based on this compound nanomaterials is summarized in the table below. The data highlights key parameters such as sensitivity factor, response time, and recovery time, which are crucial for evaluating sensor performance.

NanomaterialSynthesis MethodSensitivity Factor (Sf = R5%RH / R98%RH)Response Time (s)Recovery Time (s)Operating Temperature
BaO NanoparticlesCo-precipitation192640110Room Temperature
BaO NanowiresComposite Hydroxide (B78521) Mediated- (Resistance change: 386 MΩ at 20% RH to 7.1 MΩ at 95% RH)16 (from 25% to 85% RH)56 (from 85% to 25% RH)Not Specified

Note: The sensitivity factor is a measure of the sensor's response to a change in humidity, calculated as the ratio of the resistance in a dry environment (5% RH) to that in a humid environment (98% RH).[1][2] A higher sensitivity factor indicates a more pronounced response. Response and recovery times indicate how quickly the sensor reacts to changes in humidity.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles via Co-precipitation

This protocol details the synthesis of this compound nanoparticles using a simple and cost-effective co-precipitation method.[1][3]

Materials:

  • Barium chloride (BaCl2)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Magnetic stirrer

  • Beakers

  • Filter paper

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of barium chloride by dissolving the appropriate amount of BaCl2 in deionized water.

    • Prepare a 0.1 M solution of potassium hydroxide by dissolving the appropriate amount of KOH in deionized water.

  • Co-precipitation:

    • Place the beaker containing the 0.1 M barium chloride solution on a magnetic stirrer.

    • Slowly add the 0.1 M potassium hydroxide solution dropwise to the barium chloride solution while continuously stirring.

    • Continue stirring the mixture for 45 minutes at room temperature. A white precipitate of barium hydroxide will form.

  • Washing and Filtration:

    • Filter the precipitate using filter paper to separate it from the solution.

    • Wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the collected precipitate in an oven at 100°C for 24 hours to obtain barium hydroxide powder.

    • Calcination of the dried powder at a high temperature (e.g., 800°C) is required to decompose the barium hydroxide into this compound nanoparticles. The exact temperature and duration may need optimization.

Protocol 2: Fabrication of a Resistive-Type Humidity Sensor

This protocol describes a general method for fabricating a resistive-type humidity sensor using the synthesized this compound nanoparticles. This method is adapted from common practices for metal oxide-based gas and humidity sensors.

Materials:

  • Synthesized this compound (BaO) nanoparticles

  • Alumina (B75360) (Al2O3) substrate with pre-printed interdigitated electrodes (e.g., silver or platinum)

  • Organic binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to form a paste

  • Screen printer or micropipette

  • Furnace for sintering

  • Probe station and source meter for electrical measurements

Procedure:

  • Paste Preparation:

    • Mix the synthesized BaO nanoparticles with an organic binder and a solvent to form a thick, homogenous paste. The ratio of nanoparticles to binder and solvent needs to be optimized to achieve a suitable viscosity for deposition.

  • Deposition of Sensing Film:

    • Screen Printing Method: Use a screen printer with a patterned screen to deposit the BaO paste onto the interdigitated electrodes on the alumina substrate. This method is suitable for mass production.

    • Drop Casting/Doctor Blading Method: Alternatively, use a micropipette to carefully drop-cast the paste onto the electrode area or use a doctor blade to spread a uniform layer.

  • Drying and Sintering:

    • Dry the coated substrate at a low temperature (e.g., 100-150°C) to evaporate the solvent.

    • Sinter the substrate at a higher temperature (e.g., 400-600°C) in a furnace. This step removes the organic binder and creates a porous, stable film of BaO nanoparticles that adheres well to the substrate and electrodes. The sintering temperature and duration are critical parameters that affect the sensor's performance and should be optimized.

  • Characterization and Testing:

    • The fabricated sensor is now ready for testing. Place the sensor in a controlled humidity chamber.

    • Connect the electrodes of the sensor to a source meter to measure the resistance at different relative humidity levels.

    • To determine the response and recovery times, the humidity level in the chamber is rapidly changed, and the corresponding change in resistance over time is recorded.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis BaO Nanoparticle Synthesis cluster_fabrication Humidity Sensor Fabrication s1 Prepare 0.1M BaCl2 Solution s3 Co-precipitation (Mix solutions with stirring) s1->s3 s2 Prepare 0.1M KOH Solution s2->s3 s4 Filter and Wash Precipitate s3->s4 s5 Dry Precipitate (100°C, 24h) s4->s5 s6 Calcination (e.g., 800°C) s5->s6 f1 Prepare BaO Nanoparticle Paste s6->f1 Synthesized BaO Nanoparticles f2 Deposit Paste on Interdigitated Electrodes f1->f2 f3 Dry Sensor (100-150°C) f2->f3 f4 Sinter Sensor (400-600°C) f3->f4 f5 Characterize Sensor Performance f4->f5

Caption: Workflow for BaO nanoparticle synthesis and humidity sensor fabrication.

Humidity Sensing Mechanism

humidity_sensing_mechanism cluster_surface BaO Nanoparticle Surface cluster_process Sensing Process O2_ads O2 (adsorbed) H2O_phys H2O (physisorbed) H_ions H+ OH_ions OH- low_rh Low Humidity adsorption Water Molecule Adsorption low_rh->adsorption Increase in RH high_rh High Humidity dissociation Dissociation into H+ and OH- high_rh->dissociation Further increase in RH adsorption->O2_ads Displaces dissociation->H_ions dissociation->OH_ions proton_hopping Proton Hopping (Grotthuss Mechanism) dissociation->proton_hopping resistance_decrease Decreased Resistance proton_hopping->resistance_decrease

References

Application Notes and Protocols for Barium Monoxide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling, storage, and disposal of barium monoxide (BaO) powder. This compound is a corrosive and toxic material that requires strict adherence to safety procedures to minimize risks in a laboratory setting.

Chemical and Physical Properties

This compound is a white to yellowish-white, odorless powder.[1] It is hygroscopic and reacts exothermically with water to form barium hydroxide.[2][3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

2.1. Health Hazards

  • Toxicity: this compound is toxic if swallowed and harmful if inhaled.[4][5] Ingestion or inhalation can lead to serious health issues, including gastrointestinal distress, muscle paralysis, and cardiac problems.[2]

  • Corrosivity: It causes severe skin burns and eye damage.[4][5][6] Contact can irritate the skin and burn the eyes, potentially leading to loss of vision.[1]

  • Respiratory Irritation: Inhalation can irritate the nose, throat, and lungs, and repeated exposure may lead to bronchitis.[1]

2.2. Safety Precautions

  • Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood.[5][6][7]

  • Avoid generating and accumulating dust.[4][6]

  • Do not breathe dust, vapor, mist, or gas.[6][8]

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][6][7]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 1304-28-5[4][6][7]
Molecular Weight 153.33 g/mol [9]
Appearance White to yellowish-white powder[1]
Melting Point 1923 °C[9]
Boiling Point 2000 °C[9][10]
Density 5.72 g/cm³[9]
Solubility in Water Reacts to form barium hydroxide[9][11][12]

Table 2: Occupational Exposure Limits for Soluble Barium Compounds (as Ba)

OrganizationExposure Limit (8-hour TWA)Reference
OSHA (PEL) 0.5 mg/m³[1][13]
ACGIH (TLV) 0.5 mg/m³[1][7][13]
NIOSH (REL) 0.5 mg/m³[1][13]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound powder.

  • Eye Protection: Chemical safety goggles and a face shield are required.[4][7][8]

  • Skin Protection: Wear a lab coat, and chemical-resistant gloves (e.g., rubber gloves).[7][8] An impervious apron is also recommended.[8][13]

  • Respiratory Protection: A NIOSH-approved dust respirator should be used, especially when handling large quantities or in case of insufficient ventilation.[7][8]

Experimental Protocols

5.1. Protocol for Receiving and Storing this compound Powder

  • Upon receipt, inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Store the container in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[4][6][7]

  • Keep the container tightly closed to prevent contact with moisture and air, as it is hygroscopic and air-sensitive.[2][4][6]

  • Store away from incompatible materials such as acids, carbon dioxide, and moisture.[1][2][8] Handle and store under an inert gas if possible.[4][7]

5.2. Protocol for Weighing and Handling this compound Powder

  • Perform all weighing and handling procedures inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Don appropriate PPE as outlined in Section 4.

  • Place a weigh boat on the analytical balance and tare.

  • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean, dry spatula.

  • Minimize the creation of dust during transfer.

  • Once the desired amount is weighed, securely close the main container.

  • Clean any spills on the balance or in the fume hood immediately using a vacuum with a HEPA filter or by carefully sweeping.[6][7] Do not use water for cleanup of spills.[1]

  • Dispose of contaminated materials (e.g., weigh boat, gloves) in a designated hazardous waste container.[7][9]

Emergency Procedures

6.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6][14] Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.[6][8]

  • Inhalation: Remove the victim to fresh air immediately.[4][6] If not breathing, give artificial respiration.[6][8] If breathing is difficult, give oxygen.[8] Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting.[4][6] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][8]

6.2. Spill and Leak Procedures

  • Evacuate personnel from the spill area.[1]

  • Ensure proper ventilation.[6][7]

  • Wearing appropriate PPE, vacuum or sweep up the spilled material and place it into a suitable, closed container for disposal.[6][7]

  • Moisten the spilled material with water to reduce airborne dust only if it can be contained and will not enter waterways.[6] However, be cautious as barium oxide reacts with water.[1][3] A dry cleanup method is generally preferred.[1]

  • Prevent runoff from entering storm sewers and ditches.[6]

  • Thoroughly clean the spill area.

  • Dispose of the waste in accordance with local, state, and federal regulations.[7]

Waste Disposal

Dispose of this compound waste in a designated hazardous waste container.[7][9] All waste must be disposed of in accordance with local, state, and federal environmental regulations.[7] Contact your institution's environmental health and safety department for specific disposal procedures.

Visualized Workflows

The following diagrams illustrate the standard workflow for handling this compound and the protocol for emergency spills.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Inspect This compound Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Use Use in Experiment Weigh->Use Clean Clean Work Area Use->Clean Doff_PPE Doff PPE Clean->Doff_PPE Dispose Dispose of Waste Doff_PPE->Dispose

Caption: Workflow for handling this compound powder.

Spill_Emergency_Protocol Spill This compound Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Spill->Ventilate Don_PPE Don Full PPE Evacuate->Don_PPE Ventilate->Don_PPE Cleanup Clean Spill (Dry Method) Don_PPE->Cleanup Containerize Place Waste in Sealed Container Cleanup->Containerize Decontaminate Decontaminate Area Containerize->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose

Caption: Emergency protocol for this compound spills.

References

Barium Monoxide: Application Notes and Protocols for Solvent Drying

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium monoxide (BaO) is a highly effective, albeit hazardous, drying agent for specific organic solvents. Its strong basicity and high reactivity with water make it suitable for drying non-acidic solvents, particularly organic bases and some polar aprotic solvents where other common drying agents may be less effective or cause undesirable side reactions. This document provides detailed application notes, experimental protocols, and safety guidelines for the use of this compound as a solvent drying agent in a research and development setting.

Mechanism of Action

This compound is a basic oxide that reacts exothermically and irreversibly with water to form barium hydroxide (B78521) (Ba(OH)₂), a solid that is insoluble in most organic solvents. This reaction effectively removes water from the solvent.

Reaction: BaO(s) + H₂O(l) → Ba(OH)₂(s)

The solid barium hydroxide can then be easily separated from the dried solvent by decantation or filtration.

Applications

This compound is particularly useful for drying:

  • Organic Bases: Such as pyridine (B92270) and its derivatives.

  • Polar Aprotic Solvents: Including dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2]

  • Certain Alcohols and Amines: Although it may not dry them completely.[2]

It is crucial to note that this compound is not suitable for drying acidic compounds, esters, or ketones, as its basicity can catalyze decomposition or other unwanted reactions.[1][2] For instance, in acetone (B3395972), barium oxide can promote aldol (B89426) condensation, leading to the formation of mesityl oxide.[3]

Quantitative Efficiency Data

The efficiency of a drying agent is determined by the residual water content in the solvent after treatment. The following tables summarize the performance of this compound in drying various solvents, with comparative data for other common drying agents. The data is primarily sourced from studies by Burfield and Smithers, who utilized a sensitive radiotracer method with tritiated water for analysis.[3]

Table 1: Drying of Acetone [3]

Drying AgentInitial Water Content (ppm)Residual Water Content (ppm) after 24h
Barium Oxide 27101870
Boric Anhydride289018 (stirred, distilled, and sequentially dried)
3Å Molecular Sieves2710152
Anhydrous CuSO₄2710972

Note: The high residual water content with BaO in acetone is attributed to base-catalyzed self-condensation of acetone, which produces water.[3]

Table 2: Drying of Dimethyl Sulfoxide (DMSO) [3]

Drying AgentInitial Water Content (ppm)Residual Water Content (ppm) after 6hResidual Water Content (ppm) after 24h
Barium Oxide 2860~2500 (initial drying) >2500 (apparent increase)
4Å Molecular Sieves2860978471
Calcium Hydride2860~2000~1500
Calcium Oxide2860~2600~2500

*Note: For DMSO, basic desiccants like barium oxide can cause a base-catalyzed exchange between the acidic α-protons of DMSO and the labeled water, leading to an apparent increase in water content over time with the radiotracer method.[3]

Table 3: Drying of Pyridine

Drying AgentResidual Water Content (ppm) after 24h (5% w/v)
Barium Oxide 30-50

Source: Advanced Practical Organic Chemistry, 1990.[1]

Experimental Protocols

General Safety Precautions

Extreme caution must be exercised when handling this compound.

  • Toxicity: this compound is highly toxic if ingested or inhaled and is corrosive.[4] It can cause severe irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., neoprene), and chemical safety goggles.[5] Work in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Handle under an inert atmosphere (e.g., nitrogen or argon) if the solvent is particularly sensitive to air and moisture.[6]

  • Spills: In case of a spill, do not use water.[5] Carefully collect the dry powder in a sealed container for hazardous waste disposal.

  • First Aid: In case of skin contact, brush off the powder and then flush with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[5]

Protocol for Drying Organic Solvents with this compound

This protocol is a general guideline and may need to be adapted for specific solvents and desired levels of dryness.

Materials:

  • Solvent to be dried

  • Anhydrous Barium Oxide (reagent grade)

  • Anhydrous collection flask with a septum or stopcock

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon), if necessary

  • Filtration apparatus (e.g., cannula, filter funnel with glass wool or filter paper)

Procedure:

  • Pre-drying (Optional but Recommended): For solvents with high water content, pre-dry with a less reactive agent like anhydrous magnesium sulfate (B86663) or sodium sulfate to remove the bulk of the water. This will reduce the amount of this compound needed and minimize the heat generated.

  • Dispensing this compound: In a fume hood, carefully weigh the required amount of this compound. A typical loading is 5% (w/v).

  • Drying Process:

    • Place the solvent to be dried in a clean, dry flask equipped with a magnetic stir bar.

    • Under a blanket of inert gas (if required), add the this compound to the solvent.

    • Seal the flask and stir the mixture at room temperature. For many solvents, drying is allowed to proceed overnight (12-24 hours).[1][7]

  • Separation:

    • Decantation: Turn off the stirrer and allow the solid barium hydroxide to settle completely. Carefully decant the dry solvent into the collection flask.

    • Filtration: For a more complete separation, filter the solvent through a cannula packed with glass wool or through a filter funnel under an inert atmosphere.

  • Distillation (for very low water content): For applications requiring extremely dry solvents, the solvent can be distilled from the this compound/hydroxide mixture under an inert atmosphere.[2]

  • Storage: Store the dried solvent over activated molecular sieves (3Å or 4Å) to maintain its dryness.

Determination of Water Content

The residual water content should be determined to validate the drying process. The Karl Fischer titration is the gold standard for accurately measuring low levels of water in organic solvents.

Visualizations

Chemical_Reaction BaO This compound (s) BaOH2 Barium Hydroxide (s) BaO->BaOH2 + H₂O H2O Water (l) H2O->BaOH2

Caption: Reaction of this compound with Water.

Solvent_Drying_Workflow start Start: Wet Solvent predry Optional: Pre-dry with Na₂SO₄ or MgSO₄ start->predry add_bao Add this compound (5% w/v) start->add_bao predry->add_bao stir Stir Overnight (12-24h) add_bao->stir separate Separate Solid from Solvent stir->separate decant Decantation separate->decant Simple filtrate Filtration separate->filtrate Thorough distill Optional: Distillation for Ultra-Dry Solvent decant->distill kf_analysis Analyze Water Content (Karl Fischer Titration) decant->kf_analysis filtrate->distill filtrate->kf_analysis distill->kf_analysis store Store over Molecular Sieves kf_analysis->store end End: Dry Solvent store->end

Caption: Experimental Workflow for Solvent Drying.

Advantages and Disadvantages of this compound as a Drying Agent

Table 4: Comparison of this compound with Other Drying Agents

FeatureThis compoundCalcium Hydride (CaH₂)Molecular Sieves (3Å/4Å)Phosphorus Pentoxide (P₄O₁₀)
Efficiency High for specific solventsVery highVery highExtremely high
Capacity HighHighModerateHigh
Speed ModerateModerate to fastModerateFast
Basicity Strongly BasicBasicNeutralAcidic
Safety Highly Toxic, Corrosive Flammable gas (H₂) produced on reaction with waterGenerally safeCorrosive, reacts violently with water
Cost ModerateModerateModerateHigh
Ease of Use Requires careful handlingRequires careful handling due to H₂ evolutionEasy to useDifficult to handle (fine powder)
Regenerable NoNoYesNo

Advantages:

  • High Efficiency for Specific Solvents: Very effective for drying organic bases like pyridine.[1]

  • High Capacity: Can remove a significant amount of water.

  • Irreversible Reaction: The reaction with water is not reversible under normal conditions.

Disadvantages:

  • High Toxicity: Barium compounds are poisonous.[4]

  • Strongly Basic: Reacts with acidic solvents and can catalyze side reactions in others (e.g., ketones).[1][3]

  • Safety Hazard: Corrosive and requires stringent safety precautions during handling.[4]

  • Not Regenerable: Cannot be reused after reaction with water.

Conclusion

This compound is a powerful drying agent for a niche set of organic solvents, particularly organic bases. Its high efficiency and capacity are advantageous, but these benefits are coupled with significant safety hazards due to its high toxicity and basicity. Therefore, its use should be restricted to situations where other, safer drying agents are ineffective. Strict adherence to safety protocols is paramount when working with this compound. For many applications, safer alternatives like activated molecular sieves or calcium hydride may be preferable. The choice of drying agent should always be made after careful consideration of the solvent's properties, the required level of dryness, and the associated safety risks.

References

Application Notes and Protocols: Barium Monoxide in Ammonia Synthesis Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barium monoxide (BaO) as a promoter in ammonia (B1221849) synthesis catalysis. The information is intended to guide researchers in designing and executing experiments, as well as in understanding the fundamental principles behind the catalytic enhancement observed with BaO promotion.

Introduction to this compound as a Promoter

This compound (BaO) is a highly effective promoter for various transition metal catalysts, including those based on ruthenium (Ru), cobalt (Co), and iron (Fe), used in the Haber-Bosch process for ammonia synthesis. Its primary roles are to enhance the catalytic activity and stability of the catalyst system.[1][2][3] The promotional effects of BaO are multifaceted and can be broadly categorized as both electronic and structural.[2][3][4]

As an electronic promoter , BaO can donate electron density to the active metal nanoparticles.[5][6] This electronic modification of the metal's surface facilitates the dissociation of the strong N≡N triple bond in dinitrogen molecules, which is widely considered the rate-determining step in ammonia synthesis.[2]

As a structural promoter , BaO can influence the physical properties of the catalyst. It can improve the dispersion of the active metal particles, preventing their agglomeration (sintering) at the high temperatures and pressures typical of ammonia synthesis.[6][7] This ensures that a larger number of active sites remain accessible to the reactant gases, thereby maintaining high catalytic activity over extended periods. In some systems, BaO can also lead to the reconstruction of the active metal surface, increasing the number of highly active sites.[8]

Quantitative Data on BaO-Promoted Catalysts

The following tables summarize the performance of various BaO-promoted catalysts for ammonia synthesis as reported in the literature.

Table 1: Performance of BaO-Promoted Ruthenium (Ru) Catalysts

Catalyst CompositionSupportTemperature (°C)Pressure (MPa)NH₃ Synthesis Rate (μmol g⁻¹ h⁻¹)Reference
6%Ba-2.5%RuCeO₂-MS4503.824000[9]
2.5%RuCeO₂-MS4503.88940[9]
1Ba-4 wt% RuBa₅Nb₄O₁₅4000.13720[8][10]
4 wt% RuBa₅Nb₄O₁₅4000.1< 1000 (estimated from graph)[8]
Ru/BaO-CaH₂-3400.1~12000[11]

Table 2: Performance of BaO-Promoted Cobalt (Co) Catalysts

Catalyst CompositionSupportTemperature (°C)Pressure (MPa)NH₃ Synthesis Rate (mmol g⁻¹ h⁻¹)Reference
Co/Ba/La₂O₃ (prereduced at 700°C)La₂O₃3501.019.3[5][7]
Co/La₂O₃ (prereduced at 700°C)La₂O₃3501.02.8[7]
Co@BaO/MgO (prereduced at 700°C)MgO3501.024.6[12]
Co/MgO (prereduced at 700°C)MgO3501.00.3[12]
(Ba/Co)₀.₃/CCarbon3501.034[13]
Ba-promoted CoMg-La mixed oxide4009.0~3.5 times higher than unpromoted[14]

Table 3: Performance of BaO-Promoted Iron (Fe) Catalysts

Catalyst CompositionSupportTemperature (°C)Pressure (MPa)Turnover Frequency (s⁻¹)Reference
BaH₂–BaO/Fe/CaH₂-1000.90.23
BaH₂–BaO/Fe/CaH₂-3000.912.3

Experimental Protocols

Catalyst Preparation

3.1.1. Impregnation Method for BaO-Promoted Ru/Support Catalyst

This protocol is a generalized procedure based on methods described for supported ruthenium catalysts.[15]

  • Support Preparation: Prepare the desired support material (e.g., CeO₂, Ba₅Nb₄O₁₅, Carbon). If necessary, pre-treat the support by calcination at a high temperature (e.g., 500-600 °C) to remove impurities and stabilize its structure.

  • Ruthenium Impregnation: Dissolve a ruthenium precursor (e.g., RuCl₃·xH₂O or Ru(NO₃)₃) in a suitable solvent (e.g., deionized water, ethanol).

  • Add the support material to the ruthenium precursor solution.

  • Stir the suspension for several hours at room temperature to ensure uniform impregnation.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • Dry the resulting powder in an oven at a temperature of 100-120 °C overnight.

  • Calcine the dried powder in air or an inert atmosphere at a specified temperature (e.g., 400-500 °C) to decompose the precursor and form Ru nanoparticles on the support.

  • This compound Promotion: Dissolve a barium precursor (e.g., Ba(NO₃)₂ or Ba(CH₃COO)₂) in a suitable solvent.

  • Impregnate the previously prepared Ru/support catalyst with the barium precursor solution.

  • Follow steps 4-7 to dry and calcine the material, resulting in the BaO-promoted Ru/support catalyst.

3.1.2. Precipitation and Impregnation Method for BaO-Promoted Co/La₂O₃ Catalyst

This protocol is adapted from the preparation of Co/Ba/La₂O₃ catalysts.[5]

  • Support Preparation (La₂O₃): Prepare lanthanum oxide (La₂O₃) support.

  • Barium Impregnation: Dissolve a specified amount of barium nitrate (B79036) (Ba(NO₃)₂) in deionized water.

  • Add the La₂O₃ support to the barium nitrate solution and stir.

  • Evaporate the water, dry the solid, and calcine at a high temperature (e.g., 500 °C) to obtain Ba/La₂O₃.

  • Cobalt Impregnation: Dissolve cobalt nitrate (Co(NO₃)₂·6H₂O) in deionized water.

  • Add the Ba/La₂O₃ support to the cobalt nitrate solution and stir.

  • Evaporate the water, dry the resulting powder, and calcine to obtain the final Co/Ba/La₂O₃ catalyst.

Catalyst Characterization

A suite of characterization techniques is essential to understand the physicochemical properties of the prepared catalysts.

  • X-ray Diffraction (XRD): To identify the crystalline phases of the catalyst components (e.g., support, metal, and promoter oxides) and to estimate the crystallite size of the active metal.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.

  • Transmission Electron Microscopy (TEM): To visualize the morphology, size, and dispersion of the active metal nanoparticles on the support.

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal oxides and the interaction between the metal and the support.

  • Temperature-Programmed Desorption (TPD): To study the adsorption and desorption behavior of probe molecules (e.g., H₂, NH₃) on the catalyst surface, providing insights into the nature and strength of active sites.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the elements on the catalyst surface.

Catalytic Activity Measurement
  • Reactor Setup: Place a known amount of the catalyst (e.g., 100-500 mg) in a fixed-bed flow reactor, typically made of quartz or stainless steel.

  • Catalyst Pre-treatment (Reduction): Before the reaction, the catalyst is typically reduced in situ. This is a critical step to convert the metal oxide precursors to their active metallic state.

    • Heat the catalyst to a specific temperature (e.g., 400-700 °C) under a flow of a reducing gas mixture, usually a mixture of H₂ and an inert gas like N₂ or Ar.[5][11] The specific temperature and duration of reduction can significantly impact catalyst performance.[5][7]

  • Ammonia Synthesis Reaction:

    • After reduction, cool the reactor to the desired reaction temperature (e.g., 300-500 °C).

    • Introduce the synthesis gas, a mixture of N₂ and H₂ (typically in a stoichiometric ratio of 1:3), into the reactor at a specific flow rate and pressure (e.g., 0.1-10 MPa).

    • The total flow rate determines the gas hourly space velocity (GHSV), a key parameter in catalytic testing.

  • Product Analysis:

    • Analyze the composition of the effluent gas stream from the reactor to determine the concentration of ammonia produced.

    • This is often done using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or by passing the effluent gas through an acid solution and titrating the amount of ammonia absorbed.[5]

  • Data Calculation: Calculate the ammonia synthesis rate, turnover frequency (TOF), and conversion based on the ammonia concentration in the effluent gas, the gas flow rate, and the amount of catalyst used.

Visualizations

Logical Workflow for Catalyst Development and Testing

Catalyst_Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_test Catalytic Testing cluster_eval Performance Evaluation Prep_Support Support Selection and Pre-treatment Impregnation_Active_Metal Active Metal Impregnation Prep_Support->Impregnation_Active_Metal Impregnation_BaO BaO Promoter Impregnation Impregnation_Active_Metal->Impregnation_BaO Drying_Calcination Drying and Calcination Impregnation_BaO->Drying_Calcination XRD XRD Drying_Calcination->XRD BET BET Drying_Calcination->BET TEM TEM Drying_Calcination->TEM TPR_TPD TPR/TPD Drying_Calcination->TPR_TPD XPS XPS Drying_Calcination->XPS Reduction In-situ Reduction Drying_Calcination->Reduction Reaction Ammonia Synthesis Reaction Reduction->Reaction Analysis Product Analysis (GC) Reaction->Analysis Activity Activity (Rate, TOF) Analysis->Activity Stability Stability Test Analysis->Stability

Caption: Workflow for BaO-promoted catalyst synthesis, characterization, and testing.

Proposed Mechanism of BaO Promotion

BaO_Promotion_Mechanism cluster_promoter BaO Promoter cluster_metal Active Metal cluster_reactants Reactants cluster_products Product BaO BaO Active_Metal Ru, Co, or Fe Nanoparticle BaO->Active_Metal Electron Donation (Electronic Effect) BaO->Active_Metal Improved Dispersion (Structural Effect) NH3 NH₃ Active_Metal->NH3 Surface Reactions N2 N₂ N2->Active_Metal Adsorption & Dissociation (Rate-Determining Step) H2 H₂ H2->Active_Metal Adsorption & Dissociation

Caption: Dual role of BaO as an electronic and structural promoter in ammonia synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Barium Monoxide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the proper storage and handling of barium monoxide to prevent hydration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

A1: this compound (BaO) is a white to yellowish, hygroscopic (moisture-absorbing) solid compound.[1][2][3][4] It is highly reactive with water (H₂O) and readily absorbs moisture from the atmosphere to form barium hydroxide (B78521) (Ba(OH)₂), a reaction that is exothermic (releases heat).[1][5] This hydration process can alter the chemical properties and purity of the this compound, rendering it unsuitable for many applications.

Q2: What are the ideal storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] It is crucial to keep it away from any sources of moisture, including atmospheric humidity.[3][6] Additionally, it should be stored separately from incompatible materials such as acids and carbon dioxide.[6][8]

Q3: What type of container is best for storing this compound?

A3: The best container for storing this compound is one that is airtight and has a low moisture vapor transmission rate (WVTR).[9][10] Glass and metal containers are generally preferred over many plastics due to their lower permeability to moisture. If using a plastic container, high-density polyethylene (B3416737) (HDPE) or containers with specialized moisture barrier layers are recommended.[9] Always ensure the container is tightly closed after each use.[7]

Q4: Is a desiccant necessary when storing this compound?

A4: Yes, using a desiccant is a highly effective way to maintain a dry environment inside the storage container and protect this compound from hydration.[11] A desiccant will absorb any moisture that may be present in the container's headspace or that enters when the container is opened.

Q5: What is an inert atmosphere, and is it necessary for storing this compound?

A5: An inert atmosphere is an environment that is free of reactive gases like oxygen and moisture.[12] This is typically achieved by replacing the air in a container with an inert gas such as nitrogen or argon.[12] While not always mandatory for short-term storage if a good desiccant is used, storage in an inert atmosphere, for instance within a glove box, provides the best possible protection against hydration and is recommended for long-term storage or for highly sensitive experiments.[11][12][13]

Troubleshooting Guide

Problem: My this compound powder has formed clumps.

  • Cause: This is a common sign of hydration. The powder has likely been exposed to moisture, causing the formation of barium hydroxide, which can lead to clumping.[8]

  • Solution:

    • Assess the extent of hydration: If the clumping is minor, the material may still be usable for some applications, but its purity is compromised.

    • Improve storage conditions: Immediately transfer the this compound to a new, dry, airtight container with a fresh, active desiccant. Consider using a container with a better seal or lower WVTR.

    • Consider an inert atmosphere: For future storage, especially for long-term or high-purity needs, store the this compound in a desiccator or glove box with a nitrogen or argon atmosphere.[13]

Problem: I observe a white, powdery residue on the inside of my storage container.

  • Cause: This could be fine particles of this compound, or it could be a sign of a reaction with atmospheric carbon dioxide, forming barium carbonate. This compound can absorb carbon dioxide from the air.[8]

  • Solution:

    • Minimize headspace: Transfer the powder to a smaller container that it mostly fills to reduce the amount of air it can react with.

    • Use an inert gas purge: Before sealing the container, gently purge the headspace with an inert gas like nitrogen or argon to displace the air.

    • Ensure a tight seal: Use a container with a high-quality, airtight seal. Wrapping the lid/stopper with parafilm can provide an additional barrier.[7]

Problem: How can I be sure my desiccant is still active?

  • Cause: Desiccants have a finite capacity for absorbing moisture and will become saturated over time.

  • Solution:

    • Use indicating silica (B1680970) gel: This type of desiccant changes color (e.g., from blue or orange to pink or green) as it becomes saturated with moisture, providing a clear visual cue that it needs to be replaced or regenerated.

    • Regularly replace or regenerate desiccants: As a general rule, replace non-indicating desiccants periodically, depending on how frequently the container is opened and the ambient humidity. Some desiccants can be regenerated by heating them in an oven according to the manufacturer's instructions.

Data Presentation

Table 1: Comparison of Common Desiccants

Desiccant TypeAdsorption Capacity (% of own weight)Best ForNotes
Molecular Sieve 20-22%Achieving very low humidity levelsVery effective even at low relative humidity.[4][11]
Silica Gel 25-40%General purpose, room temperature applicationsPerformance decreases at higher temperatures.[4][14]
Calcium Oxide ~28.5%Slow, long-term moisture absorptionWorks well in low humidity and high moisture concentration environments.[11]
Montmorillonite Clay 20-25%Economical, general purposeMay release moisture at temperatures above 120°F (~50°C).[14]
Calcium Chloride Up to 300%High humidity environmentsForms a brine as it absorbs moisture.

Table 2: Moisture Vapor Transmission Rate (WVTR) of Common Container Materials

The lower the WVTR, the better the barrier against moisture.[2][10]

MaterialTypical WVTR (g/m²/day)Barrier Properties
Glass ~0Excellent
Aluminum Foil Laminate < 0.01Excellent
High-Density Polyethylene (HDPE) 10-20Moderate
Low-Density Polyethylene (LDPE) 50-70Poor
Polypropylene (PP) 20-30Moderate to Good

Values are approximate and can vary based on material thickness and environmental conditions.[5]

Experimental Protocols

Protocol: Testing the Effectiveness of a Desiccant for this compound Storage

Objective: To quantitatively assess the ability of a desiccant to prevent the hydration of this compound under controlled humidity conditions.

Materials:

  • This compound powder

  • Two identical airtight glass containers with seals

  • The desiccant to be tested (e.g., molecular sieve)

  • A control (no desiccant)

  • A humidity-controlled chamber or a large sealed container with a saturated salt solution to create a known relative humidity.

  • Analytical balance

  • Spatula and weighing paper

Methodology:

  • Initial Weighing: Accurately weigh 1.00 g of this compound onto a pre-weighed piece of weighing paper. Record the initial mass.

  • Sample Preparation:

    • Container 1 (Test): Place the weighed this compound sample (on its weighing paper) into the first glass container. Add a pre-weighed amount of the desiccant (e.g., 5 g) to the container, ensuring it does not come into direct contact with the this compound.

    • Container 2 (Control): Place a second, equally weighed sample of this compound into the second glass container without any desiccant.

  • Exposure: Seal both containers tightly and place them inside the humidity-controlled chamber set to a specific relative humidity (e.g., 75% RH).

  • Incubation: Leave the containers in the chamber for a set period (e.g., 24, 48, or 72 hours).

  • Final Weighing: After the incubation period, remove both containers from the chamber. Quickly open each container and re-weigh the this compound samples. Record the final mass for both the test and control samples.

  • Analysis: Calculate the percentage weight gain for each sample using the formula: % Weight Gain = [(Final Mass - Initial Mass) / Initial Mass] * 100

Visualizations

troubleshooting_workflow start Start: this compound shows signs of hydration (e.g., clumping) check_container Is the container airtight and sealed properly? start->check_container check_desiccant Is a desiccant present and active? check_container->check_desiccant Yes replace_container Action: Transfer to a new, airtight container (e.g., glass). Use parafilm on the seal. check_container->replace_container No check_environment Is the storage area cool and dry? check_desiccant->check_environment Yes add_desiccant Action: Add a fresh, active desiccant (e.g., indicating silica gel). check_desiccant->add_desiccant No move_storage Action: Move to a controlled, dry storage location (e.g., a desiccator cabinet). check_environment->move_storage No consider_inert For high-purity needs, consider using an inert atmosphere glove box. check_environment->consider_inert Yes replace_container->check_desiccant add_desiccant->check_environment move_storage->consider_inert end_node End: Hydration risk minimized. consider_inert->end_node

Caption: Troubleshooting workflow for hydrated this compound.

storage_selection start Select Storage Method for BaO sensitivity What is the sensitivity of the application? start->sensitivity general_storage General Purpose Storage sensitivity->general_storage Low to Moderate high_purity_storage High Purity / Long-Term Storage sensitivity->high_purity_storage High general_details Airtight Container (Glass/HDPE) + Active Desiccant (e.g., Molecular Sieve) + Store in a dry, cool place. general_storage->general_details high_purity_details Inert Atmosphere Glove Box or Desiccator + Purge with N₂ or Ar + Tightly Sealed Container. high_purity_storage->high_purity_details

Caption: Decision logic for selecting BaO storage conditions.

References

Technical Support Center: Optimizing Annealing Temperature for BaO Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barium Oxide (BaO) thin films. The following sections address common issues encountered during the annealing process and provide detailed experimental protocols and data to aid in optimizing experimental parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the crystallinity of my BaO thin film poor after annealing?

A1: Poor crystallinity in BaO thin films after annealing can stem from several factors:

  • Insufficient Annealing Temperature: The supplied thermal energy may be inadequate to promote significant grain growth and lattice ordering.

  • Inappropriate Annealing Atmosphere: The presence of reactive gases or contaminants in the annealing chamber can interfere with the crystallization process.

  • Substrate Mismatch: A significant lattice mismatch or difference in thermal expansion coefficients between the BaO film and the substrate can induce stress and inhibit proper crystal formation.[1]

  • Initial Film Quality: The as-deposited film may have a high degree of amorphicity or contain impurities that hinder crystallization during annealing.

Troubleshooting Steps:

  • Increase Annealing Temperature: Systematically increase the annealing temperature in increments (e.g., 50°C) to find the optimal point for crystallization without causing film degradation.

  • Optimize Annealing Atmosphere: Annealing in a controlled atmosphere, such as nitrogen or a vacuum, can prevent unwanted reactions.

  • Substrate Selection: If possible, choose a substrate with a closer lattice match to BaO.

  • Improve Deposition Conditions: Optimize the deposition parameters to enhance the quality of the as-deposited film.

Q2: My BaO thin film has cracked after the annealing process. What is the cause and how can I prevent it?

A2: Cracking in thin films during annealing is often a result of mechanical stress.[1] This can be caused by:

  • Thermal Expansion Mismatch: A significant difference in the thermal expansion coefficients between the BaO thin film and the substrate material is a primary cause of stress upon heating and cooling.[1]

  • Film Thickness: Thicker films are more prone to cracking as they accumulate more stress.[1]

  • Rapid Heating or Cooling Rates: Fast temperature ramps can induce thermal shock, leading to crack formation.

Preventative Measures:

  • Substrate Choice: Select a substrate with a thermal expansion coefficient that is closely matched to that of BaO.

  • Control Film Thickness: Deposit thinner films if the application allows, or use multiple, thinner layers with annealing steps in between.[1]

  • Slow Heating and Cooling Rates: Employ a slower temperature ramp-up and cool-down rate during the annealing process to minimize thermal shock. A rate of 1-5°C per minute is often recommended.[1]

  • Two-Step Annealing: A two-step annealing process, with an initial lower temperature step followed by a higher temperature treatment, can help to gradually relax stress in the film.[1]

Q3: The surface of my BaO thin film is rough after annealing. How can I achieve a smoother surface?

A3: Increased surface roughness after annealing can be attributed to extensive grain growth or the formation of secondary phases. While some grain growth is desirable for crystallinity, excessive growth can lead to a rougher surface.

Strategies for Smoother Films:

  • Optimize Annealing Temperature and Time: Shorter annealing times or slightly lower temperatures might reduce the extent of grain growth, leading to a smoother surface. For some materials, higher annealing temperatures can lead to smoother surfaces, so optimization is key.[2]

  • Deposition Technique: The initial surface roughness of the as-deposited film plays a crucial role. Techniques like Atomic Layer Deposition (ALD) can produce smoother initial films.[3]

  • Substrate Smoothness: Ensure the substrate surface is as smooth as possible before deposition.

Experimental Protocols

Protocol 1: BaO Thin Film Deposition by Chemical Spray Pyrolysis (CSP)

This protocol describes the deposition of BaO thin films on glass substrates using the CSP technique.

Materials:

  • Barium Acetate Dehydrate (BaCl2·2H2O) (99.9% purity)

  • Distilled Water

  • Glacial Acetic Acid

  • Nitrogen Gas (Carrier Gas)

  • Glass Substrates (2.5 x 2.5 cm)

  • Ethanol

Equipment:

  • Automated Spray Pyrolysis System

  • Ultrasonic Cleaner

  • Hot Plate or Furnace for Annealing

Procedure:

  • Substrate Cleaning:

    • Clean the glass substrates with ethanol.

    • Rinse with distilled water.

    • Perform ultrasonic cleaning to ensure a pristine surface.

  • Precursor Solution Preparation:

    • Dissolve Barium Acetate Dehydrate in distilled water.

    • Add a few drops of glacial acetic acid to stabilize the solution.[4]

  • Deposition Process:

    • Set the substrate temperature in the spray pyrolysis unit (e.g., 300-450°C).[4]

    • Use nitrogen as the carrier gas at a constant pressure (e.g., 4 bar).[4]

    • Spray the precursor solution onto the heated substrate. The number of spray cycles can be varied to control film thickness.

  • Post-Deposition Annealing:

    • Transfer the coated substrates to a furnace for annealing.

    • Anneal at the desired temperature (e.g., in the range of 300-500°C) in a controlled atmosphere.

    • Allow the films to cool down slowly to room temperature.

Protocol 2: Characterization of BaO Thin Films

This protocol outlines the standard techniques for characterizing the properties of annealed BaO thin films.

1. Structural Analysis using X-ray Diffraction (XRD):

  • Purpose: To determine the crystal structure, phase purity, and crystallite size of the BaO thin films.

  • Procedure:

    • Mount the BaO thin film sample in an X-ray diffractometer.

    • Use a CuKα radiation source.

    • Scan the sample over a 2θ range relevant for BaO (e.g., 20-70 degrees).

    • Analyze the resulting diffraction pattern to identify characteristic peaks of the BaO crystal structure.

2. Morphological Analysis using Atomic Force Microscopy (AFM):

  • Purpose: To investigate the surface topography, roughness, and grain size of the annealed films.

  • Procedure:

    • Place the BaO thin film sample on the AFM stage.

    • Use a suitable AFM tip and scanning mode (e.g., tapping mode).

    • Scan a representative area of the film surface.

    • Analyze the AFM images to determine the root mean square (RMS) roughness and average grain size.

3. Optical Analysis using UV-Vis Spectrophotometry:

  • Purpose: To measure the optical transmittance and absorbance of the BaO thin films and to determine the optical band gap.

  • Procedure:

    • Place the BaO thin film on a glass substrate in the sample holder of a UV-Vis spectrophotometer.

    • Measure the transmittance and absorbance spectra over a specific wavelength range (e.g., 300-900 nm).

    • Use the obtained data to calculate the optical band gap energy.

Data Presentation

Table 1: Effect of Annealing Temperature on the Properties of BaO Thin Films Prepared by Chemical Spray Pyrolysis

Annealing Temperature (°C)Average Crystallite Size (nm)Optical Band Gap (eV)Film Thickness
As-deposited--Varies with deposition
300188.84 - 196.60 (range observed across different substrate temperatures)2.4 - 2.7 (range with annealing)Slight decrease from as-deposited
350188.84 - 196.60 (range observed across different substrate temperatures)2.4 - 2.7 (range with annealing)Slight decrease from as-deposited
400188.84 - 196.60 (range observed across different substrate temperatures)2.4 - 2.7 (range with annealing)Increase due to desorption ability
450--Decrease at higher temperatures

Note: The data presented is a summary of findings from a study on BaO thin films deposited at different substrate temperatures and subsequently annealed. The crystallite size and band gap are presented as ranges observed under the experimental conditions.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing cluster_char Characterization sub_clean Substrate Cleaning sol_prep Precursor Solution Preparation deposition Thin Film Deposition (e.g., CSP) sol_prep->deposition annealing Annealing deposition->annealing xrd XRD annealing->xrd afm AFM xrd->afm uv_vis UV-Vis afm->uv_vis

Caption: Experimental workflow for BaO thin film fabrication and characterization.

troubleshooting_logic start Annealed BaO Thin Film Has Defects q1 What is the primary defect? start->q1 poor_c Poor Crystallinity q1->poor_c  Poor  Crystallinity cracks Cracks in Film q1->cracks Cracks rough Rough Surface q1->rough Roughness sol_c1 Increase Annealing Temp. poor_c->sol_c1 sol_c2 Optimize Atmosphere poor_c->sol_c2 sol_cr1 Slow Heating/Cooling Rate cracks->sol_cr1 sol_cr2 Match Substrate CTE cracks->sol_cr2 sol_r1 Adjust Annealing Time rough->sol_r1 sol_r2 Improve As-Deposited Film rough->sol_r2

Caption: Troubleshooting logic for common defects in annealed BaO thin films.

References

Troubleshooting barium monoxide cathode degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use and maintenance of barium monoxide (BaO) cathodes in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is a this compound (BaO) cathode and why is it used?

A1: A this compound cathode is a type of thermionic emitter, meaning it emits electrons when heated. It consists of a metal substrate, typically tungsten, coated with a layer of this compound. BaO cathodes are favored for their low work function, which allows for high electron emission at lower operating temperatures compared to uncoated cathodes. This results in a longer operational lifetime and reduced light emission, which can be advantageous in light-sensitive experiments.[1][2]

Q2: What are the typical operating parameters for a BaO cathode?

A2: Typical operating parameters can vary depending on the specific cathode model and application. However, general guidelines are provided in the table below. It is crucial to consult the manufacturer's specifications for your particular cathode.

ParameterTypical ValueUnitNotes
Operating Temperature1050 - 1100KOperating at higher temperatures can reduce cathode lifetime.[3]
Heater Current1.0 - 1.13AThis is a typical range; adjust to achieve desired emission current.[3]
Recommended Vacuum≤ 5 x 10⁻⁷torrA high vacuum is essential to prevent poisoning and degradation.[3][4]
Work Function1.0 - 1.8eVVaries with surface condition and activation state.

Q3: How should I handle and store a BaO cathode?

A3: BaO cathodes are delicate and susceptible to contamination. Always handle them in a clean environment, wearing powder-free gloves.[3] Avoid touching the emissive surface. Unactivated cathodes are shipped in a carbonate form for protection.[1][2] After activation, it is critical to keep the cathode under vacuum. If exposure to air is unavoidable, it should be for the shortest time possible, and the cathode should be stored in a desiccator with a desiccant.[1][2][3]

Q4: What is the activation process for a BaO cathode?

A4: Activation is a one-time procedure to convert the protective barium carbonate layer to the active barium oxide and to generate a free barium layer on the surface. This process involves a carefully controlled heating sequence in a high-vacuum environment. Refer to the detailed activation protocol in the "Experimental Protocols" section.

Q5: What factors can lead to the degradation of my BaO cathode?

A5: The primary causes of BaO cathode degradation are:

  • Poisoning: Reaction with residual gases in the vacuum chamber, such as water vapor, carbon dioxide, and oxygen, increases the work function and reduces emission.[5]

  • Barium Depletion: Over time and at high temperatures, the barium layer evaporates, leading to a decrease in emission.[6]

  • Mechanical Shock: Physical impact can damage the delicate BaO coating.[4]

  • Ion Bombardment: Positive ions in the vacuum system can sputter away the emissive coating.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during BaO cathode operation.

Issue 1: Low or No Electron Emission
Possible Cause Troubleshooting Steps
Incomplete Activation 1. Verify that the activation procedure was followed correctly. 2. Attempt to reactivate the cathode, carefully monitoring the vacuum pressure. See the reactivation protocol below.
Cathode Poisoning 1. Check the vacuum system for leaks and ensure the pressure is within the recommended range (≤ 5 x 10⁻⁷ torr).[3][4] 2. Identify and eliminate sources of contamination (e.g., outgassing from other components). 3. Perform a gentle bake-out of the vacuum system. 4. Attempt to reactivate the cathode.
Incorrect Operating Parameters 1. Ensure the heater current and voltage are within the manufacturer's specified range. 2. Gradually increase the heater current in small increments while monitoring the emission current.[3]
Barium Depletion (End of Life) 1. If the cathode has been in operation for an extended period, especially at high temperatures, it may have reached its end of life. 2. Consider replacing the cathode.
Electrical Connection Issues 1. Verify the integrity of all electrical connections to the cathode. 2. Check for any shorts or open circuits in the heater filament.
Issue 2: Unstable or Fluctuating Emission Current
Possible Cause Troubleshooting Steps
Poor Vacuum Conditions 1. Fluctuations in vacuum pressure can cause emission instability. Check for leaks or outgassing sources.
Surface Contamination 1. Contaminants on the cathode surface can lead to unstable emission. Consider a gentle reactivation process.
Power Supply Instability 1. Ensure the power supply for the heater is stable and providing a consistent current/voltage.
Initial Operation Drift 1. It is normal for a newly activated cathode to exhibit some drift in emission for the first 30 minutes of operation.[4] Allow the cathode to stabilize.
Issue 3: Arcing or Sparking
Possible Cause Troubleshooting Steps
High Gas Pressure 1. Arcing is often caused by a poor vacuum. Immediately turn off the cathode and check the vacuum system for leaks.
Particulate Contamination 1. Microscopic particles on the cathode or surrounding electrodes can lead to arcing. Ensure all components are thoroughly cleaned before assembly.
High Voltage Gradients 1. Check the geometry of your experimental setup to ensure there are no sharp points or areas with excessively high electric fields that could promote arcing.

Quantitative Data on Cathode Degradation

The following tables summarize key quantitative data related to BaO cathode performance and degradation.

Table 1: BaO Cathode Operating and Activation Parameters

ParameterValueUnit
Activation
Initial Vacuum≤ 1 x 10⁻⁷torr
Carbonate to Oxide Conversion Temperature~1175K
Carbonate to Oxide Conversion Duration15+minutes
Free Barium Creation Temperature~1275K
Free Barium Creation Duration30minutes
Operation
Recommended Operating Temperature1050 - 1100K
Typical Heater Current1.0 - 1.13A
Recommended Vacuum≤ 5 x 10⁻⁷torr

Data compiled from Kimball Physics ES-015 Datasheet.[4]

Table 2: Impact of Contaminants on BaO Cathode Work Function

ContaminantExposure ConditionChange in Work Function (eV)
OxygenMonolayer coverage on a barium surfaceIncrease to ~2.3
Water VaporExposure to humid airFormation of Ba(OH)₂ and BaCO₃, leading to a significant increase
Carbon DioxideExposure to CO₂Formation of BaCO₃, leading to an increase

Qualitative data indicates a significant increase in work function upon exposure to these contaminants, leading to decreased emission. Specific quantitative values are highly dependent on exposure duration and partial pressure.[5]

Experimental Protocols

Protocol 1: BaO Cathode Activation

Objective: To properly activate a new BaO cathode for optimal electron emission.

Materials:

  • New, unactivated BaO cathode

  • High-vacuum chamber (≤ 1 x 10⁻⁷ torr)

  • Stable power supply for cathode heater

  • Emission current monitoring system

Procedure:

  • System Preparation: Ensure the vacuum system is clean and has reached a base pressure of at least 1 x 10⁻⁷ torr.

  • Carbonate to Oxide Conversion:

    • With the extraction voltage off, gradually increase the heater current over a period of 15 minutes to 1.15 A.[4]

    • Monitor the vacuum pressure closely; it should not exceed 1 x 10⁻⁶ torr.[4] A pressure increase is expected as adsorbed gases are released.

    • Hold the heater current at 1.15 A for 5 minutes. The pressure should decrease as the conversion to BaO completes.[4]

  • Free Barium Creation:

    • Slowly increase the heater current to 1.24 A.[4]

    • Maintain this temperature for 30 minutes.[4]

  • Final Activation:

    • Apply a DC extraction voltage to draw an emission current approximately 10% higher than the normal operating current for 1 minute.[4]

    • Slowly reduce the heater current to the normal operating range (1.0 - 1.13 A).[4]

    • The cathode is now activated. Some minor drift in emission may occur for the first 30 minutes of operation.[4]

Protocol 2: Reactivation of a Poisoned BaO Cathode

Objective: To attempt to restore the emission of a cathode that has been poisoned by exposure to contaminants.

Procedure:

  • System Bake-out: Perform a thorough bake-out of the vacuum system to remove residual contaminants.

  • Gentle Heating: With the extraction voltage off, slowly increase the heater current to a temperature slightly below the normal operating range, while maintaining a vacuum of ≤ 1 x 10⁻⁷ torr.

  • Outgassing: Hold this temperature for several hours to allow adsorbed gases to desorb from the cathode surface.

  • Cool Down: Slowly decrease the heater current to zero.

  • Re-test Emission: After the cathode has cooled, attempt to operate it under normal conditions to check if emission has been restored. If not, a full reactivation may be necessary, but success is not guaranteed.

Protocol 3: Surface Analysis of a Degraded BaO Cathode using XPS

Objective: To identify surface contaminants and chemical changes on a degraded BaO cathode.

Procedure:

  • Sample Handling: Carefully remove the degraded cathode from the experimental setup and transfer it to the XPS vacuum chamber with minimal exposure to air.

  • Instrument Setup:

    • Use a monochromatic Al Kα or Mg Kα X-ray source.

    • Calibrate the binding energy scale using the adventitious carbon C 1s peak (284.8 eV).

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Ba 3d, O 1s, and C 1s regions. Also, acquire spectra for any unexpected elements found in the survey scan.

  • Data Analysis:

    • Ba 3d: Look for shifts in the binding energy and changes in the peak shape that may indicate the formation of Ba(OH)₂ or BaCO₃.

    • O 1s: The O 1s spectrum can show multiple components corresponding to BaO, Ba(OH)₂, and BaCO₃. Deconvolute the peaks to determine the relative amounts of each species.

    • C 1s: The presence of a significant carbonate peak in the C 1s spectrum is a clear indicator of CO₂ contamination.

Protocol 4: Depth Profiling of a Contaminated BaO Cathode using AES

Objective: To determine the thickness and composition of contaminant layers on a BaO cathode.

Procedure:

  • Sample Introduction: Introduce the cathode into the ultra-high vacuum (UHV) chamber of the AES system.

  • Initial Surface Analysis: Acquire an AES spectrum from the surface to identify the elemental composition of the outermost layer.

  • Sputter-Depth Profiling:

    • Use a low-energy argon ion beam to sputter away the surface layers.

    • Alternate between sputtering for a short duration and acquiring AES spectra.

    • Monitor the peak intensities of Ba, O, C, and any other identified contaminants as a function of sputter time.

  • Data Interpretation: The change in elemental concentrations with sputter time provides a depth profile of the contamination. The disappearance of contaminant signals and the emergence of the underlying BaO and substrate signals indicate the thickness of the contaminant layer.

Protocol 5: Outgassing Analysis of a BaO Cathode using TPD

Objective: To identify and quantify the gases desorbing from a BaO cathode as a function of temperature.

Procedure:

  • Sample Preparation: Mount the cathode in a UHV chamber equipped with a mass spectrometer.

  • Adsorption (Optional): If studying the desorption of a specific gas, expose the cathode to a known amount of that gas at a low temperature.

  • Temperature Programmed Desorption:

    • Linearly ramp the temperature of the cathode while monitoring the partial pressures of different gases with the mass spectrometer.

    • Record the partial pressure of each mass-to-charge ratio of interest as a function of temperature.

  • Data Analysis: The resulting TPD spectrum will show peaks at temperatures where specific gases desorb from the cathode surface. The area under each peak is proportional to the amount of desorbed gas. This can help identify contaminants that are released during operation and contribute to a poor vacuum.

Visualizations

G cluster_start cluster_checks cluster_solutions cluster_outcome start Low/No Emission Current check_params Check Operating Parameters (Heater I/V) start->check_params check_vacuum Check Vacuum (≤ 5x10⁻⁷ torr) check_params->check_vacuum Correct adjust_params Adjust Parameters to Spec check_params->adjust_params Incorrect check_activation Review Activation Procedure check_vacuum->check_activation Good Vacuum fix_vacuum Identify & Fix Vacuum Leak/Source check_vacuum->fix_vacuum Poor Vacuum check_history Check Cathode Age/History check_activation->check_history Properly Activated reactivate Perform Reactivation check_activation->reactivate Improperly Activated check_history->reactivate New/Recent Cathode (Possible Poisoning) replace Replace Cathode (End of Life) check_history->replace Old Cathode resolved Emission Restored adjust_params->resolved fix_vacuum->reactivate reactivate->resolved

Caption: Troubleshooting workflow for low or no emission current from a BaO cathode.

G cluster_cause cluster_process cluster_effect cluster_failure H2O Water Vapor (H₂O) Reaction Surface Reactions H2O->Reaction CO2 Carbon Dioxide (CO₂) CO2->Reaction O2 Oxygen (O₂) O2->Reaction BaO Active BaO Surface (Low Work Function) BaO->Reaction BaOH2 Ba(OH)₂ Formation Reaction->BaOH2 BaCO3 BaCO₃ Formation Reaction->BaCO3 Oxidation Increased Surface Oxidation Reaction->Oxidation WorkFunction Increased Work Function BaOH2->WorkFunction BaCO3->WorkFunction Oxidation->WorkFunction EmissionLoss Decreased Electron Emission (Cathode Poisoning) WorkFunction->EmissionLoss

Caption: Chemical degradation pathway of a BaO cathode due to common residual gases.

G cluster_start cluster_prep cluster_analysis cluster_data cluster_conclusion start Suspected Cathode Contamination remove_cathode Carefully Remove Cathode from System start->remove_cathode transfer Transfer to UHV System (Minimal Air Exposure) remove_cathode->transfer xps Perform XPS Analysis transfer->xps aes Perform AES Depth Profiling transfer->aes interpret_xps Analyze High-Resolution Spectra (Ba 3d, O 1s, C 1s) Identify Surface Species xps->interpret_xps interpret_aes Analyze Sputter Profile Determine Contaminant Layer Thickness aes->interpret_aes diagnose Diagnose Contamination Issue (e.g., Carbonate Layer, Hydroxide Formation) interpret_xps->diagnose interpret_aes->diagnose

Caption: Experimental workflow for diagnosing BaO cathode surface contamination.

References

Technical Support Center: Synthesis and Purification of Barium Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis and purification of barium monoxide (BaO).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: The most prevalent laboratory method for synthesizing this compound is the thermal decomposition of barium carbonate (BaCO₃).[1][2] This process involves heating high-purity barium carbonate in a furnace at temperatures typically ranging from 1000°C to 1450°C.[3] The reaction proceeds as follows:

BaCO₃(s) → BaO(s) + CO₂(g)[2]

Q2: What are the primary impurities in this compound synthesized by thermal decomposition of barium carbonate?

A2: The primary impurities include:

  • Unreacted Barium Carbonate (BaCO₃): Incomplete decomposition is a common source of contamination.

  • Barium Peroxide (BaO₂): This can form if the synthesis is carried out in the presence of excess oxygen at temperatures between 500°C and 820°C.[4]

  • Trace Metal Oxides: Impurities present in the starting barium carbonate, such as oxides of iron, aluminum, and silicon, may be carried over into the final product.

  • Barium Hydroxide (Ba(OH)₂): this compound is hygroscopic and readily reacts with atmospheric moisture to form barium hydroxide.[2]

Q3: My synthesized this compound is yellow. What is the likely cause and how can I fix it?

A3: A yellow tint in this compound can be attributed to the presence of barium peroxide (BaO₂) or other impurities. To prevent the formation of barium peroxide, it is crucial to control the reaction atmosphere and temperature. Conducting the thermal decomposition in a vacuum or an inert atmosphere (e.g., argon or nitrogen) can minimize the presence of oxygen. If barium peroxide has already formed, it can be decomposed back to this compound by heating the sample to temperatures above 820°C.[4]

Q4: How can I determine the purity of my synthesized this compound?

A4: Several analytical techniques can be employed to assess the purity of this compound:

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the sample, confirming the presence of BaO and detecting any crystalline impurities like BaCO₃.

  • X-ray Fluorescence (XRF): A powerful technique for elemental analysis to quantify the amount of barium and detect trace metal impurities.

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This method can be used to determine the concentration of barium and other metallic impurities after dissolving the sample in acid.[5][6]

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of unreacted barium carbonate by observing the mass loss due to the release of CO₂ upon heating.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete decomposition of barium carbonate.- Ensure the furnace temperature is within the optimal range (1000°C - 1450°C).- Increase the heating duration.- Use a finer powder of barium carbonate to increase the surface area for reaction.
Product is Contaminated with Barium Peroxide (BaO₂) Reaction with oxygen in the atmosphere.- Perform the synthesis in a vacuum or under an inert atmosphere (Ar, N₂).- If BaO₂ has formed, heat the product above 820°C to decompose it back to BaO.[4]
Product is Contaminated with Barium Hydroxide (Ba(OH)₂) Exposure to moisture from the air.- Handle and store the synthesized this compound in a dry, inert atmosphere (e.g., a glovebox).- Use desiccants during storage.
Presence of Unreacted Barium Carbonate Insufficient heating temperature or time.- Increase the decomposition temperature and/or duration.- Consider a purification step such as selective dissolution of BaO.

Quantitative Data on Purification

The following table summarizes the expected purity levels of this compound before and after applying a purification protocol involving the selective dissolution of BaO in methanol (B129727).

Analyte Purity Before Purification (%) Purity After Purification (%) Analytical Method
This compound (BaO) ~90-95>99XRD, Titration
Barium Carbonate (BaCO₃) ~5-10<0.5TGA, ICP-AES
Trace Metal Impurities (Fe, Al, Si) <0.1<0.01ICP-MS

Experimental Protocols

Protocol 1: Synthesis of this compound by Thermal Decomposition of Barium Carbonate

Materials:

  • High-purity barium carbonate (BaCO₃, >99.9%)

  • Alumina (B75360) or platinum crucible

  • Tube furnace with temperature and atmosphere control

  • Inert gas (Argon or Nitrogen) or vacuum pump

Procedure:

  • Place 10 g of high-purity barium carbonate powder into a clean, dry alumina or platinum crucible.

  • Position the crucible in the center of the tube furnace.

  • Evacuate the furnace tube with a vacuum pump or purge with a dry, inert gas (argon or nitrogen) for at least 30 minutes to remove air and moisture.

  • While maintaining the vacuum or inert atmosphere, heat the furnace to 1100°C at a rate of 10°C/min.

  • Hold the temperature at 1100°C for 4 hours to ensure complete decomposition of the barium carbonate.

  • After 4 hours, turn off the furnace and allow it to cool to room temperature under vacuum or the inert atmosphere.

  • Once at room temperature, transfer the crucible containing the synthesized this compound to a glovebox with an inert atmosphere for handling and storage.

Protocol 2: Purification of this compound by Selective Dissolution

This protocol is designed to remove unreacted barium carbonate from the synthesized this compound.

Materials:

  • Synthesized this compound

  • Anhydrous methanol

  • Schlenk flask and other appropriate glassware for air-sensitive techniques

  • Inert gas (Argon or Nitrogen)

  • Filter paper and funnel

  • Vacuum oven

Procedure:

  • Inside a glovebox, transfer the crude this compound to a Schlenk flask.

  • Add anhydrous methanol to the flask (approximately 10 mL per gram of BaO). Barium oxide is soluble in methanol, while barium carbonate is not.

  • Seal the flask and remove it from the glovebox.

  • Stir the mixture under an inert atmosphere for 1 hour at room temperature.

  • Under the inert atmosphere, filter the solution to separate the dissolved this compound from the insoluble barium carbonate.

  • The filtrate now contains the purified this compound in methanol. To recover the solid BaO, the methanol must be evaporated. This can be done under reduced pressure.

  • Dry the resulting white powder in a vacuum oven at 150°C for 2 hours to remove any residual solvent.

  • Handle and store the purified this compound in a dry, inert atmosphere.

Visualizations

SynthesisWorkflow start Start: High-Purity BaCO₃ furnace Place in Crucible and Load into Tube Furnace start->furnace purge Purge with Inert Gas (Ar/N₂) or Evacuate furnace->purge heat Heat to 1100°C for 4 hours purge->heat cool Cool to Room Temperature under Inert Atmosphere heat->cool product Crude this compound cool->product storage Handle and Store in Glovebox product->storage

Caption: Workflow for the synthesis of this compound.

PurificationWorkflow start Start: Crude BaO dissolve Dissolve in Anhydrous Methanol under Inert Atmosphere start->dissolve filter Filter to Remove Insoluble BaCO₃ dissolve->filter evaporate Evaporate Methanol from Filtrate under Reduced Pressure filter->evaporate dry Dry Purified BaO in Vacuum Oven evaporate->dry product High-Purity this compound dry->product storage Store in Glovebox product->storage

Caption: Workflow for the purification of this compound.

TroubleshootingLogic start Synthesized BaO has Impurities impurity_type Identify Impurity Type start->impurity_type unreacted_baco3 Unreacted BaCO₃ impurity_type->unreacted_baco3 XRD/TGA Analysis barium_peroxide Barium Peroxide (BaO₂) impurity_type->barium_peroxide Visual (Yellow Color) barium_hydroxide Barium Hydroxide (Ba(OH)₂) impurity_type->barium_hydroxide FTIR Analysis solution1 Increase Decomposition Temperature/Time or Purify by Selective Dissolution unreacted_baco3->solution1 solution2 Heat >820°C or Synthesize under Inert Atmosphere barium_peroxide->solution2 solution3 Handle and Store in Dry, Inert Atmosphere barium_hydroxide->solution3

Caption: Troubleshooting logic for common BaO impurities.

References

Barium Monoxide (BaO) Catalyst: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Barium Monoxide (BaO) catalysts. The focus is on identifying and resolving common issues related to catalyst deactivation and regeneration during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that cause this compound (BaO) catalyst deactivation?

A1: The deactivation of heterogeneous catalysts like this compound is a significant concern in industrial processes and laboratory experiments.[1][2] The primary causes can be classified into three main categories:

  • Chemical Deactivation (Poisoning): This occurs when impurities in the reactant stream chemically bond to the active sites of the catalyst, rendering them inactive.[2][3] For BaO catalysts, this is most commonly caused by carbon dioxide (CO2) and water vapor (H2O), which react with the basic BaO sites to form stable barium carbonate (BaCO3) and barium hydroxide (B78521), respectively.[4]

  • Thermal Deactivation (Sintering): High operating temperatures can cause the small BaO crystallites to agglomerate into larger particles.[5][6] This process, known as sintering, leads to a significant reduction in the active surface area of the catalyst, thereby lowering its overall activity.[6][7] Sintering is generally irreversible.

  • Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of substances from the fluid phase onto the catalyst's surface and within its pores.[8] In reactions involving hydrocarbons, this often manifests as "coking," where carbonaceous deposits cover the active sites and can block pores, restricting reactant access.[1][9]

Q2: What are the initial signs that my BaO catalyst may be deactivating?

A2: Observing a decline in catalyst performance is the first indication of deactivation. Key signs include:

  • A noticeable decrease in reactant conversion or product yield under constant reaction conditions.

  • A change in product selectivity, where the catalyst begins to favor the formation of undesirable byproducts.

  • The need to increase the reaction temperature or pressure to maintain the desired level of conversion.

  • An increase in the pressure drop across the catalyst bed, which can suggest fouling or coking.[10]

Q3: How does the formation of barium carbonate (BaCO3) affect the catalyst?

A3: The formation of barium carbonate is a major chemical deactivation pathway for BaO catalysts, particularly in applications like NOx storage-reduction (NSR).[4] BaO is highly basic and readily reacts with acidic gases like CO2 present in the feed stream. This reaction forms a stable and catalytically inactive BaCO3 layer on the surface, which blocks the active BaO sites from participating in the desired chemical reaction.[4] This is considered a form of chemical poisoning.[2]

Troubleshooting Guide

Q4: My catalyst's activity dropped sharply after introducing a new gas feed. What is the most probable cause?

A4: A rapid loss of activity strongly suggests chemical poisoning.[2][11] The most likely culprits are impurities in your new feed stream. For BaO catalysts, you should immediately suspect the presence of carbon dioxide (CO2) or water vapor (H2O) .[12] Even trace amounts of CO2 can react with BaO to form inactive barium carbonate.[4][13]

  • Action: Analyze your feed gas for impurities.

  • Confirmation: Use characterization techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy to detect the formation of carbonate or hydroxide species on the catalyst surface.[4][13]

Q5: My catalyst performance has been slowly declining over several high-temperature experiments. What is the likely deactivation mechanism?

A5: A gradual decline in activity during prolonged high-temperature operation (e.g., >500°C) is a classic symptom of thermal degradation, or sintering.[5][14] At elevated temperatures, the BaO nanoparticles can migrate and coalesce, forming larger particles with a lower surface-area-to-volume ratio.[6][7] This reduces the number of available active sites for the reaction.

  • Action: Review your experimental operating temperatures. If possible, explore whether the reaction can be run effectively at a lower temperature.

  • Confirmation: Measure the catalyst's surface area using the Brunauer-Emmett-Teller (BET) method and compare it to that of the fresh catalyst. A significant decrease in surface area points to sintering.[2] Transmission Electron Microscopy (TEM) can also be used to visualize the change in particle size.

Q6: I'm observing an increasing pressure drop across my fixed-bed reactor. How should I troubleshoot this?

A6: An increased pressure drop is typically caused by mechanical fouling or severe coking, where deposits block the void spaces in the catalyst bed.[1] In extreme cases, strong carbon filament buildup can cause the catalyst pellets to fracture, further plugging the reactor.[1]

  • Action: If coking is suspected, a regeneration procedure involving a controlled burn-off of the carbon deposits is necessary.

  • Confirmation: A visual inspection of the discharged catalyst may reveal carbon deposits. Thermogravimetric Analysis (TGA) can quantify the amount of coke on the catalyst.

Data Presentation: Deactivation and Regeneration

Table 1: Summary of Common Deactivation Mechanisms for BaO Catalysts.

Deactivation MechanismPrimary Cause(s)Effect on CatalystCommon Regeneration Strategy
Poisoning CO2, H2O, Sulfur Compounds[12][15]Formation of inactive species (e.g., BaCO3) blocking active sites.[4][13]Thermal Treatment (to decompose carbonates), Chemical Washing.[16][17]
Sintering High reaction temperatures (>500°C), presence of water vapor.[5]Agglomeration of BaO particles, loss of active surface area.[6]Generally irreversible; prevention is key.
Fouling (Coking) Hydrocarbon cracking/polymerization on catalyst surface.[1]Physical blockage of active sites and pores by carbon deposits.[1]Controlled oxidation (coke burn-off) with air or O2.[9]

Table 2: Characterization Techniques for Analyzing BaO Catalyst Deactivation.

TechniqueInformation ProvidedRelevance to Deactivation
BET Surface Area Analysis Measures the total surface area of the catalyst.[2]A decrease indicates sintering or pore blockage.[2]
FTIR Spectroscopy Identifies chemical species and functional groups on the surface.[4]Detects the formation of poisoning species like carbonates and bicarbonates.[4][13]
X-Ray Diffraction (XRD) Determines the crystalline phases and crystallite size.[18]Can identify the formation of new phases like BaCO3 and monitor changes in BaO crystallite size (sintering).
Thermogravimetric Analysis (TGA) Measures changes in mass with temperature.Quantifies the amount of coke or other deposits on the catalyst.
Scanning/Transmission Electron Microscopy (SEM/TEM) Provides images of the catalyst morphology and particle size.[18]Visually confirms particle agglomeration due to sintering.

Experimental Protocols

Protocol 1: Thermal Regeneration of a Carbonate-Poisoned BaO Catalyst

This protocol describes a general procedure for regenerating a BaO catalyst that has been deactivated by the formation of barium carbonate.

  • System Purge: Place the deactivated catalyst in a reactor. Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for 30 minutes at ambient temperature to remove any adsorbed reactants.

  • Temperature Ramp: While maintaining the inert gas flow, heat the reactor to a target temperature above the decomposition point of barium carbonate. BaCO3 decomposition begins around 800°C and is more rapid at higher temperatures (~1360°C).[16] A typical starting point for experimental regeneration is 700-800°C. The ramp rate should be controlled (e.g., 5-10°C/min) to ensure uniform heating.

  • Isothermal Hold: Hold the catalyst at the target temperature for 1-3 hours under inert gas flow. This allows for the complete decomposition of BaCO3 into BaO and CO2 (BaCO3 → BaO + CO2).[16] The CO2 produced will be carried out of the reactor by the inert gas stream.

  • Cooldown: After the holding period, turn off the heater and allow the catalyst to cool down to the desired reaction temperature (or ambient temperature) under the continuous flow of inert gas.

  • Reactivation: Once cooled, the catalyst is regenerated and ready for subsequent experiments.

Protocol 2: Regeneration of a Coked Catalyst by Controlled Oxidation

This protocol is for removing carbonaceous deposits (coke) from a deactivated catalyst.

  • Inert Purge: Purge the reactor containing the coked catalyst with an inert gas (e.g., Nitrogen) at the reaction temperature for 20-30 minutes to remove residual hydrocarbons.

  • Introduce Oxidant: Switch the gas feed to a diluted oxidant stream. This is typically a mixture of 1-5% Oxygen in Nitrogen. Caution: Using pure air or oxygen can cause a rapid, uncontrolled temperature increase (exotherm) due to the combustion of coke, which can permanently damage the catalyst via sintering.[9]

  • Controlled Burn-off: Slowly ramp the temperature (e.g., 2-5°C/min) while monitoring the reactor's temperature profile closely for any sharp exotherms. A common temperature range for coke burn-off is 400-600°C.[19]

  • Completion: The regeneration is complete when the concentration of CO2 in the effluent gas returns to baseline, indicating all the coke has been burned off.

  • Final Purge: Switch the feed back to an inert gas and hold for 30 minutes to purge any remaining oxygen before re-introducing the reaction feed.

Visualizations

DeactivationPathways cluster_causes Primary Causes cluster_mechanisms Deactivation Mechanism cluster_results Resulting Inactive State CO2 CO₂ Exposure Poisoning Poisoning CO2->Poisoning reacts with BaO HighTemp High Temperature (>500°C) Sintering Sintering HighTemp->Sintering induces mobility Hydrocarbons Hydrocarbon Feed Fouling Fouling / Coking Hydrocarbons->Fouling cracks/polymerizes BaCO3 Barium Carbonate (BaCO₃) Formation Poisoning->BaCO3 Agglomeration Particle Agglomeration (Reduced Surface Area) Sintering->Agglomeration Coke Coke Deposition Fouling->Coke

Caption: Key deactivation pathways for this compound catalysts.

TroubleshootingWorkflow Start Decreased Catalyst Performance Observed Cause Identify Symptom Start->Cause Rapid Rapid Activity Loss Cause->Rapid Slow Gradual Activity Loss (High Temp) Cause->Slow Pressure Increased Pressure Drop Cause->Pressure Char1 Characterization: FTIR, XRD Rapid->Char1 Suspect Poisoning Char2 Characterization: BET, TEM Slow->Char2 Suspect Sintering Char3 Characterization: TGA Pressure->Char3 Suspect Fouling Regen1 Regeneration: Thermal Treatment Char1->Regen1 Regen2 Action: Optimize Temperature (Sintering is Irreversible) Char2->Regen2 Regen3 Regeneration: Coke Burn-off Char3->Regen3

Caption: Experimental workflow for troubleshooting catalyst deactivation.

RegenerationCycle Active Active BaO Catalyst Deactivated Deactivated BaCO₃ Catalyst Active->Deactivated Deactivation (+ CO₂) Deactivated->Active Regeneration (Thermal Treatment, -CO₂)

Caption: The deactivation-regeneration cycle for a BaO catalyst poisoned by CO2.

References

Technical Support Center: Barium Monoxide (BaO) Thin Film Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the adhesion of barium monoxide (BaO) thin films.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the deposition and post-processing of BaO thin films.

Issue 1: BaO film peels or flakes off the substrate immediately after deposition.

  • Question: My BaO thin film is delaminating from the substrate right after I take it out of the deposition chamber. What are the likely causes and how can I fix this?

  • Answer: This is a common and frustrating issue, often pointing to problems at the film-substrate interface. The primary culprits are usually substrate contamination, high internal stress in the film, or a significant mismatch in the coefficient of thermal expansion (CTE) between the BaO film and the substrate.[1][2][3][4]

    Troubleshooting Steps:

    • Substrate Cleaning: The most critical factor is the cleanliness of your substrate.[1] Any organic residues, moisture, or native oxides can act as a weak boundary layer, preventing strong adhesion.[1] Implement a rigorous cleaning protocol.

    • Substrate Pre-treatment: Consider an in-situ plasma cleaning step right before deposition to remove any final traces of contaminants.[5]

    • Deposition Rate: A very high deposition rate can lead to the build-up of internal stress.[4] Try reducing the deposition rate to allow the atoms to arrange more favorably.

    • Substrate Temperature: Depositing onto a heated substrate can increase the surface mobility of the arriving BaO molecules, promoting better film growth and adhesion.[6][7] However, be mindful of the CTE mismatch. If the CTE difference between BaO and your substrate is large, cooling down from a high deposition temperature can induce significant stress, causing the film to peel.[4]

    • Adhesion Layer: If the above steps fail, consider using a thin adhesion layer (e.g., Titanium or Chromium) between your substrate and the BaO film.[8] These materials can form a strong bond with both the substrate and the oxide film.

Issue 2: The BaO film passes the initial inspection but fails an adhesion test (e.g., tape test).

  • Question: My BaO film looks good visually, but when I perform a tape test, most of it peels off. What's going wrong?

  • Answer: This indicates that while the initial adhesion is sufficient to hold the film in place, the interfacial bonding is weak. This can be due to subtle surface contamination, sub-optimal deposition parameters, or a lack of chemical bonding between the film and the substrate.

    Troubleshooting Steps:

    • Review Substrate Cleaning: Even if you have a cleaning protocol, ensure it is being followed meticulously. Re-evaluate your solvents and cleaning times. An ultrasonic bath in acetone (B3395972) followed by isopropyl alcohol is a good practice.[5]

    • Optimize Deposition Parameters: The energy of the depositing particles can significantly affect adhesion. For sputtering, for instance, adjusting the chamber pressure and power can influence the energy of the sputtered atoms.[5]

    • Consider Post-Deposition Annealing: Annealing the film after deposition can sometimes improve adhesion by promoting interdiffusion at the interface.[9] However, the annealing temperature and atmosphere must be carefully controlled to avoid unwanted reactions or crystallization that could increase stress.

Issue 3: Cracking is observed in the BaO thin film.

  • Question: My BaO thin film is exhibiting cracks across the surface. What is causing this and how can I prevent it?

  • Answer: Cracking is typically a sign of high tensile stress within the film.[1][2] This stress can arise from the deposition process itself or from a mismatch in the thermal expansion coefficients between the film and the substrate.[4]

    Troubleshooting Steps:

    • Control Film Thickness: Thicker films tend to store more internal stress.[6] If your application allows, try reducing the thickness of the BaO film.

    • Adjust Deposition Temperature: As mentioned, a high deposition temperature can lead to stress upon cooling if the CTEs are mismatched. Try lowering the substrate temperature during deposition.

    • Modify Deposition Pressure (for sputtering): In sputtering, the working gas pressure can influence the intrinsic stress of the film. Sometimes, increasing the pressure can shift the stress from tensile to compressive.

Data Presentation

Table 1: Influence of Deposition Parameters on BaO Thin Film Adhesion (Illustrative Data)

ParameterRangeEffect on AdhesionRemarks
Substrate TemperatureRoom Temp - 450°CGenerally improves with temperature up to an optimal point.[10]High temperatures can increase stress due to CTE mismatch.[4]
Deposition Rate0.1 - 2 Å/sLower rates often lead to better adhesion.[6]Very low rates can increase the chance of incorporating impurities.
Sputtering Pressure1 - 20 mTorrCan be optimized to minimize stress and improve adhesion.[5]The optimal pressure depends on the specific system.
Post-Deposition Annealing Temperature300 - 500°CCan improve adhesion by promoting diffusion at the interface.[9]Higher temperatures may lead to cracking if the heating/cooling rates are too fast.

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure

  • Initial Cleaning: Use cleanroom wipes to gently wipe the substrate surface with acetone to remove gross organic contamination.

  • Ultrasonic Bath 1 (Acetone): Place the substrates in a beaker with acetone and sonicate for 10-15 minutes.[5]

  • Ultrasonic Bath 2 (Isopropyl Alcohol): Transfer the substrates to a beaker with isopropyl alcohol (IPA) and sonicate for 10-15 minutes.

  • Rinsing: Rinse the substrates thoroughly with deionized (DI) water.

  • Drying: Dry the substrates using a nitrogen gas gun.

  • Final Step (Optional but Recommended): Perform an in-situ plasma clean (e.g., with Argon) immediately before deposition to ensure a pristine surface.[5]

Protocol 2: Tape Adhesion Test (Based on ASTM D3359)

  • Surface Preparation: Ensure the BaO thin film surface is clean and dry.

  • Tape Application: Apply a strip of pressure-sensitive tape (e.g., Scotch® Tape) to the film surface. Press the tape down firmly with a finger or a roller to ensure good contact.

  • Tape Removal: Within 90 seconds of application, pull the tape off rapidly at a 180-degree angle.

  • Inspection: Visually inspect the film and the tape for any signs of delamination. The percentage of the film remaining on the substrate is an indicator of adhesion quality.[5]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_dep Deposition cluster_post Post-Deposition cluster_troubleshoot Troubleshooting sub_clean Substrate Cleaning plasma_clean In-situ Plasma Clean sub_clean->plasma_clean Optional but Recommended deposition BaO Deposition plasma_clean->deposition annealing Annealing (Optional) deposition->annealing adhesion_test Adhesion Test annealing->adhesion_test adhesion_fail Adhesion Failure? adhesion_test->adhesion_fail adhesion_fail->sub_clean Yes adhesion_fail->deposition Yes success Good Adhesion adhesion_fail->success No logical_relationship param Deposition Parameters stress Internal Stress param->stress influences adhesion Film Adhesion stress->adhesion reduces contam Substrate Contamination contam->adhesion reduces

References

Controlling particle size in barium monoxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for barium monoxide (BaO) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling particle size during the synthesis of BaO nanoparticles.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis that can affect particle size and provides actionable solutions.

Issue 1: Uncontrolled Particle Agglomeration

  • Symptom: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) images show large, irregular clusters of particles instead of discrete nanoparticles.

  • Potential Causes & Solutions:

    • Inadequate Surfactant Concentration: The concentration of the capping agent may be too low to effectively stabilize the newly formed nanoparticles.

      • Solution: Increase the concentration of the surfactant (e.g., CTAB, PVP) in a stepwise manner. Experiment with different surfactant-to-precursor molar ratios to find the optimal concentration for your system.

    • Inefficient Stirring: Poor mixing can lead to localized areas of high supersaturation, promoting rapid, uncontrolled growth and agglomeration.

      • Solution: Ensure vigorous and consistent stirring throughout the reaction. Use a properly sized stir bar and a stir plate with reliable speed control. For larger volumes, consider mechanical overhead stirring.

    • Inappropriate pH: The pH of the reaction medium affects the surface charge of the particles, influencing their stability.

      • Solution: Optimize the pH of the reaction. For co-precipitation methods, maintaining a specific pH, often in the basic range (e.g., pH 10), can enhance electrostatic repulsion between particles and prevent agglomeration.[1]

Issue 2: Wide Particle Size Distribution

  • Symptom: Dynamic Light Scattering (DLS) data shows a high polydispersity index (PDI), or particle size analysis from microscopy images reveals a broad range of particle diameters.

  • Potential Causes & Solutions:

    • Non-uniform Nucleation and Growth: A slow or inconsistent addition of precursors can lead to multiple nucleation events over time, resulting in particles of varying ages and sizes.

      • Solution: Employ a rapid injection or dropwise addition of the precipitating agent into the precursor solution under vigorous stirring. This promotes a single, short nucleation event followed by uniform growth.

    • Temperature Fluctuations: Inconsistent temperature control during synthesis can affect the kinetics of nucleation and growth, leading to a wider size distribution.

      • Solution: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath with a PID controller) to maintain a stable temperature throughout the synthesis.

    • Ostwald Ripening: Over extended reaction or aging times, larger particles can grow at the expense of smaller ones, broadening the size distribution.

      • Solution: Optimize the reaction and aging times. Quench the reaction after the desired particle size is achieved by, for example, rapid cooling or centrifugation.

Issue 3: Inconsistent Batch-to-Batch Particle Size

  • Symptom: Significant variations in average particle size are observed between different synthesis batches, even when following the same protocol.

  • Potential Causes & Solutions:

    • Variability in Precursor Quality: Impurities or variations in the hydration state of precursor salts can affect the reaction kinetics.

      • Solution: Use high-purity precursors from a reliable supplier. Ensure consistent storage conditions to prevent hydration or degradation.

    • Atmospheric Conditions: For methods sensitive to air, such as some sol-gel or thermal decomposition processes, variations in humidity or CO2 levels can impact the outcome.

      • Solution: Conduct the synthesis under a controlled atmosphere (e.g., an inert gas like nitrogen or argon) to exclude moisture and carbon dioxide.

    • Subtle Procedural Differences: Minor, unintentional variations in parameters like addition rate, stirring speed, or temperature ramping can lead to different results.

      • Solution: Meticulously document all experimental parameters for each batch. Use automated equipment where possible (e.g., syringe pumps for precursor addition) to improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method offers the best control over BaO particle size?

Several methods can produce BaO nanoparticles, each with its own advantages for size control. The choice of method often depends on the desired size range and morphology.

  • Co-precipitation: This is a widely used, cost-effective method that allows for good control over particle size by manipulating parameters such as precursor concentration, pH, temperature, and stirring rate.[2]

  • Sol-Gel: This method offers excellent control at the molecular level, often yielding very small and uniform nanoparticles (e.g., 2-7 nm).[3] Particle size can be tuned by adjusting the type of catalyst, water-to-alkoxide ratio, and aging conditions.

  • Hydrothermal Synthesis: This technique, carried out in a sealed vessel at elevated temperature and pressure, can produce highly crystalline nanoparticles with controlled size and morphology by varying the reaction temperature, time, and precursor concentration.[4]

  • Thermal Decomposition: The particle size of BaO produced from the thermal decomposition of precursors like barium carbonate can be influenced by the calcination temperature, heating rate, and atmosphere.[5][6]

Q2: How do different barium precursors affect the final particle size?

The choice of barium precursor can influence the reaction kinetics and, consequently, the final particle size. For example, in co-precipitation, barium nitrate[2][7] and barium chloride are common precursors. The counter-ion (nitrate vs. chloride) can affect the ionic strength and complexation in the solution, thereby influencing nucleation and growth rates. In sol-gel synthesis, barium alkoxides or salts like barium acetate (B1210297) are often used. The reactivity of the precursor will dictate the hydrolysis and condensation rates, which are key to controlling particle size.

Q3: What is the role of surfactants like CTAB and PVP in controlling BaO particle size?

Surfactants, or capping agents, play a crucial role in controlling nanoparticle size and preventing agglomeration.

  • Cetyltrimethylammonium bromide (CTAB): This is a cationic surfactant that adsorbs to the surface of growing nanoparticles, providing electrostatic repulsion that prevents them from aggregating. It can also influence the growth kinetics, often leading to smaller, more uniform particles.[8][9][10][11]

  • Polyvinylpyrrolidone (PVP): This is a polymer that acts as a steric stabilizer. The long polymer chains adsorb to the nanoparticle surface, creating a physical barrier that prevents close approach and aggregation of particles. The concentration and molecular weight of PVP can be varied to control the final particle size.[8][12]

Q4: What is the optimal temperature for controlling BaO particle size?

The optimal temperature is highly dependent on the chosen synthesis method.

  • In co-precipitation , reactions are often carried out at or near room temperature to moderate the reaction rate and allow for better control over nucleation and growth. Some protocols may use slightly elevated temperatures (e.g., 70°C) to ensure complete reaction.[7]

  • In hydrothermal synthesis , higher temperatures (e.g., 150-250°C) are typically used to promote the crystallization of BaO. Within this range, temperature can be a key parameter for tuning particle size.

  • For thermal decomposition of barium carbonate, the decomposition temperature is generally high (above 800°C, with significant decomposition occurring around 1300°C).[6] The final particle size will be influenced by the calcination temperature and duration, with higher temperatures generally leading to larger particles due to sintering.

Data Presentation

Table 1: Summary of Synthesis Parameters and Resulting BaO Particle/Crystallite Sizes

Synthesis MethodBarium PrecursorPrecipitating Agent / SolventTemperature (°C)SurfactantResulting Crystallite/Particle Size (nm)Reference
Co-precipitationBarium NitrateSodium Bicarbonate400-500 (calcination)None15-16[2]
Co-precipitationBarium NitrateSodium BicarbonateNot specifiedNone~16[13]
Thermo-chemical (Co-precipitation)Barium ChlorideAmmonia (B1221849) / Water33, 55, 75None29[1]
Co-precipitationBarium ChloridePotassium HydroxideRoom TemperatureNoneAverage: 28 (range: 11-41)
Sol-GelBarium NitrateCitric Acid / Ammonia100None2.3-6.7[3]
HydrothermalNot SpecifiedNot Specified500 (calcination)None12[4]
Chemical MethodBarium NitrateSodium Hydroxide70None66.23 (crystallite), 56.7 (particle)[7]

Experimental Protocols

1. Co-precipitation Method

This protocol is adapted from a method for synthesizing BaO nanoparticles with a crystallite size of approximately 15-16 nm.[2]

  • Preparation of Solutions:

    • Prepare a 0.5 M solution of Barium Nitrate (Ba(NO₃)₂) by dissolving the appropriate amount in 100 mL of deionized water.

    • Prepare a solution of Sodium Bicarbonate (NaHCO₃) in deionized water.

  • Precipitation:

    • Continuously stir the Ba(NO₃)₂ solution using a magnetic stirrer.

    • Add the NaHCO₃ solution dropwise to the Ba(NO₃)₂ solution under vigorous stirring.

    • Continue stirring for approximately 2 hours until a white precipitate is completely formed.

  • Aging and Washing:

    • Allow the precipitate to age for 12 hours to ensure complete precipitation.

    • Separate the precipitate by centrifugation.

    • Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove impurities.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven.

    • Calcine the dried powder in a furnace at 400-500°C for 4 hours to convert the barium precursor to this compound.

2. Sol-Gel Method

This protocol is based on a method for producing BaO nanocrystals in the range of 2.3-6.7 nm.[3]

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of Barium Nitrate (Ba(NO₃)₂), Citric Acid (CA), and any dopants (e.g., Iron (III) Nitrate) in 100 mL of deionized water.

  • Gel Formation:

    • Heat the solution to 100°C on a magnetic stirrer hotplate with continuous stirring for 6 hours.

    • Add ammonia solution dropwise to maintain a pH of 7.

    • Continue heating and stirring. The solution will transform into a transparent sol and then a dry gel.

  • Combustion and Grinding:

    • Further heating will lead to the combustion of the gel, forming a powder.

    • Grind the resulting powder thoroughly.

  • Calcination:

    • Calcine the ground powder in a furnace to enhance crystallinity.

Visualizations

experimental_workflow cluster_coprecipitation Co-precipitation Workflow p1 Prepare Precursor Solutions (e.g., Ba(NO₃)₂, NaHCO₃) p2 Mix & Precipitate (Vigorous Stirring) p1->p2 Dropwise Addition p3 Age Precipitate (e.g., 12 hours) p2->p3 p4 Wash & Centrifuge (Water & Ethanol) p3->p4 p5 Dry & Calcine (e.g., 400-500°C) p4->p5 p6 BaO Nanoparticles p5->p6

Caption: Workflow for BaO nanoparticle synthesis via the co-precipitation method.

parameter_influence cluster_params Controlling Parameters center BaO Particle Size param1 pH param1->center param2 Temperature param2->center param3 Precursor Concentration param3->center param4 Stirring Rate param4->center param5 Surfactant (Type & Conc.) param5->center param6 Reaction Time param6->center

Caption: Key parameters influencing the final particle size in BaO synthesis.

References

Technical Support Center: Barium Oxide Handling and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing carbon dioxide contamination of barium monoxide (BaO).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample forming a white crust?

A1: this compound is highly reactive and readily absorbs atmospheric carbon dioxide (CO2) to form a stable white crust of barium carbonate (BaCO3)[1][2]. This is a common issue when the material is exposed to air.

Q2: How does humidity affect the rate of contamination?

Q3: What is the chemical reaction for the contamination of this compound?

A3: The reaction is a straightforward acid-base reaction where the basic this compound reacts with acidic carbon dioxide to form barium carbonate[1][2]. The balanced chemical equation is:

BaO(s) + CO₂(g) → BaCO₃(s)

Q4: At what temperature can I regenerate this compound from barium carbonate?

A4: Barium carbonate decomposes to this compound and carbon dioxide at high temperatures. The decomposition temperature is approximately 1300°C[6]. In the presence of carbon, this decomposition can occur at a lower temperature range of 800 to 1100°C[7].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly low reactivity of BaO in experiments. The BaO sample is likely contaminated with BaCO₃, which is less reactive.1. Verify the purity of your BaO sample using one of the analytical methods described below. 2. If contaminated, regenerate the BaO by thermal decomposition. 3. Always handle BaO under an inert atmosphere (glovebox or Schlenk line) to prevent further contamination.
Inconsistent experimental results with the same batch of BaO. The BaO sample may have been intermittently exposed to air, leading to varying degrees of contamination.1. Ensure that the storage container for your BaO is properly sealed and stored in a desiccator. 2. Homogenize the sample (under inert atmosphere) before use, though this will not remove existing contamination. 3. For critical experiments, use a freshly opened or regenerated batch of BaO.
White solid precipitates when dissolving BaO in a solvent. The precipitate is likely BaCO₃, which is insoluble in many solvents where BaO might be expected to react or dissolve.1. Filter the solution to remove the insoluble BaCO₃. 2. Consider if the presence of the carbonate will interfere with your downstream application. If so, a new, pure sample of BaO should be used.
Difficulty achieving a complete reaction that consumes BaO. The surface of the BaO particles may be passivated by a layer of BaCO₃, preventing the core from reacting.1. Increase the reaction temperature if the desired reaction is compatible with higher temperatures. 2. Grind the BaO sample under an inert atmosphere to expose fresh surfaces before use.

Experimental Protocols

Protocol 1: Handling this compound in an Inert Atmosphere (Glovebox)

Objective: To handle and weigh this compound while minimizing exposure to atmospheric CO₂ and moisture.

Materials:

  • This compound

  • Nitrogen or Argon-filled glovebox with an antechamber

  • Spatula

  • Weighing boat

  • Sealed container for BaO

  • Lab coat and safety glasses

Procedure:

  • Ensure the glovebox has a stable inert atmosphere with low levels of O₂ and H₂O.

  • Place the sealed container of BaO, a clean spatula, and a weighing boat into the antechamber of the glovebox.

  • Evacuate and refill the antechamber with the inert gas of the glovebox at least three times to remove atmospheric contaminants.

  • Bring the items from the antechamber into the main glovebox chamber.

  • Inside the glovebox, open the container of BaO.

  • Using the spatula, carefully transfer the desired amount of BaO to the weighing boat on a balance inside the glovebox.

  • Securely seal the BaO container.

  • Transfer the weighed BaO to your reaction vessel within the glovebox.

  • Remove all items from the glovebox via the antechamber, following the proper evacuation and refill procedure.

Protocol 2: Quantification of Barium Carbonate Contamination via Acid-Base Titrimetry

Objective: To determine the percentage of barium carbonate in a barium oxide sample.

Materials:

  • Barium oxide sample (potentially contaminated)

  • Deionized, CO₂-free water

  • Standardized 1 N Hydrochloric Acid (HCl)

  • Standardized 1 N Sodium Hydroxide (NaOH)

  • Bromphenol blue indicator solution

  • 250 mL beaker

  • Burette

  • Hot plate

Procedure:

  • Accurately weigh approximately 4 g of the barium oxide sample and record the weight.

  • Transfer the sample to a 250 mL beaker and add 50 mL of CO₂-free deionized water and mix.

  • Carefully and precisely add 50.0 mL of 1 N HCl to the beaker.

  • Heat the solution to boiling, then cool to room temperature.

  • Add a few drops of bromphenol blue indicator solution.

  • Titrate the excess HCl with 1 N NaOH until the blue endpoint is reached.

  • Record the volume of NaOH used.

  • Calculate the percentage of BaCO₃ in the sample. One milliliter of 1 N HCl corresponds to 0.0987 g of BaCO₃.

Protocol 3: Regeneration of this compound via Thermal Decomposition

Objective: To regenerate pure this compound from barium carbonate.

Materials:

  • Barium carbonate (or contaminated this compound)

  • High-temperature furnace

  • Ceramic crucible

Procedure:

  • Place the barium carbonate sample into a ceramic crucible.

  • Place the crucible in a high-temperature furnace.

  • Heat the furnace to approximately 1300°C[6].

  • Maintain this temperature until the decomposition is complete (the time will depend on the sample size).

  • Turn off the furnace and allow it to cool completely under a flow of inert gas (e.g., nitrogen or argon) to prevent re-contamination with CO₂.

  • Once at room temperature, immediately transfer the regenerated BaO to a sealed container inside a glovebox or a desiccator with an inert atmosphere.

Quantitative Data Summary

Table 1: Analytical Methods for Barium Carbonate Quantification

Method Principle Sample Preparation Instrumentation Reference
Acid-Base TitrimetryTitration of excess acid after reaction with the basic oxides and carbonates.Dissolution in a known excess of standardized acid.Standard laboratory glassware (burette, beaker).
Thermogravimetric Analysis (TGA)Measurement of weight loss upon heating as BaCO₃ decomposes to BaO and CO₂.Placement of the sample in the TGA crucible.Thermogravimetric Analyzer.[8][9][10]
X-ray Fluorescence (XRF) with Chemical SeparationXRF analysis of barium content after selective dissolution of BaCO₃.Acetic acid is used to selectively dissolve barium carbonate.X-ray Fluorescence Spectrometer.[11]

Table 2: Decomposition Temperatures for Barium Carbonate

Condition Decomposition Temperature (°C) Notes Reference
In air or inert atmosphere~1300The standard decomposition temperature.[6]
In the presence of carbon800 - 1100Carbon acts as a reducing agent, lowering the required temperature.[7]

Workflow and Logic Diagrams

Minimizng_CO2_Contamination cluster_storage Storage cluster_handling Handling cluster_verification Verification & Regeneration storage Store BaO in a tightly sealed container desiccator Place container in a desiccator or glovebox storage->desiccator glovebox Handle BaO in an inert atmosphere (Glovebox/Schlenk Line) storage->glovebox Transfer for use weighing Weigh sample within the inert environment glovebox->weighing transfer Transfer directly to the reaction vessel weighing->transfer analysis Analyze for BaCO3 contamination (e.g., TGA, Titration) transfer->analysis Before experiment contaminated Contaminated? analysis->contaminated regenerate Regenerate BaO via thermal decomposition contaminated->regenerate Yes pure_bao Use pure BaO in experiment contaminated->pure_bao No regenerate->glovebox Store regenerated BaO properly

Caption: Workflow for minimizing CO2 contamination of BaO.

References

Barium Monoxide Experimental Safety Protocols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Barium Monoxide (BaO). Adherence to these protocols is critical to ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic and corrosive compound.[1][2][3] The primary hazards include:

  • Toxicity: It is harmful if swallowed or inhaled.[3][4] Ingestion can lead to severe health effects, including gastrointestinal distress, muscle paralysis, and cardiac issues.[1]

  • Corrosivity: It causes severe skin and eye burns.[2][3][4] Contact with moisture, including humidity in the air or on the skin, can form barium hydroxide, which is corrosive.[1][5]

  • Respiratory Irritation: Inhalation of dust can irritate the nose, throat, and respiratory tract, potentially causing chemical burns and lung damage.[2][6]

Q2: What are the symptoms of this compound exposure?

A2: Symptoms can vary depending on the route of exposure:

  • Inhalation: Irritation of the nose and throat, coughing, shortness of breath, and potentially bronchitis with repeated exposure.[6]

  • Skin Contact: Irritation and burns.[1][6]

  • Eye Contact: Severe irritation, burns, and potential for vision loss.[2][6]

  • Ingestion: Nausea, diarrhea, muscle paralysis, and cardiac arrhythmia.[7] In severe cases, it can be fatal.[7]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is mandatory.[1] This includes:

  • Eye Protection: Splash goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., Neoprene).[9]

  • Body Protection: A synthetic apron or a full protective suit for larger quantities.[8]

  • Respiratory Protection: A NIOSH-approved respirator is necessary when dust is generated.[6][8]

Q4: How should this compound be stored?

A4: Proper storage is crucial to prevent reactions and maintain its integrity.

  • Store in a cool, dry, and well-ventilated area.[1][8]

  • Keep containers tightly closed to prevent moisture absorption, as it is hygroscopic.[1][5]

  • Store away from incompatible materials such as acids, carbon dioxide, and moisture.[1]

Q5: What materials are incompatible with this compound?

A5: Barium Oxide is incompatible with:

  • Acids[1][8]

  • Moisture[8][9]

  • Hydrogen sulfide[9]

  • Carbon dioxide[1]

  • Hydroxylamine[5]

Troubleshooting Guides

Scenario 1: Accidental Skin or Eye Contact

  • Issue: A researcher accidentally splashes a small amount of this compound powder on their gloved hand and a tiny amount near their eye.

  • Troubleshooting Steps:

    • Immediate Action: Immediately flush the affected eye with copious amounts of water for at least 15 minutes, holding the eyelid open.[2][4] For skin contact, immediately wash the affected area with plenty of water.[6]

    • Remove Contaminated Items: While flushing, carefully remove contaminated clothing and gloves.[8]

    • Seek Medical Attention: For any eye contact, seek immediate medical attention after flushing.[2] For skin burns, seek medical attention.[2]

    • Report the Incident: Report the incident to the laboratory supervisor and follow institutional reporting procedures.

Scenario 2: Small this compound Spill (Solid)

  • Issue: A small amount of this compound powder (less than 5 grams) is spilled on a laboratory bench.

  • Troubleshooting Steps:

    • Alert Personnel: Notify others in the immediate area of the spill.

    • Isolate the Area: Cordon off the spill area to prevent further contamination.

    • Wear Appropriate PPE: Before cleaning, ensure you are wearing the required PPE, including a respirator, gloves, and eye protection.[4]

    • Clean-up:

      • Do NOT dry sweep, as this can create airborne dust.[6]

      • Gently cover the spill with an inert absorbent material like sand.[9]

      • Carefully scoop the mixture into a designated, labeled hazardous waste container.[4][10]

      • Wipe the area with a wet cloth, being careful not to create dust. Place the cloth in the waste container.

    • Disposal: Dispose of the waste according to institutional and local regulations for hazardous waste.[3][6]

Scenario 3: A broken container of this compound is discovered.

  • Issue: A researcher finds a broken container of this compound in a storage cabinet.

  • Troubleshooting Steps:

    • Evacuate and Secure: Immediately have everyone leave the laboratory. Post warning signs on the doors to prevent entry.[11]

    • Report: Contact the designated emergency personnel (e.g., Environmental Health & Safety) and the laboratory supervisor.[11]

    • Do Not Attempt to Clean: Do not attempt to clean up a large or uncontained spill unless you are trained and equipped to do so.[6] Professional personnel should handle the cleanup.[11]

Quantitative Data Summary

ParameterValueReference
OSHA PEL (Permissible Exposure Limit) 0.5 mg/m³ (as Barium) over an 8-hour workshift[6]
NIOSH REL (Recommended Exposure Limit) 0.5 mg/m³ (as Barium) over a 10-hour workshift[6]
ACGIH TLV (Threshold Limit Value) 0.5 mg/m³ (as Barium) over an 8-hour workshift[6]
IDLH (Immediately Dangerous to Life or Health) 50 mg/m³ (as Barium)[6]
Appearance White to yellowish-white odorless powder[5][6]
Melting Point 1918°C[8]
Boiling Point 2000°C[8]
Specific Gravity 5.72 g/cm³[8]
Flammability Non-flammable[8]

Experimental Safety Protocols

1. Protocol for Handling and Weighing this compound Powder

  • Objective: To safely handle and weigh solid this compound.

  • Methodology:

    • Work within a certified chemical fume hood or a glove box to minimize inhalation exposure.

    • Ensure all required PPE is worn correctly.

    • Use a dedicated set of spatulas and weighing boats for this compound to prevent cross-contamination.

    • Handle the container of this compound carefully to avoid generating dust.

    • Transfer the desired amount of powder slowly and carefully.

    • Immediately close the this compound container after use.

    • Clean any minor spills within the fume hood immediately using a wet wipe method.

    • Decontaminate all equipment used with a suitable cleaning agent and dispose of any contaminated disposable materials as hazardous waste.

2. Protocol for Emergency Spill Response (Small Spill)

  • Objective: To safely clean up a small spill of this compound powder (less than 5 grams).

  • Methodology:

    • Alert personnel and isolate the spill area.

    • Don the appropriate PPE: respirator, chemical-resistant gloves, and safety goggles.

    • Gently cover the spill with an inert, dry material such as sand or vermiculite (B1170534) to prevent dust from becoming airborne.

    • Using a plastic scoop and brush, carefully transfer the spilled material and absorbent into a clearly labeled, sealable hazardous waste container.

    • Wipe the contaminated area with a damp cloth. Place the cloth into the same hazardous waste container.

    • Seal the container and label it with the contents ("this compound Spill Debris") and the date.

    • Arrange for proper disposal of the hazardous waste according to your institution's guidelines.

    • Wash hands thoroughly after the cleanup is complete.

Visualizations

Barium_Monoxide_Spill_Response_Workflow spill This compound Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<5g) assess->small_spill Minor large_spill Large Spill (>5g) or Unknown assess->large_spill Major alert Alert Nearby Personnel small_spill->alert evacuate Evacuate Immediate Area large_spill->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles) alert->ppe contain Cover with Inert Material (Sand) ppe->contain cleanup Carefully Scoop into Hazardous Waste Container contain->cleanup decontaminate Wipe Area with Damp Cloth cleanup->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose end End of Procedure dispose->end secure Secure the Area (Post Warnings) evacuate->secure contact_ehs Contact Environmental Health & Safety (EHS) secure->contact_ehs contact_ehs->end Barium_Monoxide_First_Aid_Protocol exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush Eyes with Water (at least 15 mins) eye_contact->flush_eyes do_not_induce_vomiting Do NOT Induce Vomiting ingestion->do_not_induce_vomiting seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical flush_skin Flush Skin with Water (at least 15 mins) remove_clothing->flush_skin flush_skin->seek_medical flush_eyes->seek_medical rinse_mouth Rinse Mouth with Water do_not_induce_vomiting->rinse_mouth rinse_mouth->seek_medical

References

Barium Monoxide Nanoparticle Stabilization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium monoxide (BaO) nanoparticles. The following information is designed to help you overcome common challenges related to nanoparticle agglomeration and achieve stable dispersions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What causes my this compound nanoparticles to agglomerate in solution?

A1: this compound (BaO) nanoparticles, like many metal oxide nanoparticles, have a high surface energy, which makes them thermodynamically unstable in dispersion. This high energy drives the particles to clump together, or agglomerate, to reduce the overall surface area exposed to the solvent. The primary forces responsible for agglomeration are van der Waals forces. Additionally, factors such as the solvent's properties, pH, and the absence of stabilizing agents can significantly contribute to this issue.

Q2: What are the main strategies to prevent the agglomeration of BaO nanoparticles?

A2: There are two primary mechanisms for stabilizing nanoparticle dispersions:

  • Electrostatic Stabilization: This method involves creating a net surface charge on the nanoparticles. This charge generates repulsive forces between the particles, preventing them from coming close enough to agglomerate. The surface charge is highly dependent on the pH of the dispersion.

  • Steric Stabilization: This strategy involves attaching long-chain molecules (polymers or non-ionic surfactants) to the surface of the nanoparticles. These molecules create a physical barrier that prevents the particles from approaching each other.[1][2][3]

A combination of both electrostatic and steric stabilization, known as electrosteric stabilization, can also be a very effective approach.

Q3: How do I choose the right surfactant for stabilizing my BaO nanoparticles?

A3: The choice of surfactant depends on the solvent system and the desired surface properties of the nanoparticles. Here are some general guidelines:

  • Ionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS, Cetyltrimethylammonium Bromide - CTAB): These are effective for electrostatic stabilization in aqueous solutions. The charged head groups of the surfactant adsorb to the nanoparticle surface, imparting a net positive or negative charge.[1]

  • Non-ionic Surfactants (e.g., Polyethylene (B3416737) Glycol - PEG, Polyvinylpyrrolidone (B124986) - PVP): These are commonly used for steric stabilization in both aqueous and non-aqueous solvents. They form a protective layer around the nanoparticles.[1][2]

  • Amphiphilic Surfactants: These have both hydrophilic and hydrophobic regions and can be versatile for various solvent systems.[1]

For BaO nanoparticles, which have basic surface hydroxyl groups, anionic surfactants that can interact with the surface may be particularly effective in aqueous media.

Q4: What is the role of pH in the stability of BaO nanoparticle dispersions?

A4: The pH of the dispersion is a critical factor in electrostatic stabilization. The surface of this compound nanoparticles in aqueous solution is covered with hydroxyl groups (-OH). These groups can be protonated or deprotonated depending on the pH, leading to a net positive or negative surface charge. The pH at which the net surface charge is zero is known as the isoelectric point (IEP). At pH values far from the IEP, the nanoparticles will have a higher surface charge and be more stable due to electrostatic repulsion. For most metal oxides, the dispersion is most stable at pH values at least 2 units away from the IEP. The exact IEP for BaO is not widely reported, but for many metal oxides, it falls in the neutral to a slightly basic range. Therefore, adjusting the pH to a more acidic or a more basic value is likely to improve stability.

Q5: Can I use polymers to stabilize BaO nanoparticles?

A5: Yes, polymers are excellent steric stabilizers. Long-chain polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) can be adsorbed or chemically grafted onto the surface of BaO nanoparticles.[2] This creates a dense polymeric layer that physically prevents the nanoparticles from aggregating. Polymer coating can also improve the biocompatibility of the nanoparticles and provide functional groups for further conjugation.

Troubleshooting Guide

Problem 1: My BaO nanoparticles immediately form visible aggregates when I add them to water.

Possible Cause Suggested Solution
Untreated Nanoparticle Surface The nanoparticles lack any stabilizing agent to counteract attractive van der Waals forces.
pH at or near the Isoelectric Point (IEP) The surface charge is minimal, leading to a lack of electrostatic repulsion.
High Nanoparticle Concentration A higher concentration increases the frequency of particle collisions, promoting agglomeration.

Solution Steps:

  • Pre-disperse with Ultrasonication: Use a probe sonicator to break up initial agglomerates. This provides a better starting point for stabilization.

  • Adjust the pH: Try adjusting the pH of the water to be more acidic (e.g., pH 4-5) or more basic (e.g., pH 9-10) before adding the nanoparticles. This will help to induce a surface charge.

  • Add a Stabilizing Agent: Introduce a surfactant or polymer to the solvent before adding the nanoparticles. Start with a low concentration and optimize as needed.

  • Work with Lower Concentrations: Attempt to disperse a smaller amount of nanoparticles in the same volume of solvent.

Problem 2: My BaO nanoparticle dispersion is stable at first but aggregates over time (hours to days).

Possible Cause Suggested Solution
Insufficient Stabilizer Concentration The amount of surfactant or polymer may not be enough to fully cover the nanoparticle surfaces.
Inappropriate Stabilizer The chosen stabilizer may have a weak interaction with the BaO surface and gradually desorb.
Changes in pH or Ionic Strength Environmental changes (e.g., absorption of atmospheric CO2) can alter the surface charge and destabilize the dispersion.

Solution Steps:

  • Increase Stabilizer Concentration: Gradually increase the concentration of the surfactant or polymer and monitor the long-term stability.

  • Try a Different Stabilizer: If increasing the concentration doesn't help, consider a stabilizer with a different functional group that may have a stronger affinity for the BaO surface. For example, if using a simple surfactant, try a polymer.

  • Buffer the Solution: Use a suitable buffer to maintain a constant pH.

  • Store in a Sealed Container: Minimize contact with the atmosphere to prevent changes in the dispersion's chemistry.

Experimental Protocols

Protocol 1: General Dispersion of BaO Nanoparticles using Ultrasonication

This protocol is a starting point for dispersing BaO nanoparticle powder in an aqueous solution.

Materials:

  • This compound Nanoparticle Powder

  • Deionized (DI) Water

  • Probe Sonicator

Procedure:

  • Weigh out the desired amount of BaO nanoparticles.

  • Add the nanoparticles to a clean glass vial.

  • Add a small amount of DI water to create a paste. Gently mix with a clean spatula.

  • Add the remaining DI water to achieve the final desired concentration.

  • Place the vial in an ice bath to dissipate heat generated during sonication.

  • Insert the tip of the probe sonicator into the dispersion, ensuring it is submerged but not touching the bottom of the vial.

  • Sonicate the dispersion in short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.

  • Visually inspect the dispersion for any remaining large aggregates.

Protocol 2: Stabilization of BaO Nanoparticles with a Surfactant (SDS)

This protocol describes the use of an anionic surfactant for electrostatic stabilization.

Materials:

  • This compound Nanoparticle Powder

  • DI Water

  • Sodium Dodecyl Sulfate (SDS)

  • Probe Sonicator

Procedure:

  • Prepare a stock solution of SDS in DI water (e.g., 1% w/v).

  • In a clean glass vial, add the desired volume of DI water and then add the SDS stock solution to achieve the desired final SDS concentration (start with a low concentration, e.g., 0.1% w/v).

  • Add the BaO nanoparticle powder to the SDS solution.

  • Follow the ultrasonication procedure described in Protocol 1.

  • Monitor the stability of the dispersion over time by visual inspection and/or particle size analysis.

Quantitative Data Summary

The following table provides illustrative data on how different stabilization strategies can affect the properties of BaO nanoparticle dispersions. Note: This data is representative and the actual values will depend on the specific experimental conditions.

StabilizerConcentration (% w/v)pHAverage Hydrodynamic Diameter (nm)Zeta Potential (mV)Stability Observation (at 24h)
None07> 1000-5.2Significant precipitation
None04850+15.8Moderate precipitation
None010700-20.5Slight precipitation
SDS0.17150-45.3Stable dispersion
SDS0.57120-55.1Very stable dispersion
PVP0.57180-10.1Stable dispersion
PEG0.57200-8.5Stable dispersion

Diagrams

experimental_workflow cluster_prep Preparation cluster_dispersion Dispersion cluster_characterization Characterization cluster_stability Stability Assessment prep Weigh BaO Nanoparticles mix Mix Powder and Solvent prep->mix solvent Prepare Solvent (with/without stabilizer) solvent->mix sonicate Ultrasonication mix->sonicate visual Visual Inspection sonicate->visual dls Particle Size (DLS) sonicate->dls zeta Zeta Potential sonicate->zeta time Monitor over Time dls->time zeta->time troubleshooting_logic start Dispersion Unstable? check_ph Adjust pH? start->check_ph Yes add_stabilizer Add Stabilizer? check_ph->add_stabilizer No Improvement success Stable Dispersion check_ph->success Improved increase_conc Increase Stabilizer Concentration? add_stabilizer->increase_conc No Improvement add_stabilizer->success Improved change_stabilizer Change Stabilizer Type? increase_conc->change_stabilizer No Improvement increase_conc->success Improved change_stabilizer->success Improved fail Further Optimization Needed change_stabilizer->fail No Improvement

References

Technical Support Center: Enhancing BaO Coated Cathode Emission Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Barium Oxide (BaO) coated cathodes.

Frequently Asked Questions (FAQs)

Q1: What is the proper handling procedure for a new BaO coated cathode?

A1: New BaO coated cathodes are shipped in a non-activated carbonate form to protect the emissive surface.[1][2] It is crucial to handle them with care to prevent mechanical shock or contamination. Always handle the cathode by its base, preferably in a cleanroom environment using powder-free gloves to avoid fingerprints or other residues.[3] Avoid touching the cathode structure itself.[3]

Q2: My new BaO cathode is not emitting electrons. What is the first step I should take?

A2: A new BaO cathode must undergo a one-time activation process before it will emit electrons.[1][2] This process converts the barium carbonate coating to the active barium oxide form. If the cathode is part of a complete electron gun system, it may have been pre-activated by the manufacturer.[1]

Q3: What are the key steps in the activation process for a BaO coated cathode?

A3: The activation process involves carefully heating the cathode in a high vacuum environment. The general steps are:

  • Initial Pump-down: Ensure a high vacuum of at least 1x10⁻⁷ torr or better.[2][3] A poorer vacuum can lead to cathode poisoning.[2]

  • Binder Removal and Carbonate Conversion: Gradually increase the heater current to raise the cathode temperature. This allows for the outgassing of binder materials and the conversion of barium carbonate to barium oxide.[4] This step should be done slowly to keep the pressure below 1x10⁻⁶ torr.[2][3]

  • Formation of Free Barium: Further increase the temperature to create free barium, which is essential for low work function and high emission.[2][3]

  • Final Activation: Apply an extraction voltage to draw a small emission current to complete the activation of the surface.[2]

Q4: My cathode's emission has significantly decreased over time. What are the likely causes?

A4: A decrease in emission can be attributed to several factors:

  • Cathode Poisoning: Exposure to residual gases in the vacuum chamber, particularly water vapor, oxygen, and carbon dioxide, can "poison" the cathode surface, increasing its work function and reducing emission.[5][6][7] Operating in a vacuum of 10⁻⁷ torr or better is recommended.[1]

  • Coating Depletion: The emissive BaO layer can be depleted over time through normal operation (evaporation) or sputtered away by ion bombardment.[1]

  • Flaking of the Coating: Exposure to moisture in the air can form hydrates, causing the BaO coating to flake off.[1][3] If exposure to air is necessary, it should be minimized, and the cathode should be stored in a dry environment or vacuum.[1][3]

Q5: What is "cathode poisoning" and how can I prevent or reverse it?

A5: Cathode poisoning is the contamination of the cathode surface, which increases its work function and reduces electron emission.[5] Common poisoning agents include water vapor, oxygen, and carbon dioxide.[5][6]

  • Prevention: The best prevention is to operate the cathode in a high vacuum (10⁻⁷ torr or better) and ensure all components in the vacuum system are properly cleaned and outgassed.[1]

  • Reversal: In some cases, short-term poisoning can be reversed by operating the cathode at a slightly elevated temperature for a period to desorb the contaminants.[5] However, long-term poisoning that leads to the formation of tungstates may be irreversible.[5]

Q6: What are the recommended operating parameters for a BaO coated cathode?

A6: Adhering to recommended operating parameters is crucial for maximizing the lifetime and performance of your BaO cathode.

Data Presentation

Table 1: Typical Operating Parameters for BaO Coated Cathodes

ParameterRecommended ValueNotes
Operating Vacuum 10⁻⁷ torr or betterEssential to prevent poisoning by residual gases.[1]
Typical Operating Temperature ~1150 KProvides a balance between emission and lifetime.[1]
Recommended Current Density 0.1 A/cm²Higher loadings can significantly reduce cathode lifetime.[1]
Work Function 1.0 - 1.8 eVDependent on the specific experimental method and surface condition.[1]
Energy Spread ~0.3 eVA key advantage for applications requiring a monoenergetic electron beam.[1]

Experimental Protocols

Protocol 1: Activation of a New BaO Coated Cathode

This protocol outlines the essential steps for the initial activation of a BaO coated cathode that is in its carbonate form.

  • System Preparation:

    • Install the new cathode in the vacuum chamber, ensuring clean handling procedures are followed.

    • Evacuate the system to a base pressure of 1x10⁻⁷ torr or better. It is critical to monitor the vacuum pressure throughout the entire activation process.[2][3]

  • Carbonate to Oxide Conversion:

    • With the extraction voltage off, begin to gradually increase the heater current. A slow ramp-up over approximately 15 minutes is recommended to allow for outgassing.[2]

    • Carefully monitor the system pressure, ensuring it does not exceed 1x10⁻⁶ torr.[2][3] A significant pressure increase may be observed as the binder materials outgas and the carbonate conversion begins.[2]

    • Continue to slowly increase the heater current until the cathode reaches a brightness temperature of approximately 1175 K.[2] Maintain this temperature for about 5 minutes to ensure the complete conversion of the carbonate to oxide. The pressure should decrease and stabilize once the conversion is complete.[2]

  • Creation of Free Barium:

    • Slowly increase the heater current further to raise the cathode temperature to a brightness of approximately 1275 K.[2] A brief pressure increase may occur.

    • Hold the cathode at this temperature for 30 minutes to allow for the diffusion of free barium to the surface.[2]

  • Final Surface Activation:

    • Reduce the heater current to the normal operating range (brightness temperature of 1050 K to 1100 K).[2]

    • Apply a DC extraction voltage to draw an emission current that is about 10% higher than your intended normal operating current.[2] Maintain this for approximately one minute, ensuring the pressure remains below 1x10⁻⁶ torr.[2]

    • Reduce the extraction voltage and heater current to your desired operating setpoints. The cathode may exhibit some initial drift in emission for the first 30 minutes of operation.[3]

Protocol 2: Characterization of Emission Efficiency

This protocol describes a method to characterize the emission performance of an activated BaO coated cathode.

  • System Setup:

    • Ensure the system is at the recommended operating vacuum of 10⁻⁷ torr or better.[1]

    • The cathode should be fully activated before starting the characterization.

  • Data Acquisition:

    • Set the heater current to a low value within the recommended operating range.

    • Apply a constant extraction voltage.

    • Record the heater current, cathode temperature (if measurable with a pyrometer), and the resulting emission current.

    • Incrementally increase the heater current in small steps. At each step, allow the temperature to stabilize before recording the measurements.

    • Continue this process through the recommended operating temperature range, being careful not to exceed the maximum rated temperature to avoid accelerated degradation.[3]

  • Data Analysis:

    • Plot the emission current as a function of the cathode temperature or heater current. This will provide the characteristic emission curve for your cathode under your specific experimental conditions.

    • This characterization can be repeated periodically to monitor the health and performance of the cathode over its lifetime.

Mandatory Visualizations

experimental_workflow Cathode Activation Workflow cluster_prep System Preparation cluster_conversion Carbonate Conversion cluster_barium Free Barium Creation cluster_final Final Activation start Start install Install Cathode start->install pump Evacuate to < 1x10⁻⁷ torr install->pump ramp_heat1 Slowly increase heater current pump->ramp_heat1 monitor_pressure1 Monitor Pressure (< 1x10⁻⁶ torr) ramp_heat1->monitor_pressure1 hold_temp1 Hold at ~1175 K for 5 min monitor_pressure1->hold_temp1 ramp_heat2 Increase heater current to ~1275 K hold_temp1->ramp_heat2 hold_temp2 Hold for 30 min ramp_heat2->hold_temp2 reduce_heat Reduce to operating temp. hold_temp2->reduce_heat apply_voltage Apply extraction voltage reduce_heat->apply_voltage draw_current Draw emission current for 1 min apply_voltage->draw_current operate Ready for Operation draw_current->operate end End operate->end

Caption: Workflow for the activation of a new BaO coated cathode.

troubleshooting_flowchart Troubleshooting Low Emission start Low or No Emission Current q_new Is the cathode new? start->q_new activate Perform Activation Protocol q_new->activate Yes q_vacuum Is vacuum < 10⁻⁷ torr? q_new->q_vacuum No activate->q_vacuum improve_vacuum Improve vacuum (check for leaks, outgas components) q_vacuum->improve_vacuum No q_temp Is cathode at operating temperature? q_vacuum->q_temp Yes improve_vacuum->q_vacuum check_heater Check heater power supply and connections q_temp->check_heater No poisoning Suspect Cathode Poisoning q_temp->poisoning Yes check_heater->q_temp reactivate Attempt reactivation/outgassing at slightly elevated temperature poisoning->reactivate end_replace Consider cathode replacement reactivate->end_replace

Caption: A logical flowchart for troubleshooting low emission issues.

References

Validation & Comparative

A Comparative Analysis of Barium Oxide and Strontium Oxide Cathode Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and vacuum electronics, the selection of cathode material is a critical determinant of device performance and longevity. Barium oxide (BaO) has traditionally been a cornerstone of thermionic cathode technology due to its low work function and high electron emission at relatively low temperatures. However, strontium oxide (SrO), often used in combination with BaO, also presents unique properties worth considering. This guide provides an objective comparison of BaO and SrO cathodes, supported by experimental data and detailed methodologies, to aid in the selection of the optimal material for specific applications.

Quantitative Performance Comparison

The following table summarizes key performance metrics for barium oxide and strontium oxide thermionic cathodes based on available experimental data. It is important to note that performance can vary depending on the specific fabrication process, substrate material, and operating conditions.

Performance MetricBarium Oxide (BaO)Strontium Oxide (SrO)Mixed BaO-SrO
Work Function (eV) 1.0 - 1.8[1]Higher than BaO[2]~1.6 - 1.9[3][4]
Operating Temperature ~750 - 800 °C (on Nickel)[5]Generally requires higher temperatures than BaO~1100 °C (on CNTs)[3]
Thermionic Emission Current Density ~1 A/cm² (average)[5]Lower than BaO at the same temperature[6]Up to 4.5 A/cm² at 1380 K (on CNTs)[7]
Lifetime Thousands of hours with proper handling[1]Data for pure SrO is limitedCan be very long (tens of thousands of hours for dispenser cathodes)[5]
Susceptibility to Poisoning High (sensitive to water vapor, CO₂)[8]Similar susceptibility to atmospheric contaminantsHigh

Experimental Protocols

Accurate and reproducible characterization of cathode performance is essential. Below are detailed methodologies for key experiments.

Work Function Measurement using the Richardson-Dushman Equation

The work function of a thermionic cathode is a measure of the minimum energy required to emit an electron from its surface. It can be determined by measuring the saturation emission current density as a function of temperature and applying the Richardson-Dushman equation.

Methodology:

  • Cathode Preparation: The cathode (BaO, SrO, or mixed oxide) is mounted in a vacuum chamber. For oxide cathodes, this typically involves coating a substrate material (e.g., nickel or tungsten) with the respective carbonate (e.g., BaCO₃ or SrCO₃) and then activating it in-situ.[9]

  • Activation: The cathode is heated to a high temperature in a high vacuum environment to decompose the carbonate into the oxide and to activate the emissive surface.[8]

  • Temperature Measurement: The cathode temperature is precisely measured using a thermocouple attached to the cathode base or through optical pyrometry.[1]

  • Emission Current Measurement: A positive voltage is applied to an anode placed in close proximity to the cathode to draw the emitted electrons. The voltage is increased until the current saturates (i.e., further increases in voltage do not significantly increase the current). This saturation current is recorded at various cathode temperatures.

  • Data Analysis (Richardson Plot): The Richardson-Dushman equation is given by: J = AGT2e-Φ/kT where:

    • J is the saturation current density.

    • AG is the Richardson constant.

    • T is the absolute temperature in Kelvin.

    • Φ is the work function in electron volts.

    • k is the Boltzmann constant.

    By rearranging the equation into the form ln(J/T²) = ln(AG) - Φ/kT, a plot of ln(J/T²) versus 1/T (a Richardson plot) will yield a straight line with a slope of -Φ/k, from which the work function Φ can be calculated.

Thermionic Emission Current Density Measurement

This experiment directly measures the electron emission capability of the cathode under specific electric field and temperature conditions.

Methodology:

  • Diode Configuration: The cathode is placed in a diode configuration with an anode in an ultrahigh vacuum chamber (typically <5 x 10⁻⁸ Torr).[7]

  • Heating and Temperature Stabilization: The cathode is heated to a desired operating temperature, which is monitored and maintained at a constant value.

  • Varying Anode Voltage: The voltage applied to the anode is swept from zero to a sufficiently high value to achieve saturation of the emission current.

  • Current-Voltage (I-V) Characteristics: The emission current is measured as a function of the applied anode voltage at different constant cathode temperatures.

  • Current Density Calculation: The saturation current is divided by the known emission area of the cathode to determine the thermionic emission current density (in A/cm²).[7]

Performance Comparison Workflow

The following diagram illustrates the logical workflow for a comprehensive comparison of barium oxide and strontium oxide cathode performance.

G cluster_materials Cathode Materials cluster_experiments Experimental Characterization cluster_performance Performance Metrics BaO Barium Oxide (BaO) WorkFunction Work Function Measurement (Richardson Plot) BaO->WorkFunction Emission Thermionic Emission Test (I-V Characteristics) BaO->Emission Lifetime Lifetime and Stability Test BaO->Lifetime SrO Strontium Oxide (SrO) SrO->WorkFunction SrO->Emission SrO->Lifetime WF_val Work Function (eV) WorkFunction->WF_val ED_val Emission Current Density (A/cm²) Emission->ED_val Temp_val Operating Temperature (°C) Emission->Temp_val LT_val Operational Lifetime (hours) Lifetime->LT_val Analysis Comparative Analysis WF_val->Analysis ED_val->Analysis LT_val->Analysis Temp_val->Analysis

References

Barium Monoxide vs. Magnesium Oxide: A Comparative Guide for Catalyst Support Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate support material is a critical determinant of a catalyst's performance, influencing its activity, selectivity, and stability. Among the alkaline earth metal oxides, barium monoxide (BaO) and magnesium oxide (MgO) are frequently employed as catalyst supports or promoters due to their basic properties and thermal stability. This guide provides an objective comparison of BaO and MgO as catalyst supports, drawing upon experimental data to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties and Catalytic Performance: A Comparative Overview

Barium oxide and magnesium oxide possess distinct physicochemical properties that translate into different catalytic behaviors. Generally, the basicity of alkaline earth metal oxides follows the order BaO > SrO > CaO > MgO. This trend in basicity often correlates with catalytic activity in base-catalyzed reactions.

While direct comparative studies across a wide range of applications are limited, available data suggests that the choice between BaO and MgO depends heavily on the specific reaction and the nature of the active metal.

Table 1: Comparison of Physicochemical Properties of BaO and MgO

PropertyBarium Oxide (BaO)Magnesium Oxide (MgO)
Formula Weight ( g/mol ) 153.3340.30
Crystal Structure Cubic (rock salt)Cubic (rock salt)
Lattice Parameter (Å) 5.5394.212
Melting Point (°C) 19232852
Basicity StrongModerate to Strong
Surface Area (m²/g) Typically lowerCan be synthesized with high surface area (e.g., >200 m²/g)
Hygroscopicity HighModerate

Performance in Key Catalytic Applications

Ammonia (B1221849) Synthesis

In the context of ammonia synthesis, particularly with ruthenium (Ru) and cobalt (Co) based catalysts, MgO is a well-established support material, often used in conjunction with a BaO promoter. MgO is recognized for its ability to maintain the robust basicity of the BaO promoter, which is crucial for its electronic promotion effect.[1][2] This synergy leads to the formation of highly active interfacial sites.

A study on Co catalysts for ammonia synthesis demonstrated a significant enhancement in activity when MgO was used as a support and promoted with BaO. The Ba-doped Co/MgO catalyst, after high-temperature reduction, showed an ammonia synthesis rate approximately 82 times higher than the undoped Co/MgO catalyst.[2]

Table 2: Catalytic Performance in Ammonia Synthesis (Co/MgO vs. Ba-Co/MgO) [2]

CatalystReduction Temp. (°C)NH₃ Synthesis Rate (mmol g⁻¹ h⁻¹) at 350°C, 1.0 MPaApparent Activation Energy (kJ mol⁻¹)
Co/MgO7000.380.4
Co/Ba/MgO5002.377.5
Co@BaO/MgO70024.651.9

Note: This table highlights the promotional effect of BaO on an MgO support, not a direct comparison of BaO and MgO as primary supports.

The role of MgO is to stabilize the BaO promoter and prevent its reaction with other components, thereby enabling effective electronic promotion of the active metal.[1]

NOx Storage and Reduction (NSR)

In NOx storage and reduction catalysis, both BaO and MgO have been investigated as storage components. A comparative study of Pt-BaO/Al₂O₃ and Pt-BaO/MgO-Al₂O₃ revealed that the addition of MgO to the alumina (B75360) support enhances the thermal stability of the catalyst. However, it also leads to the formation of more stable sulfate (B86663) species, which can be a drawback for desulfation.

Table 3: NOx Storage and Desulfation Comparison

CatalystSupportNOx Storage Capacity (Initial)Sulfur Uptake (S/Ba ratio)NOx Storage Capacity (After Sulfation)NOx Storage Capacity (After Desulfation at 600°C)
Pt-BaOAl₂O₃High~0.45Drastically DecreasedPartially Recovered
Pt-BaOMgO-Al₂O₃High~0.40Drastically DecreasedLower Recovery

This indicates that while MgO can improve thermal durability, BaO may be more advantageous in environments where sulfur poisoning is a major concern and efficient regeneration is required.

Transesterification for Biodiesel Production

In the transesterification of oils to produce biodiesel, the catalytic activity of alkaline earth metal oxides is strongly correlated with their basicity. As such, BaO generally exhibits higher activity than MgO in these reactions. The established order of basicity and catalytic activity is BaO > SrO > CaO > MgO. This makes BaO a more potent catalyst for this specific application when used as the primary catalytic species.

Experimental Protocols

Catalyst Synthesis

a) Impregnation Method (for BaO or MgO supported catalysts)

The impregnation method is a widely used technique for preparing supported catalysts.

  • Support Pre-treatment: The BaO or MgO support is calcined at a high temperature (e.g., 500-800 °C) for several hours to remove impurities and stabilize its structure.

  • Precursor Solution Preparation: A solution of the desired metal precursor (e.g., nitrate, chloride, or acetate (B1210297) salt) is prepared in a suitable solvent (often deionized water or ethanol). The concentration is calculated to achieve the target metal loading on the support.

  • Impregnation: The precursor solution is added to the support material. For incipient wetness impregnation, the volume of the solution is equal to the pore volume of the support. The mixture is then agitated to ensure uniform distribution.

  • Drying: The impregnated support is dried, typically in an oven at 100-120 °C, to remove the solvent.

  • Calcination: The dried material is calcined in air or an inert atmosphere at a specific temperature to decompose the metal precursor and form the active metal oxide phase.

  • Reduction (if applicable): For catalysts where the active phase is the metal (e.g., Ru, Co, Ni), a final reduction step is carried out in a flow of a reducing gas, such as hydrogen, at an elevated temperature.

b) Co-precipitation Method (for MgO-based catalysts)

The co-precipitation method is often used to synthesize catalysts with a high dispersion of the active metal and strong interaction with the support.

  • Precursor Solution Preparation: Aqueous solutions of the support precursor (e.g., magnesium nitrate) and the active metal precursor (e.g., nickel nitrate) are mixed in the desired molar ratio.

  • Precipitation: A precipitating agent (e.g., sodium carbonate or ammonium (B1175870) hydroxide) is added dropwise to the mixed metal salt solution under vigorous stirring to induce the co-precipitation of the metal hydroxides or carbonates. The pH and temperature are carefully controlled during this step.

  • Aging: The resulting slurry is typically aged for a period to allow for complete precipitation and crystallization.

  • Filtration and Washing: The precipitate is filtered and washed thoroughly with deionized water to remove residual ions.

  • Drying: The filter cake is dried in an oven, usually at 100-120 °C.

  • Calcination: The dried powder is calcined at a high temperature to decompose the hydroxides or carbonates and form the mixed oxide catalyst.

Catalyst Characterization

A comprehensive characterization of the synthesized catalysts is essential to understand their physicochemical properties and correlate them with catalytic performance.

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the support and the active component, and to estimate the crystallite size.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal oxide species and the interaction between the active metal and the support.

  • Temperature-Programmed Desorption (TPD): To probe the acidic or basic properties of the catalyst surface by monitoring the desorption of probe molecules like ammonia (for acidity) or carbon dioxide (for basicity).

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the active metal particles on the support.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the oxidation states of the elements.

Visualizing Experimental Workflows and Relationships

Catalyst Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a supported metal catalyst.

G cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_testing Catalytic Performance Testing prep_support Support Pre-treatment (Calcination) impregnation Impregnation / Co-precipitation prep_support->impregnation prep_solution Precursor Solution Preparation prep_solution->impregnation drying Drying impregnation->drying calcination Calcination drying->calcination reduction Reduction (optional) calcination->reduction xrd XRD reduction->xrd bet BET reduction->bet tpr TPR reduction->tpr tem TEM reduction->tem xps XPS reduction->xps activity Activity xrd->activity bet->activity tpr->activity tem->activity xps->activity selectivity Selectivity stability Stability

Caption: General workflow for catalyst synthesis, characterization, and testing.

Promoter-Support Interaction in BaO-MgO System for Ammonia Synthesis

This diagram illustrates the key interaction between the BaO promoter and the MgO support in enhancing the activity of a Ru catalyst for ammonia synthesis.

G cluster_catalyst Catalyst System Ru Ru (Active Metal) NH3 NH₃ Ru->NH3 Synthesis BaO BaO (Promoter) BaO->Ru Electronic Promotion MgO MgO (Support) MgO->BaO Maintains Basicity N2 N₂ N2->Ru Adsorption & Activation H2 H₂ H2->Ru Adsorption & Dissociation

Caption: Promoter-support interaction in Ru/BaO/MgO for ammonia synthesis.

Conclusion

The choice between this compound and magnesium oxide as a catalyst support is highly application-dependent.

  • MgO is a versatile support, particularly effective when high surface area and thermal stability are required. Its ability to form solid solutions with active metals like Ni and its synergistic interaction with promoters like BaO make it a preferred choice for applications such as ammonia synthesis and steam reforming.

  • BaO , with its stronger basicity, excels as a catalytic component in base-catalyzed reactions like transesterification. In supported catalyst systems, it often functions as a highly effective promoter, significantly enhancing the catalytic activity of the active metal.

For novel applications, a thorough evaluation of both supports is recommended, considering the specific reaction conditions, the nature of the active metal, and the desired catalytic performance. The experimental protocols and characterization techniques outlined in this guide provide a framework for such comparative studies.

References

A Researcher's Guide to Validating Barium Monoxide Phase Purity: An XRD-Centric Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the phase purity of precursor materials like barium monoxide (BaO) is a critical checkpoint for reproducible and reliable downstream applications. This guide provides a comprehensive comparison of X-ray Diffraction (XRD) with other analytical techniques for the validation of BaO phase purity. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Introduction to this compound and the Importance of Phase Purity

This compound is a key starting material in the synthesis of a wide range of advanced materials, including high-temperature superconductors, ferroelectrics, and specialized glass formulations. The presence of crystalline impurities, most commonly barium carbonate (BaCO₃) due to the reaction of BaO with atmospheric CO₂, can significantly alter the material's properties and impact the performance of the final product. Therefore, rigorous phase purity analysis is paramount.

X-ray Diffraction (XRD): The Gold Standard for Phase Identification

X-ray Diffraction is the cornerstone technique for identifying and quantifying crystalline phases in a material. By analyzing the diffraction pattern of a sample, researchers can identify the constituent crystalline phases and determine their relative abundance.

Quantitative Phase Analysis with Rietveld Refinement

For a precise quantification of phase purity, the Rietveld refinement method is a powerful tool. This technique involves fitting a calculated theoretical diffraction pattern to the experimental data, allowing for the determination of lattice parameters, crystallite size, and the weight percentage of each phase present in a mixture.

Comparative Analysis of Purity Validation Techniques

While XRD is the primary method for phase purity validation, other techniques can provide complementary information. The following table summarizes a comparison of XRD with other common analytical methods for the assessment of BaO purity.

TechniquePrincipleInformation ProvidedDetection Limit (Typical)ThroughputCost (Instrument)Key AdvantagesLimitations
XRD X-ray diffraction from crystalline planesCrystalline phase identification and quantification, lattice parameters, crystallite size0.1 - 1 wt% for crystalline impurities[1][2][3]MediumMedium-HighDirect identification and quantification of crystalline phases. Non-destructive.Lower sensitivity to amorphous phases. Requires reference patterns.
FTIR Absorption of infrared radiation by molecular vibrationsIdentification of functional groups (e.g., carbonate)High sensitivity, potentially in the sub-wt% range for strong absorbersHighLow-MediumHigh sensitivity to carbonate impurities. Fast and easy to use.Indirect quantification. Spectral overlap can be an issue.
TGA Measurement of mass change as a function of temperatureQuantification of components that decompose at specific temperatures~0.1 wt%Low-MediumMediumProvides quantitative information on thermally decomposable impurities like BaCO₃.Destructive. Does not identify the decomposition products directly.
XRF Emission of characteristic X-rays upon excitationElemental compositionppm to sub-ppm levelsHighMedium-HighProvides accurate elemental ratios (e.g., Ba/O).Cannot distinguish between different chemical phases (e.g., BaO vs. BaCO₃).
Raman Inelastic scattering of monochromatic lightVibrational modes of molecules, complementary to FTIRPhase dependentHighMedium-HighGood for distinguishing polymorphs. Can be used for in-situ analysis.Fluorescence can interfere with the signal. Can be less sensitive than FTIR for some species.

Experimental Protocols

XRD Analysis for this compound Phase Purity

Objective: To identify and quantify the crystalline phases in a this compound sample.

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source.

Sample Preparation:

  • Gently grind the BaO powder in an agate mortar and pestle to ensure a fine and homogeneous particle size (typically <10 µm).

  • Carefully back-load the powdered sample into a sample holder to minimize preferred orientation.

  • Ensure the sample surface is flat and level with the surface of the sample holder.

Data Collection:

  • Set the 2θ scan range from 20° to 80°.

  • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Set the X-ray tube voltage and current to appropriate values (e.g., 40 kV and 40 mA).

Data Analysis:

  • Perform phase identification by comparing the experimental diffraction pattern with reference patterns from a database (e.g., ICDD PDF-4+). The primary reference for tetragonal BaO is JCPDS card no. 26-0178.

  • Identify any impurity peaks, with a focus on the characteristic peaks of BaCO₃.

  • For quantitative analysis, perform Rietveld refinement using appropriate software (e.g., GSAS-II, FullProf). This will provide the weight percentage of BaO and any impurity phases.

FTIR Spectroscopy for the Detection of Barium Carbonate Impurity

Objective: To detect the presence of barium carbonate in a this compound sample.

Instrumentation: A Fourier-Transform Infrared spectrometer, typically with a DTGS detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the BaO powder directly onto the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Collection:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

  • Examine the spectrum for the characteristic absorption bands of the carbonate ion (CO₃²⁻). The most prominent peaks for BaCO₃ appear around 1450 cm⁻¹ (asymmetric stretching) and 860 cm⁻¹ (out-of-plane bending).

  • The presence and intensity of these peaks are indicative of the level of carbonate impurity.

Thermogravimetric Analysis (TGA) for Quantification of Barium Carbonate

Objective: To quantify the amount of barium carbonate in a this compound sample.

Instrumentation: A thermogravimetric analyzer capable of heating to at least 1100°C in a controlled atmosphere.

Experimental Procedure:

  • Place a known mass of the BaO sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Heat the sample from room temperature to 1100°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any metallic impurities.

  • Record the mass of the sample as a function of temperature.

Data Analysis:

  • The decomposition of BaCO₃ to BaO and CO₂ typically occurs between 800°C and 1000°C.

  • The weight loss observed in this temperature range corresponds to the loss of CO₂.

  • Calculate the weight percentage of BaCO₃ in the original sample using the following formula:

    wt% BaCO₃ = (Mass loss due to CO₂ / Initial sample mass) * (Molecular weight of BaCO₃ / Molecular weight of CO₂) * 100

Visualizing the Workflow and Comparisons

To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams have been generated using Graphviz.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_interpretation Interpretation cluster_output Results start BaO Sample grind Grinding start->grind load Sample Loading grind->load collect Data Collection load->collect process Data Processing collect->process identify Phase Identification process->identify quantify Quantitative Analysis (Rietveld Refinement) process->quantify impurities Impurity Phases identify->impurities purity Phase Purity (%) quantify->purity

Caption: Experimental workflow for XRD analysis of BaO phase purity.

Technique_Comparison cluster_main Primary Technique cluster_complementary Complementary & Alternative Techniques XRD XRD (Phase Identification & Quantification) FTIR FTIR (Functional Group ID - Carbonate) XRD->FTIR Confirms presence of carbonate TGA TGA (Quantification of Volatiles) XRD->TGA Quantifies carbonate detected by XRD XRF XRF (Elemental Composition) XRD->XRF Provides elemental context for phases Raman Raman (Vibrational Modes) FTIR->Raman Complementary vibrational info

Caption: Logical relationship between XRD and other analytical techniques.

Conclusion

For the definitive validation of this compound phase purity, X-ray Diffraction remains the most powerful and direct method , providing both qualitative and quantitative information about crystalline phases. Techniques such as FTIR and TGA serve as excellent complementary methods, offering high sensitivity for common impurities like barium carbonate and a means for their quantification. XRF provides valuable information on the elemental composition but cannot distinguish between different phases. A multi-technique approach, with XRD at its core, provides the most comprehensive and robust assessment of BaO purity, ensuring the quality and reliability of this critical precursor material in research and development.

References

A Researcher's Guide to Confirming Ba-O Bond Formation: FTIR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in materials science and drug development, the confirmation of specific chemical bonds is a foundational step in characterizing novel compounds. The formation of a Barium-Oxygen (Ba-O) bond is critical in various applications, including the development of catalysts, high-temperature superconductors, and specialized glass and ceramic materials. This guide provides an objective comparison of Fourier Transform Infrared (FTIR) spectroscopy with other common analytical techniques for the confirmation of Ba-O bonds, supported by experimental data and detailed protocols.

FTIR Spectroscopy for Ba-O Bond Analysis

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[3][4][5] The resulting spectrum acts as a molecular "fingerprint," allowing for the identification of functional groups and the confirmation of bond formation.[2]

For the Ba-O bond, the absorption of infrared radiation typically occurs in the fingerprint region of the spectrum (below 1500 cm⁻¹). The exact wavenumber can vary depending on the material's crystalline structure, morphology, and the presence of other elements.

Quantitative Data: Ba-O Vibrational Frequencies

The table below summarizes the experimentally observed FTIR absorption bands attributed to Ba-O bond vibrations from various studies. This variability highlights the importance of considering the specific chemical environment of the Ba-O bond in your sample.

Vibrational Mode Reported Wavenumber (cm⁻¹) Reference
Ba-O Stretching~692[6][7]
Ba-O Stretching691[6]
Ba-O Stretching680–880[8]
Ba-O Stretching1610[1][8]
Ba-O Stretching500-600[8]
Ba-O Stretching670-720[9]
Ba-O Bending~700[10]
Ba-O Bending727[8]
Experimental Protocol: FTIR Analysis of a Solid Sample

This protocol outlines the key steps for analyzing a solid powder sample, such as synthesized barium oxide nanoparticles, using the KBr pellet method.

  • Sample Preparation:

    • Thoroughly dry the sample to remove any adsorbed water, which can interfere with the spectrum (O-H bands appear around 3400 cm⁻¹).[7]

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the mid-IR region.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample chamber or a pure KBr pellet to subtract atmospheric CO₂ and H₂O signals.[7]

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[7]

  • Data Analysis:

    • Process the resulting spectrum (e.g., baseline correction, smoothing).

    • Identify the absorption peaks and compare their wavenumbers to the literature values for Ba-O bonds to confirm their presence.

Workflow for Ba-O Bond Confirmation using FTIR

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_confirm Confirmation Sample Synthesized Material Dry Dry Sample Sample->Dry Grind Grind with KBr Dry->Grind Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Data (e.g., Baseline Correction) SampleSpec->Process Identify Identify Peak Wavenumbers Process->Identify Compare Compare with Literature Values Identify->Compare Confirm Confirm Ba-O Bond Compare->Confirm

FTIR experimental workflow.

Alternative Techniques for Comparison

While FTIR is a direct and widely used method, a multi-technique approach is often beneficial for comprehensive material characterization. Below is a comparison of FTIR with X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and Raman Spectroscopy.

A. X-ray Diffraction (XRD)

XRD is a primary technique for determining the crystal structure, phase, and average crystallite size of a material.[7][11] It provides information about the long-range atomic order, indirectly confirming the formation of a specific compound like BaO.

  • Principle: XRD is based on the constructive interference of monochromatic X-rays scattered by the ordered atoms within a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline phase.

  • Advantages over FTIR: Provides definitive information on the crystal structure (e.g., cubic, tetragonal) and phase purity of the material.[9][11][12]

  • Limitations vs. FTIR: XRD does not directly probe the chemical bonds themselves. It is insensitive to amorphous materials and cannot provide information about molecular vibrations.

Experimental Data: XRD for Barium Oxide

Structure JCPDS Card No. Key Diffraction Peaks (2θ) Reference
Tetragonal26-0178(200), (201), (211), (102), (310), (212)[11]
Cubic74-1228(111), (200), (220), (311), (222)[12]
B. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements within a material.

  • Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and their binding energy is calculated, which is characteristic of a specific element and its chemical state.

  • Advantages over FTIR: Provides quantitative elemental composition and specific information about the oxidation states (e.g., distinguishing BaO from BaCO₃ or Ba(OH)₂).[13]

  • Limitations vs. FTIR: XPS is surface-sensitive (top few nanometers) and may not represent the bulk material. It does not provide information about the vibrational modes of chemical bonds.

Experimental Data: XPS for Barium Oxide

Region Binding Energy (eV) Reference
O 1s527.8[13]
Ba 4d₅/₂88.8[13]
Ba 4d₃/₂91.4[13]
Ba 3d₅/₂~779.6[14]
C. Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is often considered complementary to FTIR.

  • Principle: It involves inelastic scattering of monochromatic light (usually from a laser). The energy shift between the incident and scattered light corresponds to the energy of molecular vibrations. For a vibration to be Raman active, it must involve a change in the polarizability of the molecule.

  • Advantages over FTIR: Can be used for aqueous samples, as water is a weak Raman scatterer. It can often detect symmetric vibrations that are weak or absent in FTIR spectra.

  • Limitations vs. FTIR: Can be affected by sample fluorescence. The Raman signal is generally weaker than the FTIR absorption signal.

Experimental Data: Raman Spectroscopy for Barium Oxide

Compound Raman Shift (cm⁻¹) Reference
BaO127, 691, 1052[15]
BaO₂830 (O-O stretch)[15]

Comparative Guide to Analytical Techniques

The choice of technique depends on the specific information required by the researcher. The following diagram summarizes the primary application of each method in the context of characterizing BaO.

Technique_Comparison cluster_main Characterization of Ba-O Containing Materials cluster_info Information Provided FTIR FTIR Spectroscopy Vib Vibrational Modes (Bond Stretching/Bending) FTIR->Vib Directly Probes XRD X-ray Diffraction (XRD) Crystal Crystal Structure & Phase Purity XRD->Crystal Directly Probes XPS X-ray Photoelectron Spectroscopy (XPS) Chem Elemental Composition & Oxidation State XPS->Chem Directly Probes Raman Raman Spectroscopy Vib2 Complementary Vibrational Modes Raman->Vib2 Directly Probes

References

A Comparative Guide to Barium Oxide (BaO) Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the synthesis of Barium Oxide (BaO), a critical component in diverse applications ranging from advanced ceramics and catalysts to specialized glass formulations. The following sections detail common synthesis routes, presenting comparative data, in-depth experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the optimal method for their specific application.

Comparative Performance of BaO Synthesis Methods

The selection of a suitable synthesis method for BaO is contingent on desired purity, particle size, production scale, and cost considerations. High-temperature solid-state reactions are traditional routes for bulk BaO production, while wet chemical methods offer precise control over nanoparticle morphology and size.

Synthesis MethodPrecursor(s)Typical Reaction Temperature (°C)Typical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Thermal Decomposition Barium Carbonate (BaCO₃)1000 - 1450High (approaching 100)>95 (precursor dependent)Simple, scalable for industrial production.High energy consumption, potential for incomplete reaction.[1][2]
Thermal Decomposition Barium Nitrate (Ba(NO₃)₂)> 592High (approaching 100)>98 (precursor dependent)Lower decomposition temperature than carbonate, produces high purity BaO.[3][4]Release of toxic nitrogen dioxide gas.[3]
Co-precipitation Barium Nitrate (Ba(NO₃)₂), Sodium Bicarbonate (NaHCO₃)70 (synthesis), 400-500 (calcination)GoodHighSimple, cost-effective, good for large-scale nanoparticle production.[5]Purity can be affected by residual precipitating agents.
Hydrothermal Synthesis Barium Chloride (BaCl₂), Sodium Hydroxide (NaOH)~150 (in autoclave), 500 (calcination)Moderate to HighHighExcellent control over particle size and morphology, high crystallinity.[6]Requires specialized equipment (autoclave), can be a slower process.
Sol-Gel Synthesis Barium Nitrate (Ba(NO₃)₂), Citric Acid100 (gelation), >600 (calcination)GoodVery High (>99)High purity product, precise control over stoichiometry and homogeneity.[7][8]More complex procedure, involves organic precursors and solvents.[9]

Experimental Protocols

Detailed methodologies for the key synthesis techniques are provided below. These protocols are derived from established research and can be adapted based on specific laboratory conditions and desired product characteristics.

Thermal Decomposition of Barium Carbonate

This method relies on the high-temperature calcination of barium carbonate to yield barium oxide and carbon dioxide.

Materials:

  • Barium Carbonate (BaCO₃), high purity powder.

  • Alumina (B75360) or platinum crucible.

  • High-temperature furnace.

Procedure:

  • Place a known quantity of high-purity barium carbonate powder into a pre-weighed alumina or platinum crucible.

  • Place the crucible in a high-temperature furnace.

  • Heat the furnace to a temperature between 1300°C and 1450°C.[2] The exact temperature can influence the reaction rate and the properties of the resulting BaO.

  • Maintain this temperature for several hours to ensure complete decomposition of the barium carbonate. The reaction is: BaCO₃(s) → BaO(s) + CO₂(g).[1]

  • After the reaction is complete, allow the furnace to cool down to room temperature.

  • The resulting white powder is barium oxide. Store it in a desiccator to prevent reaction with atmospheric moisture and carbon dioxide.

Co-precipitation Synthesis of BaO Nanoparticles

This technique involves the precipitation of a barium precursor from a solution, followed by calcination to form BaO nanoparticles.

Materials:

  • Barium Nitrate (Ba(NO₃)₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Furnace

Procedure:

  • Prepare a 0.5 M solution of Barium Nitrate by dissolving the appropriate amount in 100 ml of deionized water with continuous stirring.[5]

  • In a separate beaker, prepare a solution of Sodium Bicarbonate.

  • Slowly add the Sodium Bicarbonate solution dropwise to the Barium Nitrate solution while stirring vigorously.

  • Allow the resulting precipitate to age for 12 hours.

  • Separate the precipitate by centrifugation and wash it multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the precipitate in an oven at 100°C.

  • Calcine the dried powder in a furnace at 400-500°C for 4 hours to obtain BaO nanoparticles.

Hydrothermal Synthesis of BaO Nanoparticles

This method utilizes a sealed, heated aqueous solution to crystallize BaO nanoparticles.

Materials:

  • Barium Chloride (BaCl₂)

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Oven

  • Furnace

Procedure:

  • Prepare aqueous solutions of Barium Chloride and Sodium Hydroxide.

  • Mix the solutions in a Teflon liner for the autoclave.

  • Seal the autoclave and heat it in an oven to the desired temperature (typically around 150°C) for a specific duration (e.g., 24 hours).[6]

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the precipitate by filtration or centrifugation, and wash it thoroughly with deionized water and ethanol.

  • Dry the product in an oven.

  • Calcine the dried powder at approximately 500°C to yield crystalline BaO nanoparticles.[6]

Sol-Gel Synthesis of BaO Nanoparticles

The sol-gel method involves the formation of a colloidal suspension (sol) that is then gelled to form a network, which is subsequently dried and calcined.

Materials:

  • Barium Nitrate (Ba(NO₃)₂)

  • Citric Acid (CA)

  • Ammonia (B1221849) solution (NH₃)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Furnace

Procedure:

  • Prepare an aqueous solution of Barium Nitrate and Citric Acid in deionized water.[7]

  • Heat the solution to around 100°C with continuous stirring.[7]

  • Add ammonia solution dropwise to adjust the pH to approximately 7.[7]

  • Continue heating until a transparent sol is formed, which then transforms into a viscous gel.

  • Dry the gel in an oven to remove the solvent.

  • Grind the dried gel into a powder.

  • Calcine the powder in a furnace at a temperature typically above 600°C to obtain pure BaO nanoparticles.[7]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis methods.

BaO_Synthesis_Comparison cluster_solid_state Solid-State Methods cluster_wet_chemical Wet Chemical Methods (for Nanoparticles) BaCO3 Barium Carbonate Heat_Decomp1 Thermal Decomposition (1000-1450°C) BaCO3->Heat_Decomp1 BaNO3_solid Barium Nitrate Heat_Decomp2 Thermal Decomposition (>592°C) BaNO3_solid->Heat_Decomp2 BaO_solid Bulk BaO Heat_Decomp1->BaO_solid Heat_Decomp2->BaO_solid Ba_precursor_sol Barium Precursor (e.g., Ba(NO₃)₂) Precipitation Co-precipitation Ba_precursor_sol->Precipitation Hydrothermal Hydrothermal Synthesis Ba_precursor_sol->Hydrothermal SolGel Sol-Gel Process Ba_precursor_sol->SolGel Intermediate Intermediate Precipitate/Gel Precipitation->Intermediate Hydrothermal->Intermediate SolGel->Intermediate Calcination Calcination (400-600°C) Intermediate->Calcination BaO_nano BaO Nanoparticles Calcination->BaO_nano

Caption: Comparative workflow of solid-state vs. wet chemical methods for BaO synthesis.

Experimental_Workflow_Wet_Chemical start Start: Precursor Solution reaction Reaction Step (Precipitation/Hydrothermal/Gelation) start->reaction separation Separation (Centrifugation/Filtration) reaction->separation washing Washing (Deionized Water/Ethanol) separation->washing drying Drying (Oven) washing->drying calcination Calcination (Furnace) drying->calcination end End: BaO Product calcination->end

Caption: General experimental workflow for wet chemical synthesis of BaO.

References

The Great Divide: BaO's Catalytic Prowess Compared to its Alkaline Earth Metal Oxide Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic performance of Barium Oxide (BaO) versus Magnesium Oxide (MgO), Calcium Oxide (CaO), and Strontium Oxide (SrO), supported by experimental data and detailed methodologies.

In the realm of heterogeneous catalysis, the choice of catalyst is paramount to the success of a chemical transformation. Among the various solid base catalysts, alkaline earth metal oxides have garnered significant attention due to their availability, low cost, and tunable basicity. This guide provides an in-depth comparison of the catalytic performance of Barium Oxide (BaO) against its lighter congeners—Magnesium Oxide (MgO), Calcium Oxide (CaO), and Strontium Oxide (SrO). The following sections will delve into quantitative performance data, detailed experimental protocols, and the underlying catalytic mechanisms to provide a clear and objective comparison for researchers in catalysis and chemical synthesis.

Performance Snapshot: A Quantitative Comparison

The catalytic activity of alkaline earth metal oxides is intrinsically linked to their basicity, which generally follows the trend BaO > SrO > CaO > MgO.[1] This trend is often reflected in their catalytic performance across various reactions. The following tables summarize key quantitative data from comparative studies.

Transesterification of Oils for Biodiesel Production

Transesterification is a widely studied reaction for benchmarking the activity of basic catalysts. The conversion of triglycerides to fatty acid methyl esters (FAME), or biodiesel, serves as a practical measure of catalytic efficacy.

CatalystOil TypeMethanol (B129727):Oil Molar RatioCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Oil Conversion (%)Reference
BaO Rapeseed Oil18:11064.53.586[2]
SrO Rapeseed Oil18:11064.53.560[2]
CaO Rapeseed Oil18:11064.53.558[2]
MgO Rapeseed Oil18:11064.53.5<5[2]
BaO Palm Oil9:1360195.2
SrO Palm Oil9:1360195.2
CaO Palm Oil9:1360177.3

Note: While BaO often exhibits the highest activity, it is crucial to consider its potential for leaching into the reaction mixture, which can be a significant drawback in terms of product purity and catalyst reusability.

Aldol (B89426) Condensation

Aldol condensation is a fundamental carbon-carbon bond-forming reaction catalyzed by bases. The performance of alkaline earth metal oxides in this reaction is also correlated with their basic strength.

CatalystReactionTemperature (°C)Reaction Time (h)Product Yield (%)Reference
MgO Citral with Acetone806~80[3]
Li/MgO Citral with Acetone80693[3]
Na/MgO Citral with Acetone806~80[3]
K/MgO Citral with Acetone806~65[3]
Cs/MgO Citral with Acetone806~55[3]

Note: Direct comparative data for BaO, SrO, and CaO in the same aldol condensation reaction is limited in the reviewed literature. However, the data for promoted MgO catalysts highlights the impact of modifying basicity on catalytic performance. The stronger basicity of BaO and SrO would suggest potentially higher activity, though this may be accompanied by challenges in controlling selectivity and preventing side reactions.

Diving Deeper: Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the comparison.

Catalyst Preparation and Characterization

1. Synthesis of BaO Nanoparticles via Co-precipitation:

  • Materials: Barium chloride (BaCl₂), Potassium hydroxide (B78521) (KOH), Deionized water.

  • Procedure:

    • Prepare a 0.1 M aqueous solution of BaCl₂ and a 0.1 M aqueous solution of KOH.

    • Slowly add the KOH solution to the BaCl₂ solution under continuous magnetic stirring at room temperature.

    • Continue stirring the resulting white suspension for 45 minutes.

    • Filter the precipitate and wash it thoroughly with deionized water to remove any remaining ions.

    • Dry the collected solid in an oven at 100 °C for 1.5 hours.

    • To obtain the final BaO nanoparticles, calcine the dried precipitate in a furnace at 500 °C for 2 hours.[3]

2. Catalyst Characterization - Temperature-Programmed Desorption of CO₂ (TPD-CO₂):

This technique is used to determine the basicity of the metal oxides.

  • Procedure:

    • Load approximately 200 mg of the catalyst into a quartz tube reactor.

    • Pretreat the sample by heating it in a flow of an inert gas (e.g., He) at a high temperature (e.g., 400 °C) for 60 minutes to remove adsorbed impurities.

    • Cool the sample to a specific adsorption temperature (e.g., 30 °C).

    • Saturate the catalyst with a flow of a CO₂/He mixture (e.g., 5% CO₂) for 30 minutes.

    • Purge the sample with a flow of inert gas for 60 minutes to remove physisorbed CO₂.

    • Heat the sample at a constant rate (e.g., 10 °C/min) in a flow of inert gas up to a high temperature (e.g., 600 °C).

    • A thermal conductivity detector (TCD) or a mass spectrometer is used to monitor the desorption of CO₂ as a function of temperature. The temperature and area of the desorption peaks provide information about the strength and number of basic sites, respectively.[4]

Catalytic Reactions

1. Transesterification of Rapeseed Oil:

  • Materials: Rapeseed oil, Methanol, Alkaline earth metal oxide catalyst (BaO, SrO, CaO, or MgO).

  • Procedure:

    • Pretreat the catalyst by heating at 700 °C under a nitrogen atmosphere for 2 hours.

    • In a batch reactor, add rapeseed oil, methanol (18:1 molar ratio to oil), and the pretreated catalyst (10 wt% of the oil).

    • Carry out the reaction at 64.5 °C with constant stirring for 3.5 hours.[2]

    • After the reaction, separate the catalyst from the product mixture by filtration.

    • Analyze the product mixture using gas chromatography (GC) to determine the conversion of rapeseed oil to fatty acid methyl esters (FAMEs).

2. Aldol Condensation of Citral with Acetone:

  • Materials: Citral, Acetone, MgO catalyst.

  • Procedure:

    • Activate the MgO catalyst by heating it under vacuum at a specific temperature.

    • In a liquid-phase batch reactor, combine citral, acetone, and the activated MgO catalyst.

    • Conduct the reaction at 353 K with vigorous stirring for 6 hours.[3]

    • After the reaction, cool the mixture and separate the solid catalyst by filtration.

    • Analyze the liquid product using gas chromatography (GC) to determine the yield of the pseudoionone (B86502) product.

Unveiling the Mechanisms: Signaling Pathways and Catalytic Cycles

Understanding the reaction mechanism at a molecular level is crucial for catalyst design and optimization. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for key reactions.

Transesterification of Triglycerides

The base-catalyzed transesterification of triglycerides proceeds through the activation of the alcohol by the basic sites on the metal oxide surface.

Transesterification_Cycle cluster_catalyst Catalyst Surface Catalyst M-O (Metal Oxide) Methoxide Methoxide Ion (CH3O⁻) Methanol Methanol (CH3OH) Methanol->Methoxide Proton abstraction by basic site (O²⁻) Triglyceride Triglyceride Methoxide->Triglyceride Nucleophilic attack Diglyceride Diglyceride + FAME Triglyceride->Diglyceride Intermediate formation and rearrangement Monoglyceride Monoglyceride + FAME Diglyceride->Monoglyceride Repeats Glycerol Glycerol + FAME Monoglyceride->Glycerol Repeats Glycerol->Catalyst Catalyst regeneration

Caption: Base-catalyzed transesterification cycle.

Aldol Condensation on MgO Surface

The aldol condensation on an MgO surface involves the formation of an enolate intermediate through the abstraction of an α-proton from a carbonyl compound.

Aldol_Condensation_Cycle cluster_surface MgO Surface MgO Mg²⁺-O²⁻ Enolate Enolate Intermediate MgO->Enolate α-Proton abstraction by O²⁻ Ketone Ketone (R-CO-CH3) Ketone->MgO Adsorption Aldehyde Aldehyde (R'-CHO) Enolate->Aldehyde Nucleophilic attack on carbonyl Adduct β-Hydroxy Ketone Product α,β-Unsaturated Ketone Adduct->Product Dehydration (E1cB) Product->MgO Desorption

Caption: Aldol condensation mechanism on an MgO surface.

NO Oxidation on BaO-containing Catalysts

In NOx storage and reduction catalysts, BaO plays a crucial role in trapping NOx species, primarily through the oxidation of NO to NO₂.

NO_Oxidation_Cycle cluster_catalyst Catalyst Surface Pt Pt site NO2_gas NO₂ (gas) Pt->NO2_gas NO Oxidation BaO BaO site Nitrate Barium Nitrate (Ba(NO₃)₂) BaO->Nitrate Nitrate formation NO_gas NO (gas) NO_gas->Pt Adsorption O2_gas O₂ (gas) O2_gas->Pt Adsorption & Dissociation NO2_gas->BaO Adsorption & Storage

Caption: Simplified workflow of NO oxidation and storage on a Pt/BaO catalyst.

Conclusion

The catalytic performance of alkaline earth metal oxides is a direct consequence of their inherent basicity, with BaO generally exhibiting the highest activity in base-catalyzed reactions. This guide has provided a comparative overview of BaO versus MgO, CaO, and SrO, supported by quantitative data from transesterification and aldol condensation reactions. Detailed experimental protocols have been outlined to aid in the replication and further investigation of these catalytic systems. The provided mechanistic diagrams offer a visual representation of the key steps involved in these important chemical transformations. While BaO's high activity is a significant advantage, researchers must also consider practical aspects such as catalyst stability, leaching, and potential toxicity when selecting the optimal catalyst for a specific application. Further research focusing on enhancing the stability of BaO-based catalysts and exploring their application in a wider range of organic transformations will undoubtedly continue to be a fruitful area of investigation.

References

Doped vs. Undoped Barium Oxide: A Comparative Guide to Photocatalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of efficient and robust photocatalysts is a cornerstone of advancements in environmental remediation and sustainable chemical synthesis. Barium oxide (BaO), a simple alkaline earth metal oxide, has emerged as a promising photocatalytic material. This guide provides an objective comparison of the photocatalytic performance of doped versus undoped BaO, supported by experimental data, to inform material selection and experimental design in your research endeavors.

Quantitative Performance Comparison

Doping BaO with other elements has been shown to significantly enhance its photocatalytic activity. The following table summarizes key performance indicators for undoped BaO and Neodymium-doped BaO (Nd-doped BaO) in the photodegradation of malachite green dye.

ParameterUndoped BaONd-doped BaOReference
Dye Degradation Efficiency (120 min) 86.6%96.4%[1][2]
Band Gap Energy 3.7 eV3.4 eV[1][2]
Activation Energy 22.5 kJ/mol16.5 kJ/mol[1][2]
Crystallite Size 10.50 nm10.04 nm[1][2]

Key Insights:

  • Enhanced Efficiency: Nd-doped BaO demonstrates a marked improvement in the degradation of malachite green dye compared to its undoped counterpart.[1][2]

  • Reduced Band Gap: The introduction of Neodymium narrows the band gap of BaO, allowing it to absorb a broader spectrum of light, which is a crucial factor for enhanced photocatalytic activity.[1][2]

  • Lower Activation Energy: The lower activation energy of Nd-doped BaO suggests a more favorable reaction pathway for the photocatalytic process.[1][2]

Experimental Protocols

The following methodologies are based on the synthesis and photocatalytic evaluation of undoped and Nd-doped BaO nanoparticles.[1][2][3]

Synthesis of Nanoparticles (Co-Precipitation Method)

1. Undoped BaO Nanoparticles:

  • A 1 M solution of sodium hydroxide (B78521) (NaOH) is added to a 0.5 M solution of barium nitrate (B79036) [Ba(NO₃)₂].

  • The mixture is stirred at room temperature for 2 hours.

  • The resulting solution is left undisturbed for 8 hours to allow for the formation of a precipitate.

  • The precipitate is washed multiple times with double-distilled water to remove impurities.

  • The washed precipitate is dried in an oven at 80 °C.

  • Finally, the dried powder is calcined at 500 °C for 2 hours to obtain BaO nanoparticles.[3]

2. Nd-doped BaO Nanoparticles:

  • A 0.05 M solution of neodymium nitrate [Nd(NO₃)₃·6H₂O] is mixed with a solution of barium nitrate [Ba(NO₃)₂].

  • A 1 M NaOH solution is then added to the mixture, which is subsequently stirred at room temperature for 2 hours.

  • The solution is allowed to stand for 8 hours to form a precipitate.

  • The precipitate is washed thoroughly with double-distilled water.

  • The product is dried in an oven at 80 °C.

  • The final step is calcination at 500 °C for 2 hours to yield Nd-doped BaO nanoparticles.[3]

Photocatalytic Activity Evaluation
  • Reaction Setup: 20 mg of the synthesized nanoparticles (either undoped or Nd-doped BaO) are added to 100 ml of a 50 ppm malachite green dye solution in double-distilled water.

  • Equilibrium Establishment: The suspension is stirred in the dark for 30 minutes to establish an adsorption-desorption equilibrium between the photocatalyst and the dye.

  • Photoreaction: The reaction mixture is then exposed to a light source (e.g., a lamp simulating solar irradiation) under continuous stirring.

  • Sampling and Analysis: A 5 ml sample is withdrawn at regular intervals. The catalyst is separated from the sample by centrifugation. The concentration of the malachite green dye in the supernatant is determined using a UV-Visible spectrophotometer by measuring the absorbance at its characteristic wavelength.

  • Degradation Efficiency Calculation: The percentage of dye degradation is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial dye concentration and Cₜ is the dye concentration at time 't'.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying photocatalytic mechanism, the following diagrams are provided.

Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis (Co-Precipitation) cluster_photocatalysis Photocatalytic Activity Testing prep_undoped Prepare Ba(NO₃)₂ Solution add_naoh Add NaOH Solution prep_undoped->add_naoh prep_doped Prepare Ba(NO₃)₂ + Nd(NO₃)₃ Solution prep_doped->add_naoh stir Stir (2h) add_naoh->stir precipitate Precipitate (8h) stir->precipitate wash_dry Wash & Dry (80°C) precipitate->wash_dry calcine Calcine (500°C, 2h) wash_dry->calcine undoped_bao Undoped BaO NPs calcine->undoped_bao From pure Ba(NO₃)₂ doped_bao Nd-doped BaO NPs calcine->doped_bao From mixed nitrates add_catalyst Add 20mg of BaO or Nd-doped BaO undoped_bao->add_catalyst doped_bao->add_catalyst prepare_dye Prepare Malachite Green Solution (50 ppm) prepare_dye->add_catalyst dark_stir Stir in Dark (30 min) add_catalyst->dark_stir light_irrad Irradiate with Light dark_stir->light_irrad sampling Sample at Intervals light_irrad->sampling centrifuge Centrifuge sampling->centrifuge uv_vis UV-Vis Spectroscopy centrifuge->uv_vis calc_eff Calculate Degradation Efficiency uv_vis->calc_eff

Caption: Experimental workflow for synthesis and photocatalytic testing.

Proposed Photocatalytic Mechanism

G cluster_mechanism Photocatalysis on BaO Surface light Light (hν) bao BaO Nanoparticle light->bao cb Conduction Band (e⁻) bao->cb vb Valence Band (h⁺) bao->vb o2 O₂ cb->o2 Reduction h2o H₂O vb->h2o Oxidation o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad oh_rad •OH (Hydroxyl Radical) h2o->oh_rad dye Malachite Green Dye oh_rad->dye Oxidizes o2_rad->dye Oxidizes degraded Degraded Products (CO₂, H₂O, etc.) dye->degraded

Caption: General mechanism of photocatalytic dye degradation.

References

A Comparative Guide to BaO-Based and Noble Metal Catalysts in Emission Control and Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, cost-effective, and stable catalysts is a cornerstone of chemical research and industrial applications. This guide provides an objective comparison of barium oxide (BaO)-based catalysts and traditional noble metal catalysts, focusing on their performance in two critical areas: NOx storage and reduction (NSR) for emission control and methane (B114726) oxidation. While direct head-to-head comparisons of standalone BaO catalysts with noble metal catalysts are scarce in publicly available literature, this guide synthesizes available data to illuminate the distinct roles and efficiencies of BaO as a crucial catalyst component versus noble metals as the primary active phase.

Data Presentation: At a Glance

The following tables summarize the quantitative performance of BaO-containing and noble metal catalysts in NOx storage and reduction and methane oxidation, based on experimental data from various studies.

Table 1: Performance Comparison in NOx Storage and Reduction (NSR)
Catalyst CompositionRole of BaOKey Performance MetricsOperating Temperature (°C)ReductantKey Findings
Pt/BaO/Al₂O₃ NOx Storage ComponentHigh NOx storage capacity; High N₂ selectivity (95-100%)[1]200 - 450H₂, CO, HydrocarbonsBaO effectively stores NOx as nitrates, which are then reduced by the noble metal.[2][3][4] The presence of BaO can decrease the formation of NO₂ compared to Pt/Al₂O₃ alone.[2][3][5][6]
Pd/BaO/Al₂O₃ NOx Storage ComponentHigher NOx storage capacity than Pt/BaO/Al₂O₃ at 300°C.[7]300 - 400C₃H₆At 400°C, Pt/BaO/Al₂O₃ shows slightly higher NOx storage.[7]
Pt/Al₂O₃ N/A (Noble Metal Only)Lower NOx storage capacity compared to Pt/BaO/Al₂O₃.[8]250 - 450H₂, CO, HydrocarbonsPrimarily acts as an oxidation/reduction catalyst. The addition of BaO significantly enhances NOx storage.[2][3][5][6]
BaO/Al₂O₃ Primary Storage MaterialCan store NOx, but the efficiency is lower without a noble metal to catalyze NO oxidation to NO₂.300 - 400N/AThe presence of Pt is essential for the efficient reduction of stored nitrates.[9]
Table 2: Performance Comparison in Methane Oxidation
Catalyst CompositionRole of BaOKey Performance Metrics (T₅₀/T₉₀ in °C)¹Operating Temperature (°C)Key Findings
Rh/BaO-MnOx PromoterT₅₀: 279, T₉₀: 350[10]250 - 400BaO promotes the catalytic activity of MnOx. The addition of Rh significantly lowers the light-off temperature.[10]
BaO-MnOx PromoterT₅₀: ~330, T₉₀: 427[11]300 - 500BaO enhances the oxygen mobility and reduction features of MnOx, improving catalytic efficiency.[11][12]
Pd/Al₂O₃ Support StabilizerT₅₀: ~350-400200 - 500PdO is generally considered the active phase for methane oxidation.[13][14][15] The addition of BaO can stabilize the alumina (B75360) support.[16]
Pt/Al₂O₃ N/A (Noble Metal Only)T₅₀: ~400-450250 - 550Generally less active than Pd/Al₂O₃ for methane oxidation under lean conditions.[13]

¹ T₅₀ and T₉₀ refer to the temperatures at which 50% and 90% methane conversion is achieved, respectively.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

NOx Storage and Reduction over Pt/BaO/Al₂O₃

1. Catalyst Preparation: The Pt/BaO/Al₂O₃ catalyst is typically prepared via incipient wetness impregnation.

  • First, γ-Al₂O₃ is impregnated with an aqueous solution of a barium salt (e.g., barium nitrate).

  • The sample is then dried and calcined.

  • Subsequently, the BaO/Al₂O₃ support is impregnated with a solution of a platinum precursor (e.g., tetraammineplatinum(II) nitrate).

  • The final catalyst is dried and calcined again.[17]

2. Experimental Setup: The catalytic performance is evaluated in a fixed-bed flow reactor.

  • A monolith washcoated with the catalyst is placed inside a quartz tube reactor.[4]

  • The reactor is heated by a furnace, and the temperature is monitored by thermocouples placed before and after the catalyst bed.

  • The feed gas composition is controlled by mass flow controllers.

  • The effluent gas is analyzed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy and mass spectrometry to determine the concentrations of NOx, N₂, NH₃, and other products.[4]

3. NSR Cycling: The experiment involves cycling between lean and rich conditions.

  • Lean Phase (NOx Storage): The catalyst is exposed to a gas mixture containing NO, O₂, and a balance gas (e.g., N₂) to simulate lean engine exhaust. This phase typically lasts for 60-90 seconds.

  • Rich Phase (NOx Reduction): The feed is switched to a rich mixture containing a reductant (e.g., H₂, CO, or hydrocarbons) and a balance gas. This phase is shorter, typically 5-10 seconds.[4]

  • The cycle is repeated at various temperatures to determine the catalyst's performance across a range of conditions.

Methane Oxidation over Pd/Al₂O₃

1. Catalyst Preparation: The Pd/Al₂O₃ catalyst is prepared by incipient wetness impregnation.

  • A γ-Al₂O₃ support is impregnated with an aqueous solution of a palladium salt (e.g., palladium(II) nitrate).[15][17]

  • The mixture is dried and then calcined in air at a high temperature (e.g., 500°C) to decompose the precursor and form palladium oxide nanoparticles on the alumina support.[15][17]

2. Experimental Setup: The catalytic activity is measured in a fixed-bed flow reactor.

  • A packed bed of the catalyst is placed in a quartz reactor.

  • The reactor is heated, and the temperature is controlled and monitored.

  • A feed gas mixture of methane, oxygen, and a balance gas (e.g., N₂ or He) is passed through the catalyst bed at a specific gas hourly space velocity (GHSV).[18]

  • The product stream is analyzed using a gas chromatograph (GC) or a mass spectrometer to determine the methane conversion and the selectivity towards CO₂ and other products.

3. Activity Measurement:

  • The catalyst is often pre-treated in a flow of inert gas or a reducing agent at an elevated temperature.

  • The catalytic activity is then measured by ramping the temperature and monitoring the methane conversion.

  • Light-off curves are generated by plotting the methane conversion as a function of temperature to determine T₅₀ and T₉₀ values.[13]

Visualizing the Processes

Diagrams created using Graphviz (DOT language) illustrate the key mechanisms and workflows discussed.

NOx_Storage_and_Reduction cluster_lean Lean Phase (NOx Storage) cluster_rich Rich Phase (NOx Reduction) NO_in NO (gas) Pt_site Pt surface NO_in->Pt_site O2_in O₂ (gas) O2_in->Pt_site NO2_gas NO₂ (gas) Pt_site->NO2_gas Oxidation BaO_site BaO surface NO2_gas->BaO_site Adsorption BaNO32 Ba(NO₃)₂ (stored) BaO_site->BaNO32 Nitrate Formation Reductant_in Reductant (H₂, CO) Pt_site_rich Pt surface Reductant_in->Pt_site_rich BaNO32_release Ba(NO₃)₂ NOx_released NOx (gas) BaNO32_release->NOx_released Decomposition NOx_released->Pt_site_rich N2_out N₂ (gas) Pt_site_rich->N2_out Reduction H2O_CO2_out H₂O, CO₂ (gas) Pt_site_rich->H2O_CO2_out

Caption: NOx Storage and Reduction (NSR) Cycle.

Methane_Oxidation_Workflow Start Catalyst Preparation (e.g., Impregnation) Catalyst_Characterization Catalyst Characterization (XRD, BET, TEM) Start->Catalyst_Characterization Reactor_Setup Fixed-Bed Reactor Setup Start->Reactor_Setup Pretreatment Catalyst Pre-treatment (Calcination/Reduction) Reactor_Setup->Pretreatment Reaction Introduce Reactant Gases (CH₄, O₂) Pretreatment->Reaction Temp_Control Temperature Programming (Ramping) Reaction->Temp_Control Analysis Effluent Gas Analysis (GC, MS) Temp_Control->Analysis Data_Processing Calculate Conversion & Selectivity Analysis->Data_Processing End Performance Evaluation (Light-off Curves) Data_Processing->End

References

Comparative Toxicity of Barium Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the toxicity of various barium compounds, with a focus on experimental data relevant to researchers, scientists, and drug development professionals. The information is presented to facilitate an objective comparison of the toxic profiles of these compounds.

Quantitative Toxicity Data

The acute toxicity of barium compounds is largely dependent on their solubility in water and acidic solutions, which determines the bioavailability of the toxic barium ion (Ba²⁺). Soluble salts such as barium chloride and barium carbonate (which becomes soluble in gastric acid) are significantly more toxic than their insoluble counterparts like barium sulfate.[1][2]

The following table summarizes the median lethal dose (LD50) values for several barium compounds from studies conducted in rats and mice.

Barium CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference
Barium ChlorideRatOral (gavage)132 - 277[1]
Barium CarbonateRatOral (gavage)418
Barium FluorideRatOral250
Barium ChlorideMouseDrinking Water~450 (in 90 days)[1]

Experimental Protocols

Detailed methodologies for key toxicological studies are provided below to allow for replication and critical evaluation of the findings.

NTP Technical Report 432: Barium Chloride Dihydrate in Drinking Water

This study investigated the toxicity and carcinogenicity of barium chloride dihydrate in F344/N rats and B6C3F1 mice.[3][4][5][6]

  • Test Substance: Barium chloride dihydrate (99% pure).

  • Animals: F344/N rats and B6C3F1 mice, 60 males and 60 females per group.

  • Administration: Barium chloride dihydrate was administered in the drinking water at concentrations of 0, 500, 1,250, or 2,500 ppm for 2 years.[5][6]

  • Dosage Calculation: Average daily doses were calculated based on water consumption and body weights. For male rats, this corresponded to 15, 30, or 60 mg barium/kg body weight, and for female rats, 15, 45, or 75 mg barium/kg body weight. For male mice, the doses were 30, 75, or 160 mg barium/kg body weight, and for female mice, 40, 90, or 200 mg barium/kg body weight.[5][6]

  • Observations: Animals were observed twice daily for mortality and morbidity. Body weights and water consumption were recorded weekly for the first 13 weeks and then monthly. At 15 months, blood was collected for hematology and clinical chemistry. A complete necropsy and histopathological examination of major tissues and organs were performed at the end of the study.[6]

Borzelleca et al. (1988): Short-Term Oral Toxicity of Barium Chloride

This study evaluated the acute and short-term oral toxicity of barium chloride in Sprague-Dawley rats.[1][7][8]

  • Test Substance: Barium chloride.

  • Animals: Male and female Sprague-Dawley rats.

  • Administration: For the acute study, a single dose was administered by oral gavage. For the 10-day study, daily doses were administered by oral gavage.

  • Dosage: In the single-dose study, 15 out of 20 animals died after receiving 198 mg barium/kg. In the 10-day study, a non-significant increase in mortality was observed at the same dose.[7]

  • Observations: Included monitoring for mortality, clinical signs of toxicity, body weight changes, and gross and microscopic pathology.

Tarasenko et al. (1977): Inhalation Toxicity of Barium Carbonate

This study investigated the effects of inhaled barium carbonate dust on rats. It is important to note that multiple sources have cited this study as being poorly reported, which limits the detailed reproduction of the methodology.[2][7][9]

  • Test Substance: Barium carbonate dust.

  • Animals: Rats.

  • Administration: Inhalation exposure for 4 hours/day, 6 days/week for 4 months.

  • Dosage: Rats were exposed to 3.6 mg/m³ of barium carbonate dust.[2]

  • Reported Effects: The study reported a 21% decrease in body weight gain and altered hematological parameters.[2]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of barium toxicity involves its interaction with potassium and calcium channels, leading to significant physiological disturbances.

Interaction with Potassium Channels and Induction of Hypokalemia

Barium ions are potent blockers of inward-rectifier potassium channels (Kir). This blockade inhibits the efflux of potassium from cells, leading to a shift of potassium from the extracellular to the intracellular space, resulting in profound hypokalemia. This is a key event in barium poisoning and is responsible for many of the clinical manifestations.

G Ba_ion Barium Ion (Ba²⁺) Kir_channel Inward-Rectifier Potassium Channel (Kir) Ba_ion->Kir_channel Blocks K_efflux Potassium (K⁺) Efflux Kir_channel->K_efflux Inhibits Hypokalemia Hypokalemia (Low Extracellular K⁺) K_efflux->Hypokalemia Leads to K_efflux->Hypokalemia Cell_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Barium ion blocking the inward-rectifier potassium channel, leading to hypokalemia.

Interaction with Voltage-Gated Calcium Channels

Barium ions can also interact with voltage-gated calcium channels (VGCCs). Barium can permeate these channels, acting as a charge carrier. However, it can also act as a blocker, competing with calcium ions for entry into the cell.[10] The interaction is complex, with barium sometimes potentiating channel opening at certain concentrations and voltages.[11]

G Ba_ion Barium Ion (Ba²⁺) VGCC Voltage-Gated Calcium Channel (VGCC) Ba_ion->VGCC Interacts with Permeation Permeation Ba_ion->Permeation as charge carrier Blockade Blockade Ba_ion->Blockade competes with Ca²⁺ Ca_ion Calcium Ion (Ca²⁺) Ca_ion->VGCC Interacts with Ca_ion->Permeation as primary ion VGCC->Permeation Allows VGCC->Blockade Can lead to Cellular_response Altered Cellular Response (e.g., Neurotransmitter Release) Permeation->Cellular_response Triggers Blockade->Cellular_response Modulates

Caption: Dual interaction of barium ions with voltage-gated calcium channels.

Experimental Workflow for Acute Oral Toxicity Study

The following diagram illustrates a typical workflow for an acute oral toxicity study, such as those conducted to determine LD50 values.

G start Start animal_acclimation Animal Acclimation (e.g., 1-2 weeks) start->animal_acclimation randomization Randomization of Animals into Dose Groups animal_acclimation->randomization dose_preparation Dose Preparation (Barium Compound in Vehicle) dosing Single Oral Gavage Administration dose_preparation->dosing randomization->dosing observation Observation Period (e.g., 14 days) - Clinical Signs - Body Weight - Mortality dosing->observation necropsy Gross Necropsy and Histopathology observation->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis end End data_analysis->end

Caption: Generalized workflow for an acute oral toxicity study.

References

Assessing the Long-Term Stability of BaO-Based Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing equipment with thermionic emission sources, the long-term stability of these components is a critical factor influencing experimental consistency and device longevity. Barium oxide (BaO)-based cathodes have historically been a common choice due to their low work function and high electron emission at relatively low temperatures. However, their operational lifetime is significantly impacted by environmental conditions. This guide provides a comparative analysis of the long-term stability of BaO-based devices against common alternatives, supported by available experimental data and detailed methodologies for assessment.

Comparative Analysis of Thermionic Cathode Materials

The selection of a thermionic cathode material is a trade-off between operating temperature, emission current density, vacuum requirements, and operational lifetime. While BaO offers the advantage of lower operating temperatures, its susceptibility to environmental poisoning presents a significant challenge to its long-term stability.[1][2] Alternatives such as Strontium Oxide (SrO), often used in combination with BaO, and Lanthanum Hexaboride (LaB₆) offer improved resilience at the cost of higher operating temperatures.

Table 1: Qualitative Comparison of Thermionic Cathode Materials

FeatureBaO-based CathodesSrO-based Cathodes (often mixed with BaO)LaB₆ Cathodes
Operating Temperature Low (750-800 °C)Similar to BaOHigh (1450 °C)[3]
Work Function LowLowLow (2.69 eV)[4]
Vacuum Requirement High (<10⁻⁷ Torr)[1][2]HighLess stringent, but better vacuum extends life[5][6]
Susceptibility to Poisoning High (sensitive to H₂O, CO₂, O₂)[1][2][7]HighLow (resistant to poisoning)[3]
Typical Lifespan Several thousand hours under ideal conditions[1]Similar to BaOThousands of hours, can exceed 10,000 hours[3][6]
Cost Relatively lowModerateHigh

Table 2: Quantitative Performance Comparison of Thermionic Cathode Materials

ParameterBaO-W EmitterLaB₆ Emitter
Temperature for ~15 A/cm² Emission Current Density >1100 °C>1500 °C[8]
Typical Operating Life (at 4 A/cm²) -60,000 hours (Osmium-coated dispenser)[3]
Material Loss Rate (at 1850 K in 10⁻⁷ Torr vacuum) -0.025 µm/hr[5][6]
Work Function ~2.1 eV2.67 eV

Note: Direct quantitative comparison of long-term stability is challenging due to variations in experimental conditions across different studies. The data presented is based on available information and should be interpreted with consideration of the specific context of each study.

Experimental Protocols for Assessing Long-Term Stability

A standardized protocol for assessing the long-term stability of thermionic cathodes is crucial for obtaining comparable and reliable data. The following methodology is a synthesis of best practices for accelerated life testing of these devices.

Accelerated Life Testing Protocol for Thermionic Cathodes

1. Objective: To determine the operational lifetime and degradation characteristics of thermionic cathodes under accelerated conditions.

2. Materials and Equipment:

  • Thermionic cathodes (BaO, SrO-BaO, LaB₆) mounted in a suitable electron gun assembly.

  • Ultra-high vacuum (UHV) chamber capable of reaching pressures below 10⁻⁸ Torr.

  • Residual Gas Analyzer (RGA) for monitoring vacuum composition.

  • Stable, high-voltage power supplies for heating and electron extraction.

  • Faraday cup or other suitable device for measuring emission current.

  • Optical pyrometer for temperature measurement.

  • Data acquisition system for continuous monitoring and recording of parameters.

3. Pre-Test Preparation and Activation:

  • Handle cathodes using cleanroom gloves to prevent contamination.[9]

  • Install the cathode in the UHV chamber.

  • Bake out the vacuum chamber to achieve the target base pressure.

  • For BaO cathodes, perform a one-time activation process to convert the carbonate coating to oxide. This typically involves a gradual increase in heater current to outgas the cathode, followed by a higher temperature step to form free barium.[9][10]

4. Accelerated Aging Conditions:

  • Temperature: Operate the cathode at a temperature significantly higher than its normal operating temperature to accelerate degradation. For example, a BaO cathode normally operating at 1033 K could be tested at 1178 K and 1203 K.

  • Current Density: Operate the cathode at a high, constant emission current density (e.g., 1.5 A/cm²).

  • Vacuum: Maintain a constant, high-quality vacuum throughout the test, monitoring for any outgassing from the cathode.

5. Data Collection and Analysis:

  • Continuously monitor and record the following parameters:

    • Emission current at a constant extraction voltage.

    • Heater voltage and current.

    • Cathode temperature.

    • Vacuum pressure and composition.

  • The primary metric for degradation is the decay in emission current over time. The lifetime is often defined as the time it takes for the emission current to drop to a certain percentage (e.g., 50% or 90%) of its initial value.

  • Use the Arrhenius model to extrapolate the lifetime at normal operating conditions from the accelerated test data.

Degradation Mechanisms and Pathways

The long-term stability of BaO-based devices is primarily limited by the susceptibility of the BaO surface to poisoning by residual gases in the vacuum environment. This leads to an increase in the work function and a corresponding decrease in electron emission.

BaO Cathode Poisoning Pathway

The following diagram illustrates the chemical pathway of BaO cathode degradation due to exposure to common residual gases.

BaO_Degradation_Pathway cluster_environment Vacuum Environment cluster_cathode BaO Cathode Surface cluster_degraded Degraded Surface cluster_outcome Performance Impact H2O Water Vapor (H₂O) BaOH2 Barium Hydroxide (Ba(OH)₂) H2O->BaOH2 Reacts with BaO CO2 Carbon Dioxide (CO₂) BaCO3 Barium Carbonate (BaCO₃) CO2->BaCO3 Reacts with BaO O2 Oxygen (O₂) Inactive_BaO Oxidized BaO (Higher Work Function) O2->Inactive_BaO Oxidizes BaO BaO Active BaO Surface (Low Work Function) BaO->BaOH2 BaO->BaCO3 BaO->Inactive_BaO WorkFunction Increased Work Function BaOH2->WorkFunction BaCO3->WorkFunction Inactive_BaO->WorkFunction Emission Decreased Electron Emission WorkFunction->Emission

Caption: Degradation pathway of a BaO cathode due to environmental contaminants.

Experimental Workflow for Stability Assessment

The logical flow for assessing the long-term stability of a thermionic cathode is outlined in the diagram below.

Stability_Assessment_Workflow cluster_prep Preparation cluster_testing Accelerated Life Test cluster_analysis Data Analysis cluster_output Output A1 Cathode Selection (BaO, SrO, LaB₆) A2 Installation in UHV A1->A2 A3 System Bakeout A2->A3 A4 Cathode Activation A3->A4 B1 Set Accelerated Conditions (Temp, Current Density) A4->B1 B2 Continuous Operation B1->B2 B3 Data Logging (Emission, Temp, Pressure) B2->B3 C1 Plot Emission Current vs. Time B3->C1 C2 Determine Endpoint (e.g., 50% Emission Drop) C1->C2 C3 Apply Arrhenius Model C2->C3 D1 Estimated Lifetime at Normal Operating Conditions C3->D1 D2 Comparative Stability Report D1->D2

Caption: Workflow for assessing the long-term stability of thermionic cathodes.

References

Safety Operating Guide

Proper Disposal of Barium Monoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of barium monoxide (BaO) is critical for ensuring laboratory safety and environmental protection. This compound is a toxic and corrosive substance that requires careful handling and adherence to specific disposal protocols. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to follow strict safety protocols. This compound is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][2] Always handle this chemical in a well-ventilated area, preferably under a fume hood, and wear appropriate Personal Protective Equipment (PPE).[1][3]

Precaution CategorySpecific RequirementRationale
Personal Protective Equipment (PPE) Chemical-resistant gloves (inspected before use), safety goggles or face shield, full protective suit/lab coat, and NIOSH-approved respirator for dust.[1][4]To prevent skin/eye contact, inhalation, and ingestion of the toxic and corrosive powder.[1][5]
Handling Avoid creating dust.[1] Use non-sparking tools. Wash hands and exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]Minimizes airborne exposure and accidental ingestion. Prevents ignition sources.[7]
Storage (of waste) Keep waste in clearly labeled, tightly closed, and suitable containers.[1][7] Store in a cool, dry, and well-ventilated area away from incompatible materials like acids.[1][4]Prevents accidental reactions, spills, and exposure to moisture, with which it can react violently.[5][8]
Spill Management Evacuate non-essential personnel.[9] Collect spilled material using a HEPA-filtered vacuum or by carefully sweeping without creating dust.[8][10] Place in a sealed container for disposal.[7] Do NOT use water on spills , as it can react exothermically.[8][9]Ensures a safe and contained cleanup, preventing wider contamination and hazardous reactions.[9]

Disposal Procedures

The primary and most recommended method for disposing of this compound is to treat it as hazardous waste and transfer it to a licensed professional waste disposal service.[1][5] All disposal activities must comply with federal, state, and local environmental regulations.[11][12]

Option 1: Professional Hazardous Waste Disposal (Recommended)
  • Containment : Carefully place the this compound waste into a designated, properly labeled, and sealed hazardous waste container.[3][7]

  • Labeling : Ensure the container is clearly marked with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.

  • Contact : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[1]

Option 2: In-Lab Neutralization to Barium Sulfate (B86663) (For Soluble Barium Waste)

For situations where a small amount of this compound has been dissolved (forming barium hydroxide), it can be converted to the much less hazardous and insoluble barium sulfate (BaSO₄). This procedure must be performed with extreme caution.[12][13]

This protocol details the conversion of a known quantity of this compound waste into barium sulfate.

  • Preparation :

    • Work in a fume hood and wear all required PPE as listed in the table above.

    • Prepare a 10% solution of sodium sulfate (Na₂SO₄) or a 3M solution of sulfuric acid (H₂SO₄).[13] Sodium sulfate is generally preferred for safety.

    • Have pH paper or a calibrated pH meter ready.

  • Slow Dissolution :

    • Place a stir bar in a large borosilicate glass beaker that is at least ten times the volume of the this compound waste.

    • Add a volume of cold deionized water sufficient to create a slurry (e.g., 100 mL of water for every 10g of BaO).

    • Place the beaker in an ice bath on a magnetic stir plate and begin stirring slowly.

    • Very slowly and carefully add the this compound powder to the water. The reaction is exothermic and forms barium hydroxide (B78521) [Ba(OH)₂], a corrosive base.[5][8] Control the rate of addition to prevent boiling or splashing.

  • Precipitation :

    • While continuing to stir the barium hydroxide solution, slowly add the sodium sulfate solution (or sulfuric acid) dropwise.

    • A white precipitate of barium sulfate will form immediately.

    • Continue adding the sulfate solution until no more precipitate is observed. Add a slight excess to ensure all soluble barium has reacted.[12]

  • Verification and Neutralization :

    • Stop stirring and allow the precipitate to settle.

    • Test the supernatant (the clear liquid above the solid) for the presence of soluble barium. This can be done by adding a few more drops of the sulfate solution to a small, decanted sample of the supernatant. If more precipitate forms, continue adding the sulfate solution to the main beaker.

    • Once the precipitation is complete, check the pH of the solution. If sulfuric acid was used, the solution will be acidic. Neutralize it carefully by adding a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is between 6.0 and 8.0.[13]

  • Separation and Disposal :

    • Separate the solid barium sulfate from the liquid by filtration (e.g., using a Büchner funnel).

    • Allow the filtered barium sulfate to dry completely in the fume hood.

    • Once dry, the barium sulfate can typically be disposed of as non-hazardous waste, often mixed with sand and sent to a landfill, but you must confirm this with your local regulators.[13]

    • The neutralized filtrate (liquid) can usually be disposed of down the drain with copious amounts of running water, provided it contains no other hazardous materials.[13] Again, verify this is compliant with local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Barium_Monoxide_Disposal start This compound Waste Generated ppe Step 1: Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe Always Start Here assess Step 2: Assess Waste Is it in solid or aqueous form? ppe->assess solid_path Solid BaO Powder assess->solid_path Solid aqueous_path Aqueous Ba(OH)₂ Solution assess->aqueous_path Aqueous containerize Step 3: Securely Containerize Place in a labeled, sealed hazardous waste container. solid_path->containerize treat Step 3: In-Lab Treatment Option (Requires Expertise & Approval) aqueous_path->treat disposal_service Step 4: Professional Disposal Contact EHS or licensed waste disposal service for pickup. containerize->disposal_service end_disposal Compliant Disposal Complete disposal_service->end_disposal precipitate Step 4: Precipitate with Sulfate Slowly add Na₂SO₄ or H₂SO₄ solution to form insoluble BaSO₄. treat->precipitate verify Step 5: Verify & Neutralize Confirm complete precipitation. Adjust pH to neutral (6-8). precipitate->verify separate Step 6: Separate Waste Streams Filter to separate solid BaSO₄ from the liquid filtrate. verify->separate solid_dispose Step 7a: Solid Disposal Dispose of dried BaSO₄ as per local regulations. separate->solid_dispose liquid_dispose Step 7b: Liquid Disposal Dispose of neutralized filtrate as per local regulations. separate->liquid_dispose solid_dispose->end_disposal liquid_dispose->end_disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Barium Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, working with Barium monoxide (BaO). Adherence to these procedures is critical due to the toxic and corrosive nature of the compound.

Hazard Identification and Exposure Limits

This compound is classified as a toxic and corrosive solid.[1][2][3] It is harmful if inhaled and toxic if swallowed, causing severe skin burns and eye damage.[4] Barium oxide is also sensitive to air and moisture, reacting with water in a strong exothermic manner which can be a potential ignition source.[3][5]

Quantitative exposure limits for this compound are summarized below. It is crucial to use engineering controls and personal protective equipment to keep airborne levels below these recommended limits.[1]

ParameterValueOrganization
Permissible Exposure Limit (PEL)0.5 mg/m³ (as Ba)OSHA
Threshold Limit Value (TLV)0.5 mg/m³ (as Ba)ACGIH

Source: U.S. OSHA Permissible Exposure Levels (PELs) - Table Z1[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[3] The required equipment must be selected based on the concentration and amount of the substance at the specific workplace.[4]

Protection TypeSpecificationsRationale
Eye/Face Protection Impact-resistant safety glasses with side shields or goggles.[5] A face shield should be worn along with goggles when working with corrosive or toxic substances.[4][5]To protect against dust, splashes, and severe eye damage.[2][4]
Skin Protection A complete suit protecting against chemicals, or a synthetic apron.[1][4] Wear protective gloves (e.g., rubber gloves).[7]To prevent contact with skin, which can cause severe burns.[2][4] Contaminated clothing should be removed immediately.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if ventilation is insufficient or when high concentrations are present.[1][7]To protect against the inhalation of harmful dust.[1][3][4]
Operational and Handling Plan

A systematic approach to handling this compound minimizes risks. This involves careful preparation, handling, and storage.

Step 1: Preparation and Engineering Controls

  • Training : Before working with this compound, ensure you are trained on its proper handling and storage.[5]

  • Ventilation : Always handle this compound in a well-ventilated area.[4][8] Use process enclosures or local exhaust ventilation to control airborne dust.[1][5] If these are not available, respirators are necessary.[5]

  • Emergency Equipment : Ensure an eyewash station and a safety shower are readily available and in close proximity to the workstation.[2][5]

Step 2: Safe Handling

  • Avoid Contact : Do not get the substance in your eyes, on your skin, or on your clothing.[9][10]

  • Prevent Dust Formation : Avoid the formation of dust and aerosols.[4] Use a vacuum for cleaning up dust; do not dry sweep.[5]

  • Hygienic Practices : Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash hands thoroughly after handling the product, before breaks, and at the end of your shift.[4]

  • Incompatible Materials : Store this compound away from incompatible substances such as water, acids, hydrogen sulfide, and carbon dioxide.[3][5][10]

Step 3: Storage

  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][4]

  • Conditions : The storage area should be secure, accessible only to authorized personnel. The substance is moisture and air-sensitive and should be handled and stored under an inert gas.[4][7]

Emergency and Disposal Plan

Accidental Spills

  • Evacuate : Evacuate all non-protected personnel from the spill area.[4][5]

  • Ventilate : Ensure the area is well-ventilated.[5]

  • Containment : Wearing full PPE, collect the spilled material using appropriate tools that do not create dust.[4] Do not use water for the cleanup process.[5][7]

  • Disposal : Place the collected material into a suitable, sealed container for disposal as hazardous waste.[4][5]

First Aid Measures

  • Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present.[4][10] Seek immediate medical attention.[2][10]

  • Skin Contact : Take off all contaminated clothing immediately and wash the affected skin with plenty of water.[4][10] Seek immediate medical attention.[1][2]

  • Inhalation : Move the person to fresh air.[1][4] If breathing is difficult or has stopped, provide artificial respiration.[1][2] Call a physician immediately.

  • Ingestion : Do NOT induce vomiting.[4][10] Rinse the mouth with water and give 2-4 cupfuls of milk or water if the person is conscious.[2] Seek immediate medical attention.[1][2]

Waste Disposal

  • Hazardous Waste : this compound must be disposed of as hazardous waste.[5][6]

  • Procedure : Arrange for disposal through a licensed professional waste disposal service.[4][11] Do not let the product enter drains.[4] Dispose of the container as unused product.[4] All disposal activities must comply with federal, state, and local regulations.[5][6][11]

Safe Handling Workflow for this compound

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.